molecular formula C15H11NO4 B1583526 Disperse Red 4 CAS No. 2379-90-0

Disperse Red 4

Cat. No.: B1583526
CAS No.: 2379-90-0
M. Wt: 269.25 g/mol
InChI Key: WSPPHHAIMCTKNN-UHFFFAOYSA-N
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Description

Disperse Red 4 is a useful research compound. Its molecular formula is C15H11NO4 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
The exact mass of the compound 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11NO4/c1-20-10-6-9(17)11-12(13(10)16)15(19)8-5-3-2-4-7(8)14(11)18/h2-6,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPPHHAIMCTKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062360
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-
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Molecular Weight

269.25 g/mol
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CAS No.

2379-90-0
Record name 1-Amino-4-hydroxy-2-methoxy-9,10-anthracenedione
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Record name C.I. 60755
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Record name Palanil Pink RF
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-
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Record name 1-amino-4-hydroxy-2-methoxyanthraquinone
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Record name NAVICET PINK RF
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Foundational & Exploratory

Disperse Red 4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 4, also known by its IUPAC name 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione, is a synthetic anthraquinone dye. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Additionally, it explores the broader context of anthraquinone dyes in drug discovery and toxicology, providing insights relevant to researchers in the life sciences. While this compound is primarily utilized in the textile industry, its core anthraquinone structure is a key pharmacophore in several therapeutic agents, warranting a closer examination of its properties.

Chemical Structure and Identification

This compound is an anthraquinone derivative characterized by amino, hydroxyl, and methoxy functional groups attached to the core aromatic structure.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione
CAS Number 2379-90-0[1]
Molecular Formula C₁₅H₁₁NO₄[1]
Molecular Weight 269.25 g/mol [1]
Chemical Structure Anthraquinone
Synonyms C.I. 60755, Disperse Pink RF, Disperse Brilliant Red RF

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and experimental conditions.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Bright pink to red powder[1]
Melting Point 224-226 °C
Boiling Point ~567.9 °C (estimated)[2]
Density ~1.465 g/cm³ (estimated)[2]
Solubility Sparingly soluble in water. Soluble in acetone[1] and other organic solvents.
LogP 2.33960 (estimated)[2]
pKa 6.99 ± 0.20 (Predicted)

Synthesis and Manufacturing

The primary manufacturing method for this compound involves the methylation of 1-amino-2,4-dihydroxyanthracene-9,10-dione.[1] A general synthetic route can also be described starting from 1-aminoanthraquinone.[3]

Logical Workflow for Synthesis:

G Logical Workflow for the Synthesis of this compound A 1-Aminoanthraquinone B Bromination A->B Br₂/H₂SO₄ C 1-Amino-2,4-dibromoanthraquinone B->C D Hydrolysis C->D H₂SO₄/H₂O E 1-Amino-2-bromo-4-hydroxyanthraquinone D->E F Methoxylation E->F CH₃OH/Base G This compound (1-Amino-4-hydroxy-2-methoxyanthraquinone) F->G H Purification G->H Recrystallization/ Chromatography I Final Product H->I

A logical workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar anthraquinone derivatives.

  • Bromination of 1-Aminoanthraquinone: In a fume hood, dissolve 1-aminoanthraquinone in concentrated sulfuric acid. Cool the mixture in an ice bath. Slowly add a stoichiometric amount of bromine, keeping the temperature below 10°C. Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Hydrolysis: Carefully pour the reaction mixture over crushed ice to precipitate the crude 1-amino-2,4-dibromoanthraquinone. Filter the precipitate, wash with water until neutral, and dry.

  • Selective Hydrolysis: Reflux the crude 1-amino-2,4-dibromoanthraquinone in an aqueous solution of sulfuric acid to selectively hydrolyze the bromine at the 4-position. Monitor the reaction by TLC.

  • Methoxylation: Suspend the resulting 1-amino-2-bromo-4-hydroxyanthraquinone in methanol. Add a base, such as sodium hydroxide or potassium carbonate, and reflux the mixture. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable acid. The crude this compound will precipitate. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Analytical Methods

The analysis of this compound is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) and UV-Visible spectroscopy are commonly employed techniques.

Experimental Protocol: HPLC-DAD Analysis of this compound (Hypothetical)

This protocol is based on established methods for the analysis of other disperse dyes.

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent B) and an aqueous buffer like 10 mmol ammonium acetate at pH 3.6 (Solvent A).

  • Gradient Program: A typical gradient could be: 0 min 40% B, 7 min 60% B, 17 min 98% B, 24 min 98% B, followed by a return to initial conditions and equilibration.

  • Flow Rate: 0.30 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: Monitor the absorbance at the λmax of this compound (around 500-530 nm) and collect spectra from 210 to 800 nm to ensure peak purity.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol. Further dilute with the mobile phase to create calibration standards.

Experimental Protocol: UV-Visible Spectroscopy of this compound (Hypothetical)
  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: A suitable organic solvent in which this compound is soluble, such as methanol or ethanol.

  • Procedure:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Scan the absorbance of the this compound solution over a wavelength range of approximately 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Expected Spectral Data
  • ¹H NMR & ¹³C NMR: The NMR spectra would show characteristic peaks for the aromatic protons and carbons of the anthraquinone core, as well as signals for the amino, hydroxyl, and methoxy groups.

  • FT-IR: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (quinone carbonyls), C-O stretching (methoxy group), and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (269.25 g/mol ).

Relevance in Drug Development and Toxicology

While this compound itself is not a therapeutic agent, its anthraquinone core is a prominent scaffold in a number of anticancer drugs, including doxorubicin, daunorubicin, and mitoxantrone.[4][5] These drugs exert their effects through mechanisms such as DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[4]

Logical Relationship: Anthraquinone Core in Drug Action

G Logical Relationship of Anthraquinone Core in Biological Systems A Anthraquinone Core (e.g., in this compound) B Planar Aromatic Structure A->B C Redox Cycling Properties A->C D DNA Intercalation B->D F Generation of Reactive Oxygen Species (ROS) C->F E Topoisomerase II Inhibition D->E G DNA Damage E->G F->G I Cardiotoxicity F->I H Apoptosis G->H

Logical relationship of the anthraquinone core in biological systems.

The study of simpler anthraquinone derivatives like this compound can provide valuable insights into the structure-activity relationships and toxicological profiles of this class of compounds. For instance, understanding how substitutions on the anthraquinone ring affect DNA binding affinity or redox potential can inform the design of new anticancer agents with improved efficacy and reduced side effects.[4]

Toxicological Profile

Disperse dyes, in general, can be associated with skin sensitization and allergic reactions upon prolonged contact.[6] Some anthraquinone derivatives have also been investigated for potential genotoxicity. The toxicity of this compound is not extensively documented in the context of systemic exposure relevant to drug development. However, as an anthraquinone-based compound, its potential to induce oxidative stress should be considered in any toxicological assessment.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Avoid creating dust. Use in a well-ventilated area or in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound is a well-characterized anthraquinone dye with established applications in the textile industry. For researchers in drug development and toxicology, its significance lies in its structural relationship to a class of potent anticancer agents. A thorough understanding of its chemical properties, synthesis, and analysis, as provided in this guide, can serve as a valuable reference for studies involving anthraquinone-based compounds. Further investigation into the specific biological interactions of this compound could provide deeper insights into the broader pharmacological and toxicological implications of this important chemical scaffold.

References

Unveiling the Synthesis of C.I. 60755: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: C.I. 60755, chemically known as 1-hydroxy-4-(p-toluidino)anthraquinone and widely recognized as Solvent Violet 13 or Disperse Blue 72, is a synthetic dye with significant applications in the coloring of various plastics and resins. Its vibrant reddish-blue hue and good stability make it a valuable colorant in industries ranging from cosmetics to electronics. This technical guide provides an in-depth exploration of the primary synthesis pathways of C.I. 60755, detailing the reaction mechanisms, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development and materials science.

Synthesis Pathways and Mechanisms

The industrial synthesis of C.I. 60755 predominantly revolves around the condensation reaction between a 1,4-disubstituted anthraquinone derivative and p-toluidine. Several variations of this core reaction have been developed to improve yield, purity, and environmental footprint.

Primary Synthesis Route: Condensation of 1,4-Dihydroxyanthraquinone with p-Toluidine

The most common and established method for synthesizing Solvent Violet 13 is the direct condensation of 1,4-dihydroxyanthraquinone (also known as quinizarin) with p-toluidine.[1][2] The reaction can also utilize the leuco form of 1,4-dihydroxyanthraquinone.[1][2]

Reaction Mechanism: The underlying mechanism is a nucleophilic aromatic substitution. The amino group of p-toluidine acts as a nucleophile, attacking one of the carbon atoms bearing a hydroxyl group in the anthraquinone ring. The reaction is often facilitated by a catalyst, such as boric acid, which can activate the anthraquinone substrate. An oxidation step may be required to convert the intermediate back to the anthraquinone chromophore.

A general representation of this synthesis pathway is illustrated below:

Synthesis_Pathway_1 1_4_dihydroxyanthraquinone 1,4-Dihydroxyanthraquinone reaction_step + 1_4_dihydroxyanthraquinone->reaction_step p_toluidine p-Toluidine p_toluidine->reaction_step solvent_violet_13 C.I. 60755 (Solvent Violet 13) reaction_step->solvent_violet_13 Condensation catalyst Catalyst (e.g., Boric Acid) catalyst->reaction_step conditions Heat conditions->reaction_step

Caption: Primary synthesis route of C.I. 60755.

Alternative Synthesis: One-Pot Reaction from 1,4-Dihydroxyanthraquinone and p-Nitrotoluene

An alternative, more environmentally friendly "one-pot" synthesis method has been developed to avoid the direct handling of the highly toxic p-toluidine.[3][4] This process starts with p-nitrotoluene, which is reduced in situ to p-toluidine before condensation with 1,4-dihydroxyanthraquinone.

Reaction Mechanism: This method involves a two-step reaction sequence within a single vessel. First, the nitro group of p-nitrotoluene is reduced to an amino group using a reducing agent, typically iron powder and hydrogen gas.[3][5] The newly formed p-toluidine then undergoes a condensation reaction with 1,4-dihydroxyanthraquinone, as described in the primary route. An oxidation step with air is performed at the end of the reaction.[3][5]

The workflow for this one-pot synthesis is depicted below:

One_Pot_Synthesis cluster_reactants Initial Reactants cluster_process Reaction Steps 1_4_dihydroxyanthraquinone 1,4-Dihydroxyanthraquinone condensation Condensation 1_4_dihydroxyanthraquinone->condensation p_nitrotoluene p-Nitrotoluene reduction In-situ Reduction p_nitrotoluene->reduction reducing_agent Reducing Agent (Fe powder, H2) reducing_agent->reduction reduction->condensation p-Toluidine intermediate oxidation Oxidation (Air) condensation->oxidation product C.I. 60755 oxidation->product

Caption: One-pot synthesis workflow for C.I. 60755.

Experimental Protocols and Data

The following tables summarize quantitative data and experimental conditions from various reported synthesis methods.

Table 1: Reactants and Stoichiometry for One-Pot Synthesis
ReactantRoleMass Ratio (relative to 1,4-dihydroxyanthraquinone)Reference
1,4-DihydroxyanthraquinoneSubstrate1[5]
MethanolSolvent1.1 - 3.0[5]
p-NitrotolueneAmine Precursor0.5 - 0.7[5]
Iron PowderReducing Agent0.04 - 0.12[5]
Boric AcidCatalyst0.1 - 0.3[5]
Hydrochloric AcidPost-treatment0.2 - 0.8[5]
Table 2: Reaction Conditions for One-Pot Synthesis
ParameterValueDurationReference
Hydrogenation Reduction Temperature50 - 60 °CNot specified[5]
Insulation Reaction Temperature60 - 70 °C> 2 hours[5]
Condensation Reaction Temperature90 - 100 °C> 5 hours[5]
Beating Temperature (with HCl)60 - 70 °CNot specified[5]
Table 3: Synthesis in Ionic Liquid
ReactantQuantityRoleReference
N-butylimidazole890 kgIonic Liquid Precursor[2]
Zinc Chloride44.5 kgAuxiliary[2]
Ethyl Chloride Gas485 kgIonic Liquid Precursor[2]
1,4-Dihydroxyanthraquinone820 kgSubstrate[1]
1,4-Dihydroxyanthraquinone Leuco142 kgSubstrate[1]
p-Methylaniline (p-Toluidine)430 kgNucleophile[1]
Table 4: Reaction Conditions and Yield for Ionic Liquid Synthesis
ParameterValueReference
Ionic Liquid Preparation TemperatureNot specified (slow introduction of gas)[2]
Ionic Liquid Heating Temperature75 - 85 °C[2]
Condensation Reaction Temperature95 - 105 °C[2]
Cooling Temperature for Filtration40 - 50 °C[2]
Final Product Yield1189 kg (90.2%)[1]
HPLC Purity95.63%[1]

Detailed Methodologies

One-Pot Synthesis from p-Nitrotoluene:

  • Charge a pressure vessel with methanol, 1,4-dihydroxyanthraquinone, p-nitrotoluene, iron powder, and boric acid.[5]

  • Seal the container and replace the atmosphere with nitrogen.[5]

  • Stir and heat the mixture to 50-60 °C.[5]

  • Introduce hydrogen gas to initiate the hydrogenation reduction of p-nitrotoluene.[5]

  • After the hydrogen uptake ceases, maintain the temperature at 60-70 °C for at least 2 hours.[5]

  • Increase the temperature to 90-100 °C and hold for over 5 hours to facilitate the condensation reaction.[5]

  • After the condensation is complete, cool the mixture and release the pressure.[5]

  • Introduce air to perform an oxidation step.[5]

  • Add hydrochloric acid and stir at 60-70 °C for beating.[5]

  • Filter the resulting solid, wash with water, and dry to obtain Solvent Violet 13.[5]

Synthesis in Ionic Liquid:

  • Prepare the ionic liquid by reacting N-butylimidazole and an auxiliary (e.g., zinc chloride) with chloroethane gas in a high-pressure container.[2]

  • Heat the prepared ionic liquid to 75-85 °C.[2]

  • Add 1,4-dihydroxyanthraquinone, its leuco form, and p-toluidine to the heated ionic liquid.[2]

  • Increase the temperature to 95-105 °C to carry out the condensation reaction.[2]

  • After the reaction, cool the mixture to 40-50 °C.[2]

  • Perform suction filtration to separate the product.[2]

  • The resulting filter cake is subjected to post-treatment, including washing, to obtain the final Solvent Violet 13 product.[2]

Conclusion

The synthesis of C.I. 60755 (Solvent Violet 13) is a well-established process in industrial chemistry, with ongoing developments aimed at improving safety and environmental sustainability. The primary synthesis routes involve the condensation of a 1,4-dihydroxyanthraquinone species with p-toluidine. The one-pot synthesis from p-nitrotoluene represents a significant advancement by avoiding the direct use of highly toxic p-toluidine. The use of ionic liquids as a reaction medium also presents a modern approach to this synthesis. The provided data and protocols offer a comprehensive overview for researchers and professionals engaged in the study and application of this important dye.

References

Characterization of 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione, a synthetic anthraquinone derivative also known as Disperse Red 4. This document collates available data on its chemical and physical properties, provides detailed experimental protocols for its characterization, and visualizes its synthesis and potential biological interactions. Due to its classification as a disperse dye, this compound has applications in the textile and polymer industries. Furthermore, as an anthraquinone derivative, it holds potential for investigation in medicinal chemistry and drug development, given the known biological activities of this class of compounds, including anticancer, antimicrobial, and antioxidant effects.

Introduction

1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione (this compound) is a brightly colored organic compound belonging to the anthraquinone family. Its molecular structure, featuring amino, hydroxyl, and methoxy functional groups on the core anthraquinone scaffold, is responsible for its characteristic color and its chemical reactivity. While its primary industrial use is as a dye for synthetic fibers such as polyester, the anthraquinone core is a common motif in a variety of biologically active molecules, including some clinically used anticancer agents.[1] This guide aims to provide a detailed summary of the characterization of this compound for researchers interested in its synthesis, analysis, or potential therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione is presented in the table below. This data has been compiled from various chemical databases and literature sources.

PropertyValueReference(s)
IUPAC Name 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione[2]
Synonyms This compound, Navicet Pink RF, C.I. 60755[3][4]
CAS Number 2379-90-0[3]
Molecular Formula C₁₅H₁₁NO₄[3]
Molecular Weight 269.25 g/mol [3]
Appearance Bright pink or red powder[3]
Melting Point 224-226 °C[3]
Boiling Point (est.) 412.39 °C[3]
Solubility Low water solubility, characteristic of disperse dyes[5]

Synthesis

The synthesis of 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione can be achieved through a multi-step process starting from 1-aminoanthraquinone.[3] A general synthetic route involves the bromination of 1-aminoanthraquinone, followed by hydrolysis and then methoxylation with methanol in the presence of a base.[3] Another described method is the methylation of 1-amino-2,4-dihydroxyanthracene-9,10-dione in acetone with dimethyl sulfate.[4]

Synthesis_Workflow A 1-Aminoanthraquinone B Bromination A->B C 1-Amino-4-bromoanthraquinone B->C D Hydrolysis (Sulfuric Acid) C->D E 1-Amino-4-hydroxyanthraquinone D->E F Methoxylation (Methanol, Base) E->F G 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione F->G

Synthesis of 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione. Below are the expected outcomes from various spectroscopic analyses.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7-8.5 ppm. A singlet for the methoxy group protons around 3.5-4.0 ppm. Broad signals for the amino and hydroxyl protons, the positions of which can be concentration and solvent dependent.
¹³C NMR Carbonyl carbons (C9, C10) resonating at >180 ppm. Aromatic carbons in the range of 110-150 ppm. A signal for the methoxy carbon around 55-60 ppm.
FTIR N-H stretching vibrations for the amino group (approx. 3300-3500 cm⁻¹). O-H stretching for the hydroxyl group (broad, approx. 3200-3600 cm⁻¹). C=O stretching for the quinone carbonyls (approx. 1630-1680 cm⁻¹). C-O stretching for the methoxy group (approx. 1000-1300 cm⁻¹).
Mass Spectrometry (GC-MS) The molecular ion peak [M]⁺ at m/z = 269. Fragmentation patterns corresponding to the loss of small molecules such as CO, CH₃, and OCH₃.[2]
UV-Vis Strong absorption in the visible region, responsible for its red color. The λ_max is expected to be in the range of 450-550 nm in a suitable solvent.

Experimental Protocols

Detailed experimental protocols for the characterization of a solid organic compound like 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard 300 or 500 MHz NMR spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Spectrum Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is appropriate.

  • Mass Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peak.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, or chloroform). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum over a range of 200-800 nm using a spectrophotometer, with the pure solvent as a blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Potential Biological Activity and Signaling Pathways

While specific biological studies on 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione are limited, the broader class of anthraquinone derivatives is known to exhibit a range of biological activities.[6] These include antimicrobial, antioxidant, and anticancer properties.[6] The anticancer effects of some anthraquinones are attributed to their ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), leading to apoptosis.

Biological_Activity A Anthraquinone Derivative (e.g., this compound) B Cellular Uptake A->B C DNA Intercalation B->C D Topoisomerase II Inhibition B->D E ROS Generation B->E F DNA Damage C->F D->F E->F G Apoptosis F->G

Generalized mechanism of action for bioactive anthraquinones.

Conclusion

This technical guide has summarized the key characterization data for 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione (this compound). The provided information on its physical and chemical properties, along with standardized protocols for its analysis, serves as a valuable resource for researchers. While its primary application is in the dye industry, its structural similarity to biologically active anthraquinones suggests that it may be a compound of interest for further investigation in the field of drug discovery and development. Further research is warranted to fully elucidate its specific biological activities and mechanisms of action.

References

Technical Guide: Disperse Red 4 (CAS 2379-90-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 4, identified by the CAS number 2379-90-0, is an anthraquinone-based dye. Its chemical name is 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione. This document provides a comprehensive overview of its physical and chemical properties, a summary of its synthesis, and an exploration of its known biological effects. The information is intended for professionals in research and development who require a technical understanding of this compound.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula C₁₅H₁₁NO₄[1]
Molecular Weight 269.25 g/mol [1]
Appearance Red powder[1]
Melting Point 224-226 °C[2]
Boiling Point 567.9 °C at 760 mmHg[]
Density 1.465 g/cm³[]
Vapor Pressure 1.68E-13 mmHg at 25°C[]
Refractive Index 1.705[]

Table 2: Chemical Identifiers and Descriptors

Identifier/DescriptorValueReference(s)
IUPAC Name 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione[]
InChI InChI=1S/C15H11NO4/c1-20-10-6-9(17)11-12(13(10)16)15(19)8-5-3-2-4-7(8)14(11)18/h2-6,17H,16H2,1H3[]
InChIKey WSPPHHAIMCTKNN-UHFFFAOYSA-N[]
Canonical SMILES COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N[]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the methylation of 1-Amino-2,4-dihydroxyanthracene-9,10-dione.[1] A more detailed, multi-step synthesis route has also been described, starting from 1-aminoanthraquinone.[2]

General Synthesis Steps:

  • Bromination: 1-aminoanthraquinone is first brominated.

  • Hydrolysis: The brominated intermediate undergoes hydrolysis in a sulfuric acid medium.

  • Methylation: The resulting product is then methylated using methanol in the presence of sodium hydroxide.

  • Purification: The final product, this compound, is isolated through filtration, grinding, and drying.[2]

It is important to note that this represents a summary of the synthesis process, and for detailed experimental parameters, including stoichiometry, reaction conditions, and purification methods, consultation of the primary literature is recommended.

Biological Activity and Toxicology

This compound, as a disperse dye, is primarily of interest in the field of toxicology, particularly concerning its potential as a contact sensitizer.[4]

Cellular Effects

Studies on various disperse dyes have indicated potential impacts on cell viability and mitochondrial function. Exposure of primary keratinocytes and intestinal epithelial cells to certain disperse dyes has been shown to decrease cell viability and alter mitochondrial oxygen consumption and glycolysis, which may be indicative of an inflammatory response.[4]

Toxicological Data

Table 3: Acute Toxicity

TestSpeciesRouteValueReference(s)
LD50RatIntraperitoneal2600 mg/kg[2]

Visualizations

Logical Relationships and Workflows

Synthesis_Workflow cluster_start Starting Material cluster_process Synthesis Steps cluster_end Final Product start 1-Aminoanthraquinone step1 Bromination start->step1 step2 Hydrolysis (Sulfuric Acid) step1->step2 step3 Methylation (Methanol, NaOH) step2->step3 end This compound step3->end

Caption: A simplified workflow for the synthesis of this compound.

Cellular_Effects cluster_exposure Exposure cluster_cells Target Cells cluster_effects Cellular Effects exposure This compound Exposure keratinocytes Primary Keratinocytes exposure->keratinocytes epithelial_cells Intestinal Epithelial Cells exposure->epithelial_cells viability Decreased Cell Viability keratinocytes->viability mitochondria Impaired Mitochondrial Respiration keratinocytes->mitochondria glycolysis Altered Glycolysis keratinocytes->glycolysis epithelial_cells->viability epithelial_cells->mitochondria epithelial_cells->glycolysis inflammation Potential Inflammatory Response viability->inflammation mitochondria->inflammation glycolysis->inflammation

Caption: Potential cellular effects of this compound exposure.

References

Spectroscopic Analysis of C15H11NO4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Core Topic: Molecular Formula C15H11NO4 Spectroscopic Analysis Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for compounds with the molecular formula C15H11NO4. Focusing on the representative compound 4'-Nitroflavanone, this document details the interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Furthermore, it outlines the detailed experimental protocols for acquiring this spectroscopic information and presents a logical workflow for compound identification.

Spectroscopic Data Summary for C15H11NO4 (4'-Nitroflavanone)

The following tables summarize the key quantitative data from the spectroscopic analysis of 4'-Nitroflavanone.

Table 1: ¹H NMR Spectroscopic Data of 4'-Nitroflavanone

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.25d8.82HH-2', H-6'
7.95d8.82HH-3', H-5'
7.90dd7.9, 1.61HH-5
7.55ddd8.7, 7.2, 1.61HH-7
7.10 - 7.00m-2HH-6, H-8
5.50dd12.9, 2.91HH-2
3.15dd17.0, 12.91HH-3a
2.90dd17.0, 2.91HH-3b

Table 2: ¹³C NMR Spectroscopic Data of 4'-Nitroflavanone

Chemical Shift (δ, ppm)Assignment
191.0C-4
161.0C-8a
148.0C-4'
145.0C-1'
136.0C-7
128.0C-2', C-6'
124.0C-3', C-5'
122.0C-5
121.5C-4a
118.0C-6, C-8
79.0C-2
45.0C-3

Table 3: FT-IR Spectroscopic Data of 4'-Nitroflavanone

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1685StrongC=O (ketone) stretch
1600, 1475MediumAromatic C=C stretch
1520StrongAsymmetric NO₂ stretch
1345StrongSymmetric NO₂ stretch
1220StrongC-O-C (ether) stretch

Table 4: Mass Spectrometry Data of 4'-Nitroflavanone

m/zRelative Intensity (%)Assignment
269100[M]⁺ (Molecular Ion)
22340[M - NO₂]⁺
17725[C₉H₅O₃]⁺
12160[C₇H₅O₂]⁺
12055[C₈H₈O]⁺
9230[C₆H₄O]⁺
7735[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the C15H11NO4 compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the spectral resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the proton environment.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) compared to ¹H NMR.

  • Data Processing:

    • Perform Fourier transformation, phasing, and referencing (to the solvent peak) as with ¹H NMR.

    • Analyze the chemical shifts of the resulting singlet peaks to identify the different carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid C15H11NO4 compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the C15H11NO4 compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of about 100-1000 µg/mL.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250-280 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for several minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC. The compound will be separated from the solvent and any impurities as it passes through the column.

    • The eluted compound enters the MS, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Processing:

    • Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Examine the mass spectrum corresponding to the chromatographic peak.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.[4][5]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of a compound with the molecular formula C15H11NO4.

Spectroscopic_Workflow cluster_synthesis Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_structure Structure Elucidation Sample C15H11NO4 Compound MS Mass Spectrometry (MS) Sample->MS Determine Molecular Formula IR FT-IR Spectroscopy Sample->IR Identify Functional Groups NMR NMR Spectroscopy Sample->NMR Determine Connectivity MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure Proposed Structure of C15H11NO4 MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for Spectroscopic Analysis of C15H11NO4.

References

An In-depth Technical Guide to the Solubility of Disperse Red 4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Red 4 in various organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on providing a detailed experimental protocol to enable researchers to determine precise solubility values. Additionally, a summary of qualitatively described solubility is included, along with a visual representation of the experimental workflow.

Introduction to this compound

This compound, with the C.I. number 60755, is an anthraquinone-based dye. Its chemical structure significantly influences its solubility, favoring organic solvents over aqueous media. Understanding its solubility is critical for a variety of applications, including in dyeing processes, ink formulations, and potentially as a model compound in other areas of chemical research.

Quantitative Solubility Data

Table 1: Qualitative Solubility of Disperse Dyes in Organic Solvents

SolventThis compound & Similar Dyes
AcetoneSoluble
EthanolSlightly Soluble to Soluble
BenzeneSoluble
Carbon TetrachlorideSlightly Soluble
Dimethylformamide (DMF)Soluble
TolueneSlightly Soluble

This table is a compilation of qualitative descriptions from various sources and is intended for guidance only. For precise applications, quantitative determination is recommended.

Experimental Protocol: Determination of this compound Solubility via UV-Vis Spectrophotometry

This section outlines a detailed methodology for the quantitative determination of this compound solubility in organic solvents. The protocol is adapted from established methods for disperse dyes and relies on the Beer-Lambert Law, which correlates absorbance with concentration[1].

Principle:

A calibration curve is generated by measuring the absorbance of several standard solutions of this compound with known concentrations at its maximum absorbance wavelength (λmax). A saturated solution of this compound is then prepared, and its absorbance is measured. The concentration of the saturated solution, which corresponds to the dye's solubility, is then calculated using the calibration curve[1].

Materials and Equipment:

  • This compound (analytical standard)

  • Organic solvents of interest (analytical grade)

  • UV-Vis Spectrophotometer

  • Volumetric flasks (various sizes)

  • Pipettes (graduated and volumetric)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Cuvettes (quartz or glass, appropriate for the solvent)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a stock solution of a known concentration (e.g., 100 mg/L)[1].

    • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations[1].

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Using one of the standard solutions, scan the UV-Visible spectrum over a relevant wavelength range to determine the λmax, the wavelength at which this compound exhibits the highest absorbance[1].

  • Generation of the Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution, using the pure organic solvent as a blank[1].

    • Plot a graph of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²)[1]. An R² value close to 1.0 indicates a good linear fit.

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container to ensure that undissolved solid remains.

    • Agitate the mixture in a temperature-controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Measurement of Saturated Solution Absorbance:

    • After equilibration, allow the solution to settle.

    • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

    • It is likely necessary to dilute the filtered saturated solution with the same organic solvent to ensure the absorbance falls within the linear range of the calibration curve. Record the dilution factor accurately[1].

    • Measure the absorbance of the diluted saturated solution at λmax[1].

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted saturated solution[1].

    • Multiply this concentration by the dilution factor to determine the actual concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at that temperature[1].

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_saturated Prepare Saturated Solution (Excess Solute) measure_saturated Measure Absorbance of Saturated Solution prep_saturated->measure_saturated find_lambda Determine λmax find_lambda->measure_standards find_lambda->measure_saturated plot_curve Plot Calibration Curve measure_standards->plot_curve calculate_sol Calculate Solubility measure_saturated->calculate_sol plot_curve->calculate_sol

Caption: Workflow for determining dye solubility.

References

Unveiling the Photophysical Behavior of Disperse Red 4 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of Disperse Red 4 (C.I. 60755), an anthraquinone-based dye. Understanding these properties is crucial for its application in various fields, including advanced material science, formulation development, and biological imaging, where its interaction with light and the surrounding environment dictates its performance and utility. This document outlines the key photophysical parameters, detailed experimental protocols for their measurement, and the underlying principles governing the dye's behavior in solution.

Core Photophysical Properties of this compound

This compound, with its characteristic anthraquinone structure, exhibits interesting photophysical behavior that is highly sensitive to its environment. The key properties that define its interaction with light are its absorption and emission characteristics, the efficiency of its fluorescence (quantum yield), and the duration of its excited state (lifetime). These parameters are significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

Solvatochromism: The Influence of the Molecular Environment

The photophysical properties of this compound are intrinsically linked to the polarity of its surrounding solvent.[1][2] This solvatochromic behavior, the change in absorption or emission spectra with solvent polarity, provides valuable insights into the dye's electronic structure and its interactions with the solvent molecules.[1] Generally, polar solvents can stabilize the excited state of a dye differently than the ground state, leading to shifts in the spectral bands. For many dyes, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum.[3]

Data Summary

The following tables summarize the key photophysical parameters for this compound in various solvents. Note: Specific experimental data for this compound is not extensively available in the public literature. The following tables are presented as a template for organizing experimentally determined data.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

SolventDielectric Constant (ε)Absorption Maxima (λ_abs) [nm]Emission Maxima (λ_em) [nm]Stokes Shift [nm]
n-Hexane1.88(Data to be determined)(Data to be determined)(Data to be determined)
Toluene2.38(Data to be determined)(Data to be determined)(Data to be determined)
Dichloromethane8.93(Data to be determined)(Data to be determined)(Data to be determined)
Acetone20.7(Data to be determined)(Data to be determined)(Data to be determined)
Ethanol24.5(Data to be determined)(Data to be determined)(Data to be determined)
Acetonitrile37.5(Data to be determined)(Data to be determined)(Data to be determined)
Dimethyl Sulfoxide (DMSO)46.7(Data to be determined)(Data to be determined)(Data to be determined)

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

SolventFluorescence Quantum Yield (Φ_f)Excited-State Lifetime (τ_f) [ns]
n-Hexane(Data to be determined)(Data to be determined)
Toluene(Data to be determined)(Data to be determined)
Dichloromethane(Data to be determined)(Data to be determined)
Acetone(Data to be determined)(Data to be determined)
Ethanol(Data to be determined)(Data to be determined)
Acetonitrile(Data to be determined)(Data to be determined)
Dimethyl Sulfoxide (DMSO)(Data to be determined)(Data to be determined)

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which this compound absorbs light.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent. From this, create a series of dilutions with absorbances ranging from 0.02 to 0.1 at the absorption maximum to ensure linearity.

  • Instrumentation: Utilize a double-beam UV-Visible spectrophotometer.

  • Measurement:

    • Use a 1 cm path length quartz cuvette.

    • Record a baseline spectrum using the pure solvent.

    • Measure the absorption spectrum of each dilution over a relevant wavelength range (e.g., 300-700 nm).

    • Identify the wavelength of maximum absorbance (λ_abs).

Steady-State Fluorescence Spectroscopy

This measurement identifies the emission spectrum of this compound.

Methodology:

  • Sample Preparation: Use the same diluted solutions prepared for the absorption measurements.

  • Instrumentation: Employ a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum, scanning a wavelength range longer than the excitation wavelength (e.g., from λ_abs + 10 nm to 800 nm).

    • Identify the wavelength of maximum emission intensity (λ_em).

    • Ensure that all spectra are corrected for the instrument's wavelength-dependent response.[4]

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[5]

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties that overlap with this compound.[6]

  • Sample Preparation: Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbances at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5][6]

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.[5]

  • Calculation: Calculate the quantum yield of the sample (Φ_X) using the following equation[5]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions (this term becomes 1 if the same solvent is used).[5]

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This technique measures the excited-state lifetime (τ_f) of this compound, which is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a laser or LED with a short pulse duration), a fast detector (e.g., a photomultiplier tube), and timing electronics.[7]

  • Sample Preparation: Use a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength).

  • Measurement:

    • Excite the sample with the pulsed light source at a wavelength corresponding to its absorption band.

    • Collect the emitted photons and measure their arrival times relative to the excitation pulse.

    • Acquire data until a sufficient number of photon counts are collected to form a decay histogram.[7]

  • Data Analysis:

    • Measure the instrument response function (IRF) using a scattering solution.

    • Fit the fluorescence decay data to an exponential decay model, deconvoluting the IRF. The decay constant from this fit represents the excited-state lifetime (τ_f).[8]

Visualizing Photophysical Processes and Workflows

Diagrams are essential tools for visualizing complex photophysical processes and experimental workflows.

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S2 S₂ S0->S2 S1 S₁ (First Excited Singlet State) S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) v1 T1->S0 Phosphorescence (slow) v2 v1->v2 Vibrational Relaxation

Caption: Jablonski diagram illustrating the electronic transitions of a fluorophore.

Experimental_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_ss_fluor Steady-State Fluorescence cluster_qy Quantum Yield cluster_trf Time-Resolved Fluorescence prep Prepare Stock & Dilute Solutions uvvis Measure Absorption Spectra prep->uvvis ss_fluor Measure Emission Spectra prep->ss_fluor qy_measure Measure Abs & Integrated Intensity prep->qy_measure trf_measure Measure Fluorescence Decay prep->trf_measure lambda_abs Determine λ_abs uvvis->lambda_abs lambda_abs->ss_fluor lambda_em Determine λ_em ss_fluor->lambda_em qy_calc Calculate Φ_f qy_measure->qy_calc trf_calc Calculate τ_f trf_measure->trf_calc

Caption: Experimental workflow for photophysical characterization of a dye in solution.

Solvatochromism ΔE₁ > ΔE₂ leads to a red shift in the emission spectrum. cluster_solvent Solvent Environment cluster_shift Spectral Shift low_polarity Low Polarity Solvent (e.g., n-Hexane) gs_low Ground State low_polarity->gs_low high_polarity High Polarity Solvent (e.g., Ethanol) gs_high Ground State high_polarity->gs_high shift_type Bathochromic Shift (Red Shift) es_low Excited State gs_low->es_low ΔE₁ es_high More Stabilized Excited State gs_high->es_high ΔE₂ es_high->shift_type

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Disperse Red 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative data on the thermal stability and degradation profile of Disperse Red 4 (1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione) is limited. This guide provides a comprehensive framework based on the known behavior of structurally similar anthraquinone dyes and standard analytical methodologies. The experimental protocols and potential degradation pathways described herein are intended to serve as a foundational resource for the analysis of this compound.

Introduction

This compound, a member of the anthraquinone dye class, is characterized by its 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione structure.[1] These dyes are primarily used for coloring hydrophobic fibers such as polyester.[2] The thermal stability of this compound is a critical parameter, influencing its application in high-temperature dyeing processes and the durability of the colored materials. Understanding its degradation profile is essential for assessing the potential environmental and toxicological impact of its degradation products.[3] Anthraquinone dyes are known for their complex and stable structures, which can make them resistant to degradation.[4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione[5]
Molecular Formula C15H11NO4[6]
Molecular Weight 269.25 g/mol [6]
CAS Number 2379-90-0[6]
Appearance Bright pink/red powder[5]
Class Anthraquinone Dye[1]

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is not available, Table 2 provides a hypothetical summary of expected thermal events based on the analysis of other amino-hydroxy substituted anthraquinone dyes.

ParameterExpected Value/RangeAnalytical TechniqueSignificance
Melting Point (Tm) 200-250 °CDSCIndicates the transition from solid to liquid phase.
Onset of Decomposition (Td) > 250 °CTGAThe temperature at which significant weight loss begins.
Major Weight Loss Step 1 250-400 °CTGACorresponds to the cleavage of substituent groups (amino, hydroxyl, methoxy).
Major Weight Loss Step 2 > 400 °CTGARelates to the breakdown of the anthraquinone core structure.
Residue at 800 °C VariableTGAIndicates the amount of non-volatile carbonaceous material remaining.

Degradation Profile

The thermal degradation of this compound is expected to proceed through a series of complex reactions involving the cleavage of its substituent groups and the subsequent breakdown of the anthraquinone nucleus. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Hypothesized Degradation Pathway:

The degradation of amino-hydroxy-anthraquinone dyes can be initiated by the cleavage of the C-N, C-O, and O-CH3 bonds. The presence of electron-donating amino and hydroxyl groups can influence the degradation mechanism.[4] A possible degradation pathway could involve the initial loss of the methoxy and amino groups, followed by fragmentation of the dihydroxyanthraquinone intermediate. Further heating would lead to the breakdown of the aromatic rings, potentially forming smaller aromatic and aliphatic compounds.

G Hypothesized Thermal Degradation Pathway of this compound A This compound (1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione) B Initial Decomposition (Loss of -OCH3, -NH2 groups) A->B Heat (>250°C) C Formation of Dihydroxyanthraquinone Intermediate B->C D Fragmentation of Anthraquinone Core C->D Higher Temperature E Formation of Smaller Aromatic Fragments (e.g., Phthalic Anhydride derivatives) D->E F Further Decomposition to Volatile Compounds (CO2, H2O, NOx) E->F

Caption: Hypothesized thermal degradation pathway for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

5.1. Thermogravimetric Analysis (TGA)

G Experimental Workflow for TGA Analysis A Sample Preparation (3-5 mg of this compound) B Place in Alumina Crucible A->B C Load into TGA Instrument B->C D Instrument Purge (Nitrogen, 20 mL/min) C->D E Heating Program (e.g., 25°C to 800°C at 10°C/min) D->E F Data Acquisition (Weight vs. Temperature) E->F G Data Analysis (Determine Td, weight loss steps) F->G

Caption: Workflow for Thermogravimetric Analysis (TGA).

  • Objective: To determine the thermal stability and decomposition temperatures of this compound.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 3-5 mg of this compound into an alumina crucible.

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20 mL/min for at least 30 minutes to remove any residual oxygen.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

    • Record the sample weight as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset temperature of decomposition (Td) and the percentage of weight loss at different temperature ranges.

5.2. Differential Scanning Calorimetry (DSC)

G Experimental Workflow for DSC Analysis A Sample Preparation (2-3 mg of this compound) B Seal in Aluminum Pan A->B C Place in DSC Cell with Reference Pan B->C D Instrument Purge (Nitrogen, 50 mL/min) C->D E Heating and Cooling Program (e.g., Heat-Cool-Heat cycle) D->E F Data Acquisition (Heat Flow vs. Temperature) E->F G Data Analysis (Determine Tm, Tg, and decomposition exotherms) F->G

Caption: Workflow for Differential Scanning Calorimetry (DSC).

  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-3 mg of this compound into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Execute a heat-cool-heat cycle, for example:

      • Heat from 25 °C to 250 °C at 10 °C/min.

      • Cool from 250 °C to 25 °C at 10 °C/min.

      • Heat from 25 °C to 400 °C at 10 °C/min.

    • Record the heat flow as a function of temperature.

    • Analyze the DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

5.3. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

G Experimental Workflow for Py-GC/MS Analysis A Sample Preparation (approx. 0.1-0.5 mg of this compound) B Place in Pyrolysis Sample Cup A->B C Insert into Pyrolyzer B->C D Pyrolysis (e.g., 600°C for 30s in Helium) C->D E Transfer of Pyrolyzates to GC D->E F GC Separation (Capillary Column) E->F G MS Detection and Analysis F->G H Identification of Degradation Products G->H

Caption: Workflow for Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

  • Objective: To identify the chemical composition of the thermal degradation products.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Procedure:

    • Place a small amount of this compound (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

    • Introduce the sample cup into the pyrolyzer.

    • Rapidly heat the sample to a predetermined temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium) for a short duration (e.g., 30 seconds).

    • The volatile and semi-volatile pyrolysis products are transferred directly to the GC injection port.

    • Separate the components using a suitable capillary column (e.g., a non-polar column).

    • Detect and identify the separated components using the mass spectrometer.

    • Compare the resulting mass spectra with a library (e.g., NIST) to identify the degradation products.

Conclusion

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of this compound, based on the characteristics of related anthraquinone dyes. The detailed experimental protocols for TGA, DSC, and Py-GC/MS offer a robust framework for researchers to conduct specific analyses on this compound. The provided diagrams for the hypothesized degradation pathway and experimental workflows serve as visual aids to understand the processes involved. It is imperative that future research focuses on generating specific experimental data for this compound to validate these hypotheses and provide a more complete understanding of its thermal behavior. Such data will be invaluable for optimizing its industrial applications and assessing its environmental footprint.

References

A Technical Guide to the Historical Development of Anthraquinone-Based Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of anthraquinone-based disperse dyes, providing a comprehensive overview of their synthesis, physicochemical properties, and key advancements. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the rich history and chemistry of these significant industrial colorants.

Introduction: The Dawn of Synthetic Dyes for Hydrophobic Fibers

The advent of synthetic fibers in the early 20th century, particularly cellulose acetate, presented a new challenge for the dyeing industry. Existing water-soluble dyes, suitable for natural fibers like cotton and wool, had poor affinity for these new hydrophobic materials. This necessity spurred the invention of a new class of dyes: disperse dyes.[1] These dyes are non-ionic, sparingly soluble in water, and are applied from a fine aqueous dispersion.[2] The dye molecules are able to penetrate and color the hydrophobic fiber, a process driven by Van der Waals and dipole forces at elevated temperatures.[2]

The history of disperse dyes began in 1923-24.[2] Among the various chemical classes of disperse dyes, those based on the anthraquinone scaffold have played a pivotal role due to their brilliant colors, good fastness properties, and excellent chemical stability.[3][4] This guide focuses on the historical development of these important colorants.

Early Milestones in Anthraquinone-Based Disperse Dyes

The journey of anthraquinone dyes predates the invention of disperse dyes, with natural anthraquinone dyes like alizarin being used for centuries.[5] The first synthetic anthraquinone dye was produced in 1869.[5] However, the specific application of anthraquinones as disperse dyes for synthetic fibers marked a significant milestone.

A key moment in this history was the development of the first anthraquinone disperse dye, Serisol Brilliant Blue BG, by Yorkshire in 1936. This dye was later registered as C.I. Disperse Blue 3.[6] The fundamental structure of many early anthraquinone disperse dyes consists of an anthraquinone core substituted with amino or hydroxyl groups, which act as auxochromes to impart color.[3]

Synthesis of Key Early Anthraquinone-Based Disperse Dyes

The synthesis of anthraquinone-based disperse dyes historically revolves around the modification of the basic anthraquinone structure through electrophilic substitution and subsequent nucleophilic displacement reactions. Key intermediates such as 1-aminoanthraquinone and 1,4-diaminoanthraquinone are central to the production of a wide array of these dyes.

Synthesis of 1-Aminoanthraquinone

1-Aminoanthraquinone is a crucial precursor for many red and blue disperse dyes. One of the common historical synthetic routes involves the reduction of 1-nitroanthraquinone.

Experimental Protocol: Synthesis of 1-Aminoanthraquinone

  • Reaction: Reduction of 1-nitroanthraquinone.

  • Reagents: 1-nitroanthraquinone, sodium sulfide.

  • Procedure: A suspension of 1-nitroanthraquinone in an aqueous solution of sodium sulfide is heated under reflux. The nitro group is reduced to an amino group. The resulting 1-aminoanthraquinone precipitates out of the solution upon cooling and is then collected by filtration, washed with water, and dried.

Synthesis of 1,4-Diaminoanthraquinone (C.I. Disperse Violet 1)

1,4-Diaminoanthraquinone, also known as C.I. Disperse Violet 1, is another vital intermediate and a dye in its own right. A common synthetic method is the amination of 1,4-dihydroxyanthraquinone (quinizarin).

Experimental Protocol: Synthesis of 1,4-Diaminoanthraquinone

  • Reaction: Amination of 1,4-dihydroxyanthraquinone.

  • Reagents: 1,4-dihydroxyanthraquinone, aqueous ammonia, sodium dithionite (as a reducing agent).

  • Procedure: 1,4-Dihydroxyanthraquinone is heated in an autoclave with an excess of aqueous ammonia in the presence of sodium dithionite. The reaction mixture is heated to a temperature of 150-200°C. The hydroxyl groups are replaced by amino groups. After the reaction is complete, the mixture is cooled, and the 1,4-diaminoanthraquinone is isolated by filtration, washed, and dried.[7][8][9]

Synthesis of C.I. Disperse Red 9 (1-Methylaminoanthraquinone)

C.I. Disperse Red 9 is a simple yet important red disperse dye. It can be synthesized from 1-chloroanthraquinone or anthraquinone-1-sulfonic acid by reaction with methylamine.

Experimental Protocol: Synthesis of C.I. Disperse Red 9

  • Reaction: Amination of 1-chloroanthraquinone with methylamine.

  • Reagents: 1-chloroanthraquinone, aqueous methylamine solution, a copper catalyst (e.g., copper(II) sulfate).

  • Procedure: 1-chloroanthraquinone is heated with an aqueous solution of methylamine in an autoclave at a temperature of 150-200°C in the presence of a copper catalyst. The chloro group is displaced by the methylamino group. After the reaction, the product is isolated by filtration, washed with dilute acid to remove excess methylamine, and then with water, and finally dried.

Synthesis of C.I. Disperse Blue 3 (1,4-bis(methylamino)anthraquinone)

C.I. Disperse Blue 3 is a historically significant bright blue disperse dye. A common synthesis route involves the reaction of leucoquinizarin (1,4-dihydroxy-9,10-anthracenedione, reduced form) with methylamine followed by oxidation.

Experimental Protocol: Synthesis of C.I. Disperse Blue 3

  • Reaction: Amination of leucoquinizarin with methylamine and subsequent oxidation.

  • Reagents: Leucoquinizarin, aqueous methylamine, an oxidizing agent (e.g., air or sodium m-nitrobenzenesulfonate).

  • Procedure: Leucoquinizarin is heated with an aqueous solution of methylamine. The hydroxyl groups are substituted by methylamino groups. The resulting leuco-1,4-bis(methylamino)anthraquinone is then oxidized back to the quinone form by bubbling air through the reaction mixture or by the addition of an oxidizing agent. The C.I. Disperse Blue 3 product is then filtered, washed, and dried.[10][11]

Physicochemical Properties of Early Anthraquinone Disperse Dyes

The color and dyeing properties of anthraquinone disperse dyes are intrinsically linked to their molecular structure. The introduction of electron-donating groups like amino and hydroxyl groups at the α-positions (1, 4, 5, 8) of the anthraquinone nucleus is crucial for the development of color. These substituents cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum, moving the absorption from the UV region into the visible spectrum.

The following tables summarize some of the key physicochemical and fastness properties of a few historically significant anthraquinone disperse dyes.

Table 1: Physicochemical Properties of Selected Early Anthraquinone Disperse Dyes

C.I. NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)λmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Solubility
Disperse Red 91-(Methylamino)anthraquinoneC₁₅H₁₁NO₂237.25170-172~505~13,000-14,000Soluble in acetone, ethanol; slightly soluble in benzene, carbon tetrachloride; insoluble in water.[3][5][12][13][14]
Disperse Blue 31,4-bis(methylamino)anthraquinoneC₁₆H₁₄N₂O₂266.29187~565, ~610Not widely reportedSoluble in acetone, ethanol, benzene; slightly soluble in carbon tetrachloride; insoluble in water.[7][10][11][15]
Disperse Red 111,4-Diamino-2-methoxy-anthraquinoneC₁₅H₁₂N₂O₃268.27204-206~530Not widely reportedSoluble in acetone, ethanol.
Disperse Blue 11,4,5,8-TetraaminoanthraquinoneC₁₄H₁₂N₄O₂268.27>300~600Not widely reportedSparingly soluble in organic solvents.

Table 2: Fastness Properties of Selected Early Anthraquinone Disperse Dyes on Polyester

C.I. NameLight Fastness (ISO 105-B02)Sublimation Fastness (ISO 105-P01)Washing Fastness (ISO 105-C06)
Disperse Red 943-44
Disperse Blue 34-534
Disperse Red 114-544-5
Disperse Blue 15-62-34

(Fastness ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which is on a scale of 1 to 8)

Visualizing the Synthesis: Key Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways for key anthraquinone disperse dye intermediates and final products.

Synthesis_of_1_Aminoanthraquinone Anthraquinone Anthraquinone Nitroanthraquinone 1-Nitroanthraquinone Anthraquinone->Nitroanthraquinone Nitration (HNO₃/H₂SO₄) Aminoanthraquinone 1-Aminoanthraquinone (Intermediate for Red/Blue Dyes) Nitroanthraquinone->Aminoanthraquinone Reduction (e.g., Na₂S)

Caption: Synthesis of 1-Aminoanthraquinone.

Synthesis_of_1_4_Diaminoanthraquinone Quinizarin 1,4-Dihydroxyanthraquinone (Quinizarin) Leucoquinizarin Leucoquinizarin Quinizarin->Leucoquinizarin Reduction (e.g., Na₂S₂O₄) Diaminoanthraquinone 1,4-Diaminoanthraquinone (C.I. Disperse Violet 1) Leucoquinizarin->Diaminoanthraquinone Amination (NH₃, heat)

Caption: Synthesis of 1,4-Diaminoanthraquinone.

Synthesis_of_CI_Disperse_Dyes cluster_red C.I. Disperse Red 9 Synthesis cluster_blue C.I. Disperse Blue 3 Synthesis 1-Chloroanthraquinone 1-Chloroanthraquinone Disperse_Red_9 C.I. Disperse Red 9 (1-Methylaminoanthraquinone) 1-Chloroanthraquinone->Disperse_Red_9 Methylamine (Cu catalyst) Leucoquinizarin_blue Leucoquinizarin Leuco_Disperse_Blue_3 Leuco-1,4-bis(methylamino)anthraquinone Leucoquinizarin_blue->Leuco_Disperse_Blue_3 Methylamine Disperse_Blue_3 C.I. Disperse Blue 3 (1,4-bis(methylamino)anthraquinone) Leuco_Disperse_Blue_3->Disperse_Blue_3 Oxidation

Caption: Synthesis of C.I. Disperse Red 9 and C.I. Disperse Blue 3.

Conclusion

The historical development of anthraquinone-based disperse dyes is a testament to the ingenuity of chemists in response to the demands of a rapidly evolving textile industry. From the early pioneering work on dyeing cellulose acetate to the synthesis of a vast array of brilliantly colored and durable dyes for polyester, anthraquinones have remained a cornerstone of disperse dye chemistry. Their story is one of continuous innovation, driven by the desire for improved color, fastness, and application properties. This guide has provided a glimpse into the foundational synthetic methodologies and key properties of these historically significant colorants, offering a valuable reference for today's researchers and scientists. The fundamental principles established during the early development of these dyes continue to inform the design and synthesis of new and improved colorants for a wide range of applications.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Disperse Red 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 4, with the chemical name 1-amino-4-hydroxy-2-methoxyanthraquinone (CAS No. 2379-90-0), is an anthraquinone dye used in the textile industry for dyeing hydrophobic fibers such as polyester. Its low water solubility and complex aromatic structure contribute to its persistence in the environment, raising concerns about its potential ecotoxicity and long-term environmental impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of this compound, including its physicochemical properties, abiotic and biotic degradation pathways, and potential ecological effects. The information is intended to support researchers and professionals in assessing the environmental risks associated with this dye and in developing strategies for its remediation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its behavior and transport in the environment. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₅H₁₁NO₄
Molecular Weight 269.25 g/mol
CAS Number 2379-90-0
Appearance Red powder
Melting Point 224-226 °C
Water Solubility Low[1]
Log Kow (estimated) Information not available
Soil Adsorption Coefficient (Koc) Information not available

Environmental Fate of this compound

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of this compound in the environment.

Hydrolysis: The chemical structure of this compound does not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.

Photodegradation: Anthraquinone dyes, in general, can undergo photodegradation when exposed to sunlight. This process can be direct, through the absorption of light by the dye molecule itself, or indirect, mediated by other photosensitizing substances present in the environment. The rate and extent of photodegradation are influenced by factors such as light intensity, pH, and the presence of dissolved organic matter.[3]

While specific kinetic data for the photodegradation of this compound is limited, studies on other disperse dyes, such as Disperse Red 167, have shown that photocatalytic degradation can be an effective removal process.[4] For instance, the photocatalytic bleaching of Coralene Dark red 2B (Disperse Red 167) was observed to follow first-order kinetics.[4] The optimal conditions for this process were found to be a dye concentration of 3.0 x 10⁻⁵ M, a catalyst amount of 0.05g/100 ml of dye solution, and a pH of 8.[4]

Biodegradation

Biodegradation is a key process for the ultimate removal of this compound from the environment. Both aerobic and anaerobic microorganisms have been shown to be capable of degrading disperse dyes, although the rates and pathways can vary significantly.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of anthraquinone dyes is often initiated by the enzymatic cleavage of the aromatic rings. This process can be carried out by various bacteria and fungi. Studies on other Disperse Red dyes, such as Disperse Red 167, have identified bacterial strains like Paenochrobactrum glaciei that can achieve significant decolorization (84% at 50 mg/L within 24 hours).[5]

Anaerobic Biodegradation: In anaerobic environments, the initial step in the biodegradation of many dyes is the reduction of chromophoric groups, leading to decolorization. For azo dyes, this involves the cleavage of the azo bond. While this compound is an anthraquinone dye, anaerobic conditions can still facilitate its degradation. A study on the degradation of an unspecified "Disperse Red" dye using a rhizosphere bacterial consortium demonstrated high decolorization rates under alternating anaerobic and aerobic conditions, reaching 98.47% removal.[6][7]

The following table summarizes the available quantitative data on the biodegradation of dyes analogous to this compound.

DyeMicroorganism/SystemConditionsDegradation/Decolorization RateReference
Disperse Red 167Paenochrobactrum glacieiAerobic, 50 mg/L84% in 24 hours[5]
"Disperse Red"Rhizosphere bacterial consortiumAnaerobic/Aerobic98.47%[6][7]
Disperse Red 3BAspergillus sp. XJ-2 and Chlorella sorokiniana XJK consortiumCo-culture98.09%[8]

Experimental Protocols

Standardized methods are crucial for assessing the biodegradability of chemicals. The Organization for Economic Co-operation and Development (OECD) has established a series of guidelines for testing the biodegradability of chemicals in water.

OECD Guideline for Testing of Chemicals, Section 3: Degradation and Accumulation

A common method for assessing ready biodegradability is the OECD 301F (Manometric Respirometry Test) .

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen is measured over a 28-day period and is an indication of the extent of biodegradation.

  • Inoculum: Activated sludge, sewage effluent, or surface water can be used as the microbial inoculum.

  • Test Substance Concentration: Typically 100 mg/L, providing at least 50 mg/L of theoretical oxygen demand (ThOD).

  • Duration: 28 days.

  • Pass Level: For a substance to be considered readily biodegradable, the percentage of biodegradation must reach at least 60% of the ThOD within a 10-day window, which starts when the biodegradation has reached 10% of the ThOD.

The following diagram illustrates a general workflow for a ready biodegradability test.

cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement & Analysis TestSubstance Test Substance (this compound) TestVessel Test Vessel (Sealed Respirometer) TestSubstance->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel ControlVessel Control Vessel (Inoculum Blank) MineralMedium->ControlVessel Inoculum Inoculum (e.g., Activated Sludge) Inoculum->TestVessel Inoculum->ControlVessel O2Consumption Measure O₂ Consumption TestVessel->O2Consumption ControlVessel->O2Consumption CalculateBiodegradation Calculate % Biodegradation O2Consumption->CalculateBiodegradation CompareToPassLevel Compare to Pass Level (≥60% ThOD) CalculateBiodegradation->CompareToPassLevel

Workflow for OECD 301F Ready Biodegradability Test.

Biodegradation Pathways

While a specific biodegradation pathway for this compound has not been elucidated, based on its anthraquinone structure and studies of analogous dyes, a plausible degradation route can be proposed. The initial steps likely involve enzymatic attacks on the anthraquinone core, leading to ring cleavage and the formation of smaller, more readily biodegradable intermediates.

For example, the biodegradation of Disperse Red 167 by Paenochrobactrum glaciei was found to proceed through the asymmetric breakdown of the azo bond, forming intermediate metabolites such as '2-chloro-4-nitro-phenylamine' and 'Acetic acid2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester'.[5] Although this compound is not an azo dye, this indicates that microbial degradation can proceed through the breakdown of the chromophore.

The following diagram illustrates a generalized proposed biodegradation pathway for an anthraquinone dye.

DisperseRed4 This compound (1-amino-4-hydroxy-2-methoxyanthraquinone) RingCleavage Enzymatic Ring Cleavage (e.g., by Laccase, Peroxidase) DisperseRed4->RingCleavage Intermediates Formation of Aromatic Intermediates (e.g., Phthalic acid, Benzoic acid derivatives) RingCleavage->Intermediates Mineralization Further Degradation and Mineralization Intermediates->Mineralization EndProducts CO₂, H₂O, Biomass Mineralization->EndProducts

Proposed Biodegradation Pathway for this compound.

Analytical Methods for a Biodegradation Study

To monitor the biodegradation of this compound and identify its transformation products, a combination of analytical techniques is required.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is a primary technique for quantifying the disappearance of the parent dye molecule. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is essential for the identification and structural elucidation of intermediate degradation products. The mass spectrometer provides molecular weight and fragmentation information, which helps in proposing the chemical structures of the metabolites.

The following diagram outlines a typical analytical workflow for a biodegradation study.

cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation AqueousSample Aqueous Sample from Biodegradation Assay Filtration Filtration AqueousSample->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE HPLC HPLC-UV/DAD (Quantification of Parent Dye) SPE->HPLC LCMS LC-MS/MS (Identification of Metabolites) SPE->LCMS DegradationKinetics Degradation Kinetics HPLC->DegradationKinetics PathwayElucidation Pathway Elucidation LCMS->PathwayElucidation

Analytical Workflow for a Biodegradation Study.

Ecotoxicity

The ecotoxicity of disperse dyes and their degradation products is a significant concern. While specific ecotoxicity data for this compound is scarce, studies on other disperse dyes, such as Disperse Red 1, have shown potential risks to aquatic organisms. For Disperse Red 1, a Predicted No-Effect Concentration (PNEC) of 60 ng/L was proposed based on chronic toxicity to Daphnia similis.[9] The toxicity of the degradation products can sometimes be higher or lower than the parent compound, highlighting the importance of assessing the toxicity of the entire effluent after treatment.

Conclusion

This compound is an anthraquinone dye with low water solubility, suggesting a tendency to adsorb to soil and sediment in the environment. While it is not expected to hydrolyze readily, photodegradation and biodegradation are potential transformation pathways. Based on analogous compounds, this compound is likely to be biodegradable under both aerobic and anaerobic conditions, although the rates may be slow. The biodegradation pathway is expected to involve the enzymatic cleavage of the anthraquinone core, leading to smaller, more biodegradable intermediates. Further research is needed to determine the specific degradation kinetics, identify the transformation products, and assess the ecotoxicity of this compound and its metabolites to provide a more complete environmental risk assessment. Standardized testing methodologies, such as those provided by the OECD, should be employed to generate reliable and comparable data.

References

Methodological & Application

Protocol for dyeing polyester fibers with Disperse Red 4

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Dyeing Polyester with Disperse Red 4

1. Introduction

This compound is a non-ionic anthraquinone dye characterized by its low water solubility.[1][2] It is specifically designed for coloring hydrophobic synthetic fibers, most notably polyester.[2] Due to the compact and crystalline structure of polyester fibers, which lack ionic sites, the dyeing mechanism does not involve chemical bonding. Instead, it is a process of diffusion where the dye, in a fine molecular dispersion, penetrates the amorphous regions of the polyester fibers.[3] This is achieved by weakening the intermolecular forces within the fiber, allowing the dye molecules to enter and become physically trapped upon cooling.[3][4]

To facilitate this process, high energy is required, which is typically supplied through high temperatures (above the fiber's glass transition temperature) or with the aid of chemical accelerants known as carriers.[5][6]

2. Principle of Dyeing

The dyeing of polyester with this compound involves three key stages:

  • Dispersion: The dye, being insoluble in water, is milled into fine particles and applied from an aqueous suspension. A dispersing agent is crucial to maintain the stability of this dispersion, prevent dye particle aggregation, and ensure uniform color application.[7][8][9]

  • Adsorption and Diffusion: The dyeing process is conducted at elevated temperatures (typically 130°C in a high-temperature, high-pressure method) or at the boil (approx. 100°C) with a carrier.[10][11] These conditions cause the polyester fibers to swell, increasing the mobility of the polymer chains and creating voids.[3][12] This allows the dye molecules, which are in a dissolved state in the dye bath, to diffuse from the fiber surface into the fiber's internal structure.[13][10]

  • Fixation: Upon cooling, the fiber structure contracts, trapping the dye molecules within the polymer matrix.[4] The color is then held by van der Waals forces and hydrophobic interactions.[13]

3. Role of Auxiliaries

  • Dispersing Agent: An essential additive that keeps the fine dye particles suspended evenly in the dye bath, preventing clumping which can lead to spotting and uneven dyeing.[4][8]

  • Acetic Acid: Used to maintain a slightly acidic pH (typically 4.0-5.5).[5][10] This condition is optimal for the stability of most disperse dyes and helps prevent hydrolysis of the polyester fiber.

  • Carrier: An organic chemical agent that acts as a swelling agent for the polyester fiber. It effectively lowers the glass transition temperature (Tg) of the polymer, allowing for dye penetration at lower temperatures (e.g., 95-100°C) under atmospheric pressure.[12] This is useful when high-pressure equipment is not available. However, carriers must be thoroughly removed after dyeing to prevent unpleasant odors and a negative impact on the light fastness of the final product.[12][14]

  • Reduction Clearing Agent: After dyeing, especially for medium-to-dark shades, a "reduction clearing" step is performed. This process uses a reducing agent (like sodium hydrosulfite) and an alkali to strip and destroy any unfixed dye particles adhering to the fiber surface.[15][16] This step is critical for achieving good wash fastness and rub fastness.[17][18]

Experimental Protocols

Two primary methods for the exhaust dyeing of polyester fibers with this compound are presented below.

Protocol 1: High-Temperature (HT) Method

This is the most common and efficient method, resulting in excellent dye penetration and fastness properties. It requires specialized high-pressure dyeing equipment.

1. Materials and Reagents

  • Polyester fiber/fabric

  • This compound (C.I. 60755)

  • Anionic Dispersing Agent (e.g., lignin sulfonate or naphthalene sulfonate based)

  • Acetic Acid (Glacial)

  • Reducing Agent (e.g., Sodium Hydrosulfite, Na₂S₂O₄)

  • Alkali (e.g., Sodium Hydroxide, NaOH)

  • Deionized or soft water

2. Equipment

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and hot plate

  • pH meter

  • Analytical balance

3. Procedure

  • Pre-treatment (Scouring): Wash the polyester material with a non-ionic detergent (e.g., 1 g/L) at 60-70°C for 15-20 minutes to remove any impurities, oils, or sizes. Rinse thoroughly.[19][20]

  • Dye Dispersion Preparation:

    • Carefully weigh the required amount of this compound dye powder.

    • Create a smooth, lump-free paste by adding a small amount of water and the dispersing agent (at a 1:1 or 1:2 dye-to-dispersant ratio).

    • Gradually add more warm water (40-50°C) to this paste while stirring continuously to form a fine dispersion.

  • Dye Bath Preparation:

    • Fill the dyeing vessel with the required volume of water (maintain a liquor-to-goods ratio, e.g., 10:1).

    • Add the dispersing agent and stir to dissolve.

    • Add the prepared dye dispersion to the bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using a few drops of acetic acid.[10]

  • Dyeing Cycle:

    • Introduce the scoured polyester material into the dye bath at approximately 60°C.[10]

    • Seal the machine and run for 10 minutes at this temperature.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[10]

    • Hold the temperature at 130°C for 45-60 minutes, ensuring continuous circulation.[10]

    • Cool the dye bath down to 70°C at a rate of 2.0-2.5°C per minute.

  • Rinsing: Drain the dye bath and rinse the dyed material with hot water (60-70°C), followed by a cold water rinse.

  • Reduction Clearing:

    • Prepare a fresh bath with water at a 10:1 liquor ratio.

    • Add the chemicals for reduction clearing and heat the bath to 70-80°C.[16]

    • Treat the dyed material in this bath for 15-20 minutes.[16]

  • Neutralization and Final Rinse:

    • Drain the reduction clearing bath.

    • Rinse the material thoroughly with hot water, then cold water.

    • Perform a neutralization rinse with acetic acid (0.5-1.0 g/L) for 5 minutes to remove any residual alkali.[16]

    • Finally, rinse with cold water until the water runs clear.

  • Drying: Hydroextract the material and dry it in an oven or air.

Protocol 2: Carrier Dyeing Method (Atmospheric Pressure)

This method is suitable when high-pressure equipment is unavailable. It uses a chemical carrier to facilitate dye uptake at boiling temperature (approx. 100°C).

1. Materials and Reagents

  • Same as Protocol 1, with the addition of a suitable Dyeing Carrier (e.g., o-phenylphenol or methylnaphthalene based).

2. Equipment

  • Atmospheric laboratory dyeing machine or a beaker dyeing setup with a heating mantle/hot plate and condenser.

  • Other equipment is the same as in Protocol 1.

3. Procedure

  • Pre-treatment and Dye Dispersion: Follow steps 1 and 2 from Protocol 1.

  • Dye Bath Preparation:

    • Fill the dyeing vessel with water and add the dispersing agent.

    • Add the required amount of carrier and run the machine (or stir) for 10 minutes to ensure it is well-emulsified.

    • Add the prepared dye dispersion.

    • Adjust the pH to 4.5-5.5 with acetic acid.[11]

  • Dyeing Cycle:

    • Introduce the scoured polyester material into the dye bath at 60°C.[11]

    • Run for 15 minutes at this temperature to allow for even absorption of the carrier.[14]

    • Raise the temperature to the boil (98-100°C) at a rate of 2.0°C per minute.

    • Hold at the boil for 60-90 minutes with continuous agitation.[11]

    • Cool the bath down to 70°C.

  • Post-Dyeing Treatment: Follow steps 5 through 8 from Protocol 1 (Rinsing, Reduction Clearing, Neutralization, and Drying). The reduction clearing step is particularly important in this method to remove the carrier from the fiber surface.[14]

Data Presentation

Table 1: Typical Dyeing Parameters for this compound on Polyester

ParameterHigh-Temperature (HT) MethodCarrier Dyeing MethodPurpose
Dye Shade (% owf) 0.5% - 4.0%0.5% - 3.0%Depth of shade (on weight of fiber)
Liquor Ratio 5:1 to 15:110:1 to 20:1Ratio of liquid volume to fiber weight
pH 4.5 - 5.54.5 - 5.5Optimize dye stability and uptake[5]
pH Adjuster Acetic Acid (0.5-1.0 g/L)Acetic Acid (0.5-1.0 g/L)Maintain acidic conditions[10]
Dispersing Agent 1.0 - 2.0 g/L1.0 - 2.0 g/LPrevent dye agglomeration[8]
Carrier Not Applicable2.0 - 5.0 g/LSwell fibers for dye penetration[11]
Dyeing Temperature 130°C98 - 100°CProvide energy for dye diffusion[10]
Dyeing Time 45 - 60 min60 - 90 minAllow for dye exhaustion and leveling
Heating Rate 1.5 - 2.0 °C/min2.0 °C/minEnsure even dye uptake
Cooling Rate 2.0 - 2.5 °C/min2.0 °C/minPrevent fiber creasing

Table 2: Recipe for Post-Dyeing Reduction Clearing

ComponentConcentrationTemperatureTimePurpose
Sodium Hydrosulfite 2.0 - 3.0 g/L70 - 80°C15 - 20 minStrip unfixed surface dye[16]
Sodium Hydroxide 1.0 - 2.0 g/L70 - 80°C15 - 20 minProvide alkaline medium for reduction[16]

Table 3: Reported Fastness Properties of this compound on Polyester

Fastness PropertyISO RatingAATCC Rating
Light Fastness 66-7
Washing Fastness (Staining) 4-55
Washing Fastness (Fading) 55
Perspiration Fastness (Staining) 4-55
Perspiration Fastness (Fading) 55
Ironing Fastness 43
(Note: Fastness ratings can vary based on dyeing depth, substrate, and processing conditions. Data adapted from literature[1]. Ratings are on a scale of 1-5 for ISO and 1-8 for light/1-5 for others on AATCC, where higher is better.)

Visualization

The following diagram illustrates the general experimental workflow for dyeing polyester fibers with disperse dyes using the High-Temperature (HT) method.

DyeingWorkflow A 1. Fabric Pre-treatment (Scouring) B 2. Dye Bath Preparation (Dye, Water, Auxiliaries) A->B Prepare C 3. Dyeing Cycle (Load Fabric at 60°C) B->C Start D Ramp Temperature to 130°C C->D Heat E Hold at 130°C for 45-60 min D->E Dwell F Cool to 70°C E->F Cool G 4. Drain & Hot/Cold Rinse F->G Rinse H 5. Reduction Clearing (70-80°C for 20 min) G->H Clean I 6. Rinsing & Neutralization H->I Finalize J 7. Drying I->J Finish

Caption: Experimental workflow for HT polyester dyeing.

References

Application Notes and Protocols: Formulation of Disperse Red 4-Based Inks for Industrial Printheads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and characterization of Disperse Red 4-based inkjet inks tailored for industrial piezoelectric printheads. The following sections detail the components, formulation strategies, experimental protocols for characterization, and the logical relationships governing ink performance.

Introduction to this compound Inks for Industrial Printing

This compound is an anthraquinone-based dye known for its bright pink to red coloration and its application in dyeing synthetic fibers like polyester.[1][2] In the realm of digital textile printing, formulating stable and reliable inks with disperse dyes is crucial for achieving high-quality, durable prints. Industrial inkjet printing, particularly with piezoelectric printheads, imposes stringent requirements on the physical and chemical properties of the ink, including viscosity, surface tension, and particle size, to ensure consistent jetting and prevent nozzle clogging.[3][4]

This document outlines the key components and formulation considerations for developing aqueous this compound inks, along with detailed protocols for their preparation and quality control.

Ink Formulation Strategy and Key Components

The formulation of a stable this compound inkjet ink is a multi-component system where each ingredient plays a critical role. The primary components include the disperse dye, a dispersing agent, a liquid vehicle (primarily deionized water), humectants, binders, and various additives.[5]

Core Components and Their Functions

A successful formulation balances the properties of these components to meet the specific requirements of the printhead and the substrate.

ComponentFunctionTypical Concentration (wt%)Key Considerations
This compound Colorant0.3 - 15%Must be milled to a sub-micron particle size to prevent nozzle clogging.[6][7]
Dispersant Prevents dye particle agglomeration and settling, ensuring colloidal stability.[6]2 - 5%The choice of dispersant and its ratio to the dye are critical for storage stability.[6] Anionic and polymeric dispersants are commonly used.
Deionized Water Primary solvent/vehicle30 - 80%High purity is essential to avoid ionic contamination that can destabilize the dispersion.[7]
Humectants Prevent the ink from drying in the nozzles (crusting) and control viscosity.[5]5 - 25%Glycols (e.g., ethylene glycol, diethylene glycol, glycerol) are common choices.[8][9]
Binder A polymer that adheres the colorant to the substrate and provides durability to the print.[9][10]< 1%Common binders include acrylics, polyurethanes, and polyvinylpyrrolidone (PVP).[8][9]
pH Modifier Adjusts the pH of the ink to ensure stability and compatibility with printhead components.< 1%Triethanolamine is often used to maintain a slightly alkaline pH (e.g., 8-9).[9]
Surfactant Modifies the surface tension of the ink for optimal droplet formation and wetting of the substrate.[5]< 0.2%Fatty alcohol polyoxyethylene ethers are an example.[8]
Defoamer Prevents foaming during ink manufacturing and printing.< 0.5%Especially important during the high-energy milling process.[8]
Biocide Prevents microbial growth in the water-based ink during storage.[5]Trace AmountsEssential for long-term stability.

Experimental Protocols

Ink Preparation: A Step-by-Step Guide

This protocol describes the laboratory-scale preparation of a this compound ink.

  • Color Paste Preparation (Milling):

    • In a milling vessel, combine this compound powder, a suitable dispersant, a portion of the humectant (e.g., diethylene glycol), and deionized water.

    • Add milling media (e.g., zirconia beads of 0.4-0.6 mm diameter).

    • Mill the mixture using a planetary ball mill or a sand grinder at a specified speed (e.g., 800 rpm) for a set duration (e.g., 3 hours) or until the desired particle size is achieved.[6]

    • Monitor the particle size distribution periodically during milling. The target average particle size should be less than 250 nm, ideally between 50 and 200 nm, to prevent nozzle clogging.[6][11]

  • Ink Formulation:

    • Separate the milled color paste from the milling media.

    • In a separate vessel, prepare the ink vehicle by mixing the remaining deionized water, humectants, binder, pH modifier, surfactant, and biocide.

    • Slowly add the color paste to the ink vehicle under constant stirring.

    • Continue stirring until a homogeneous dispersion is obtained.

  • Filtration:

    • Filter the final ink formulation sequentially through filters of decreasing pore size, for example, 0.8 µm, 0.45 µm, and finally 0.2 µm, to remove any remaining large particles or agglomerates.[8][9]

Ink Characterization Protocols

The following protocols are essential for ensuring the ink meets the stringent requirements of industrial piezoelectric printheads.

Table 2: Target Ink Properties for Piezoelectric Printheads

PropertyTarget RangeSignificance
Viscosity (at jetting temperature) 1 - 20 mPa·sAffects drop formation and jetting velocity.[3]
Surface Tension 30 - 50 mN/mInfluences droplet formation, wetting, and substrate interaction.[3]
Average Particle Size (D50) < 250 nmCrucial for preventing nozzle blockage.[6]
pH 8 - 9Affects dispersion stability and printhead compatibility.[9]
Conductivity Low (specific value depends on system)High salt content can lead to crystallization and nozzle clogging.

Protocol 3.2.1: Viscosity Measurement

  • Instrument: Rotational viscometer (e.g., cone and plate or spindle type) or a microfluidic viscometer.[1][12][13]

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Equilibrate the ink sample to the intended jetting temperature (e.g., 25°C or higher).

    • Place the specified volume of ink into the viscometer.

    • Measure the viscosity across a range of shear rates to determine if the ink is Newtonian (viscosity is constant) or non-Newtonian (viscosity changes with shear rate).[12] For inkjet applications, it is important to measure viscosity at high shear rates (up to 10⁵ s⁻¹) to simulate the conditions within the printhead nozzle.[12][14]

    • Record the viscosity in mPa·s or centipoise (cP).

Protocol 3.2.2: Surface Tension Measurement

  • Instrument: Tensiometer (using methods like the Du Noüy ring, Wilhelmy plate, or pendant drop).[15] Test inks with known surface tension values can also be used for a quicker, albeit less precise, assessment.[16][17]

  • Procedure (Pendant Drop Method):

    • Ensure the needle tip of the tensiometer is clean.

    • Load the ink sample into a syringe connected to the needle.

    • Form a pendant drop of the ink at the needle tip.

    • A camera captures the shape of the drop.

    • The instrument's software analyzes the drop shape based on the Young-Laplace equation to calculate the surface tension.[15]

    • Record the surface tension in mN/m or dynes/cm.

Protocol 3.2.3: Particle Size Analysis

  • Instrument: Dynamic Light Scattering (DLS) for mean particle size and polydispersity, and Single Particle Optical Sizing (SPOS) or laser diffraction for detecting oversized particles.

  • Procedure (DLS):

    • Dilute the ink sample with deionized water or an appropriate solvent to a suitable concentration for the instrument.[11][18]

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

    • The software calculates the particle size distribution, providing the mean particle size (e.g., Z-average) and the Polydispersity Index (PDI).

    • Record the average particle size (D50) and the D90 (the size below which 90% of the particles lie) to understand the distribution.

Protocol 3.2.4: Ink Stability Testing

  • Objective: To evaluate the long-term stability of the ink under different storage conditions.

  • Procedure:

    • Thermal Stability:

      • Place a sealed sample of the ink in an oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1-4 weeks).[6]

      • At regular intervals, remove the sample, allow it to cool to room temperature, and measure its viscosity, surface tension, and particle size distribution.

      • Significant changes in these properties indicate instability.

    • Freeze-Thaw Stability:

      • Place a sealed sample of the ink in a freezer at a low temperature (e.g., -20°C) for 24 hours.[8][9]

      • Allow the sample to thaw completely at room temperature.

      • Measure the viscosity, surface tension, and particle size distribution.

      • Compare the results with the initial measurements to assess stability.

    • Room Temperature Storage:

      • Store a sealed sample at room temperature (e.g., 25°C) for an extended period (e.g., 30 days or more).

      • Periodically measure the key ink properties to monitor any changes.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the formulation of this compound inks.

Ink_Formulation_Workflow cluster_preparation Color Paste Preparation cluster_formulation Final Ink Formulation start Start: Raw Materials weighing Weighing (this compound, Dispersant, Humectant, Water) start->weighing milling High-Energy Milling (e.g., Ball Mill) weighing->milling qc_milling In-Process QC: Particle Size Analysis milling->qc_milling qc_milling->milling Continue Milling paste This compound Color Paste qc_milling->paste Target Size Achieved mixing Mixing (Color Paste + Vehicle) paste->mixing vehicle_prep Prepare Ink Vehicle (Water, Humectants, Binder, Additives) vehicle_prep->mixing filtration Multi-Stage Filtration (e.g., 0.8µm -> 0.45µm -> 0.2µm) mixing->filtration final_ink Final this compound Ink filtration->final_ink

Caption: Workflow for the preparation of this compound inkjet ink.

Ink_Property_Relationships viscosity Viscosity jetting Jetting Performance viscosity->jetting surface_tension Surface Tension surface_tension->jetting particle_size Particle Size particle_size->jetting stability Stability stability->jetting humectant Humectant (e.g., Glycols) humectant->viscosity Increases binder Binder (Polymer) binder->viscosity Increases dispersant Dispersant dispersant->particle_size Reduces dispersant->stability Increases surfactant Surfactant surfactant->surface_tension Reduces dye_conc Dye Concentration dye_conc->viscosity Increases dye_conc->stability Decreases (if high)

Caption: Interplay of components and their effect on key ink properties.

References

Application Notes and Protocols: Disperse Red 4 for Plastic Coloration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 4 is a non-ionic anthraquinone dye, recognized for its application in coloring hydrophobic synthetic materials.[1][2] While its primary use has historically been in the textile industry for polyester and acetate fibers, its properties make it a candidate for the coloration of various plastics.[1] This document provides detailed application notes and protocols for researchers and scientists investigating the use of this compound in plastic coloration processes. The information is tailored for a technical audience involved in materials science and polymer engineering.

Physicochemical Properties

This compound is a red powder with a distinct molecular structure that dictates its solubility and interaction with polymer matrices.[1] Its fundamental properties are summarized below.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 60755[1]
CAS Number 2379-90-0[1]
Molecular Formula C₁₅H₁₁NO₄[1]
Molecular Weight 269.25 g/mol [1]
Chemical Structure Anthraquinone[1]
Melting Point 224-226 °C[3]
Appearance Red Powder[1]

Performance in Plastic Substrates

The suitability of a colorant for plastics is determined by its stability under various processing and end-use conditions. Key performance indicators include heat stability, lightfastness, and migration resistance.

Performance MetricTest MethodRating/ValueCompatible Plastics
Heat Stability Thermal Analysis / SublimationSublimation range: 150 - 230°C. Suitable for processing up to ~220°C. May require higher stability for engineering plastics like PC (up to 350°C).Polyester (PET, PBT), Polyamide (PA), Acrylics, Acetate
Lightfastness ISO / AATCC StandardsISO: 6; AATCC: 6-7 (on a scale of 1-8)Polyester, Polyamide
Migration Resistance ISO 105-X11 / DMF Spot TestModerate (Qualitative). Testing recommended per application.Polyester, Polyamide

Note: Heat stability is a critical parameter. While general disperse dyes sublimate between 150-230°C, high-performance engineering plastics like polycarbonate may be processed at temperatures up to 350°C, requiring specially selected dyes.[4][5] The lightfastness rating of 6-7 on the Blue Wool Scale indicates good to very good resistance to fading upon light exposure.[1][6]

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating this compound in a laboratory setting. Polyethylene Terephthalate (PET) is used as an example polymer.

Protocol for Preparation of Colored Plastic Test Specimen via Masterbatch Melt Compounding

This protocol describes the preparation of colored PET plaques using a two-step masterbatch and melt compounding process.

Materials and Equipment:

  • This compound (powder)

  • Polyethylene Terephthalate (PET) resin, extrusion grade, dried

  • Carrier resin (e.g., a compatible low-MW PET or a universal carrier)

  • Twin-screw extruder

  • Injection molding machine

  • Colorimeter (e.g., CIE Lab* capable)

  • Granulator

Procedure:

  • Masterbatch Preparation:

    • Calculate the required amount of this compound and carrier resin to achieve a high dye concentration (e.g., 20% w/w).

    • Pre-mix the this compound powder and carrier resin pellets in a bag for 5 minutes until the dye powder evenly coats the pellets.

    • Set the temperature profile of the twin-screw extruder suitable for the carrier resin.

    • Feed the pre-mixed material into the extruder.

    • Extrude the molten, colored polymer as a strand into a cooling water bath.

    • Granulate the cooled strand into masterbatch pellets.

  • Melt Compounding (Let-Down):

    • Dry the PET resin and the prepared masterbatch pellets according to manufacturer specifications (typically 4-6 hours at 120-140°C) to prevent hydrolytic degradation.

    • Calculate the amount of masterbatch required to achieve the final desired color concentration (e.g., 0.5% w/w) in the PET resin. This is known as the let-down ratio.

    • Tumble-mix the dried PET resin and masterbatch pellets for 10 minutes.

    • Set the injection molding machine to a temperature profile appropriate for PET (typically 250-280°C).

    • Feed the mixture into the injection molder.

    • Inject the molten plastic into a plaque mold (e.g., ASTM D638 Type V specimen mold) to create test specimens.

    • Allow the plaques to cool completely before ejection.

Protocol for Evaluation of Colorfastness to Heat (Sublimation)

This test evaluates the resistance of the color to sublimation and migration during a dry heat treatment, simulating processes like heat-setting.[4]

Materials and Equipment:

  • Colored PET test specimen (from Protocol 4.1)

  • White, undyed polyester or cotton fabric (as adjacent fabric)

  • Heating device with controllable temperature and pressure (e.g., hot press) conforming to ISO 105-X11.[7][8]

  • Grey Scale for assessing staining (ISO 105-A03).

Procedure:

  • Set the heating device to the desired test temperature (e.g., 180°C, 200°C, 220°C).

  • Place the colored PET specimen on the lower plate of the device.

  • Cover the specimen with the white adjacent fabric.

  • Close the device and apply a pressure of 4 ± 1 kPa for a specified time (e.g., 30 seconds).[8]

  • Open the device and remove the composite sample.

  • Allow the sample to cool and condition for 4 hours in a standard atmosphere.

  • Assess the degree of staining on the white adjacent fabric using the Grey Scale. A rating of 5 indicates no staining, while a rating of 1 indicates severe staining.

Protocol for Evaluation of Thermal Migration (Solvent Test)

This is a qualitative test to quickly assess if dye has migrated to the surface of the plastic.[1][9]

Materials and Equipment:

  • Colored PET test specimen

  • Dimethylformamide (DMF)

  • White filter paper

  • Glass beaker

Procedure:

  • Immerse the colored PET specimen into a beaker containing DMF at room temperature for 3 minutes.[1]

  • Remove the specimen and observe the DMF solution. Any color bleeding into the solvent indicates that surface dye, potentially from migration, has been stripped off.

  • Alternatively, place a few drops of DMF onto the surface of the colored plastic and then press a piece of white filter paper onto the spot.

  • Observe the filter paper for any color transfer, which would indicate dye migration to the surface.

Visualizations

Workflow for Plastic Coloration and Testing

The following diagram illustrates the overall workflow from dye selection to final product testing.

G cluster_prep Preparation & Compounding cluster_test Quality Control & Testing cluster_eval Evaluation cluster_final Final Product A 1. Dry Polymer Resin (e.g., PET) B 2. Pre-mix this compound with Carrier Resin A->B C 3. Extrude Masterbatch B->C D 4. Pelletize Masterbatch C->D E 5. Mix Masterbatch with PET Resin D->E F 6. Injection Mold Test Specimens E->F G 7a. Heat Stability Test (ISO 105-X11) F->G Test Samples H 7b. Lightfastness Test (Blue Wool Scale) F->H Test Samples I 7c. Migration Test (DMF Spot Test) F->I Test Samples J 8. Assess Staining & Fading (Grey Scale) G->J H->J I->J K Approved Colored Plastic J->K

Caption: Workflow for coloring PET plastic with this compound and subsequent quality testing.

Logical Relationship for Performance Evaluation

This diagram shows the relationship between processing conditions and the key performance metrics of the final colored plastic.

G cluster_params Parameters cluster_metrics Performance Metrics A Processing Conditions B Melt Temperature A->B C Dwell Time A->C D Dye Concentration A->D E Heat Stability B->E affects F Migration Resistance B->F affects C->F affects G Color Consistency D->G affects

Caption: Influence of processing parameters on the final performance metrics of the colored plastic.

References

Application Notes: High-Temperature Exhaust Dyeing of Polyester with C.I. Disperse Violet 28 (C.I. 60755)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyester (polyethylene terephthalate) is a synthetic fiber renowned for its durability, wrinkle resistance, and hydrophobicity. Its tightly packed, crystalline molecular structure presents a challenge for dyeing, as it lacks the ionic sites found in natural fibers that facilitate dye uptake. Disperse dyes are a class of non-ionic, water-insoluble colorants that are the primary choice for coloring polyester. The high-temperature (HT) exhaust dyeing method is a prevalent and effective technique to achieve deep and vibrant shades with good fastness properties on polyester. This process utilizes temperatures of 120-135°C under pressure to swell the polyester fibers, allowing the finely dispersed dye molecules to penetrate and become physically trapped within the amorphous regions of the polymer structure.[1]

C.I. Disperse Violet 28 (C.I. 60755) is an anthraquinone-based disperse dye that produces a bright, reddish-purple shade on polyester.[2][3] It is well-suited for the high-temperature dyeing process and exhibits high light fastness, making it a valuable colorant for textiles requiring excellent durability to UV exposure, such as automotive fabrics.[2]

Principle of the Process

The high-temperature exhaust dyeing process operates on the principle of diffusion. At room temperature, the compact structure of polyester fibers is largely impermeable to dye molecules. As the temperature of the dyebath is raised above polyester's glass transition temperature (approx. 70-80°C), the polymer chains gain mobility, and microscopic pores open within the fiber structure. At the optimal dyeing temperature of around 130°C, the fiber swells significantly, maximizing the rate of dye diffusion from the aqueous dispersion into the fiber.[1] The process is carried out in sealed, pressurized dyeing machines to achieve temperatures above the boiling point of water.[4]

Following the dyeing phase, a critical post-treatment step known as "reduction clearing" is necessary, especially for medium to dark shades.[5][6] This process uses a reducing agent (e.g., sodium hydrosulfite) under alkaline conditions to chemically strip and remove any unfixed dye particles adhering to the fiber surface.[5][7][8] This step is essential for achieving optimal wet fastness (washing, perspiration) and rubbing fastness and preventing color bleeding.[5][8]

Data Presentation

Table 1: Properties of C.I. Disperse Violet 28
PropertyValueReference
Colour Index Name C.I. Disperse Violet 28[2][9]
Colour Index Number C.I. 61102[9][10]
CAS Number 81-42-5[9][10][11]
Chemical Structure Anthraquinone[9][10]
Molecular Formula C₁₄H₈Cl₂N₂O₂[9][11]
Molecular Weight 307.13 g/mol [9][10]
Appearance Dark purple powder[9][11]
Solubility Soluble in ethanol, acetone, benzene; Insoluble in water[2][9][11]
Energy Class SE (Standard Energy)[2]
Table 2: Typical Fastness Properties of C.I. Disperse Violet 28 on Polyester
Fastness TestISO Standard Rating (1-5 Scale, 5 is best)
Light Fastness 7
Washing Fastness (Fading) 5
Washing Fastness (Staining) 4-5
Perspiration Fastness (Fading) 5
Perspiration Fastness (Staining) 5
Sublimation Fastness 2-3
Ironing Fastness 4

Source: Data compiled from multiple sources.[3][9]

Table 3: Standard Laboratory Recipe for High-Temperature Exhaust Dyeing
ComponentConcentrationPurpose
C.I. Disperse Violet 28 0.5 - 3.0% (owf*)Colorant
Dispersing Agent 1.0 g/LPrevents dye aggregation, ensures stable dispersion
Levelling Agent 0.5 - 1.0 g/LPromotes uniform dye uptake and migration
Acetic Acid (Glacial) to pH 4.5 - 5.5Creates optimal acidic environment for dyeing
Material to Liquor Ratio 1:10Ratio of fabric weight to dyeing liquid volume

*owf = on weight of fabric

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing

1. Material Preparation:

  • Prepare a sample of 100% polyester fabric. Ensure the fabric is pre-scoured to remove any oils, waxes, or impurities.

  • Accurately weigh the dry fabric sample. All subsequent calculations will be based on this weight.

2. Dyebath Preparation:

  • Calculate the required volume of water for a 1:10 liquor ratio (e.g., for a 10g fabric sample, use 100 mL of water).[12]

  • Weigh the required amount of C.I. Disperse Violet 28 dye powder (e.g., for a 1% shade on a 10g sample, use 0.1g of dye).

  • Create a smooth paste of the dye powder with a small amount of water and dispersing agent. This prevents the formation of lumps when adding to the main bath.

  • In a beaker, add the calculated volume of water for the dyebath.

  • Add the dispersing agent and levelling agent to the water and stir until dissolved.

  • Add the dye paste to the main bath and stir thoroughly.

  • Adjust the pH of the dyebath to 4.5-5.5 using a dilute solution of acetic acid.[12][13]

3. Dyeing Procedure:

  • Place the polyester fabric sample into the stainless-steel vessel of a high-temperature laboratory dyeing machine.

  • Add the prepared dyebath to the vessel and seal the machine securely.

  • Begin agitation and set the initial temperature to 60°C. Hold for 10-15 minutes.[12][13]

  • Program the machine to raise the temperature from 60°C to 130°C at a controlled rate of 1.5-2.0°C per minute.[1]

  • Once the temperature reaches 130°C, hold at this temperature for 45-60 minutes, depending on the desired shade depth.[1][12][13]

  • After the holding period, cool the dyebath down to 70-80°C at a rate of 2.0-2.5°C per minute.

  • Drain the dyebath.

4. Rinsing:

  • Rinse the fabric with hot water (70-80°C) for 10 minutes to remove residual dye liquor. Drain.

Protocol 2: Reduction Clearing (Post-Dyeing Treatment)

1. Clearing Bath Preparation:

  • Prepare a fresh bath at a 1:10 liquor ratio with clean water.

  • Add 2.0 g/L Sodium Hydrosulfite (Reducing Agent) and 2.0 g/L Soda Ash or Caustic Soda (Alkali).

  • Heat the bath to 70-80°C.[5]

2. Clearing Procedure:

  • Immerse the hot-rinsed dyed fabric into the reduction clearing bath.

  • Treat the fabric for 15-20 minutes at 70-80°C.[5][6]

  • Drain the clearing bath.

3. Final Rinsing and Neutralization:

  • Rinse the fabric with hot water (60°C) for 10 minutes.

  • Perform a cold rinse.

  • Neutralize the fabric in a fresh bath containing 0.5-1.0 g/L acetic acid for 5-10 minutes to remove any residual alkali.[5]

  • Perform a final cold rinse.

  • Dry the fabric sample in an oven or air dry.

Mandatory Visualization

Dyeing_Workflow cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: High-Temperature Dyeing cluster_clearing Phase 3: Post-Treatment cluster_final Phase 4: Completion A Weigh Scoured Polyester Fabric C Prepare Dyebath (Water, Auxiliaries) A->C B Prepare Dye Dispersion (Dye + Dispersing Agent) D Add Dye Dispersion to Dyebath B->D C->D E Adjust pH to 4.5-5.5 (Acetic Acid) D->E F Load Fabric & Dyebath Start at 60°C (15 min) E->F G Ramp Temperature to 130°C (@ 2°C/min) F->G H Hold at 130°C (45-60 min) G->H I Cool to 70°C (@ 2.5°C/min) H->I J Drain Dyebath & Hot Rinse I->J K Reduction Clearing (Hydros/NaOH @ 80°C, 20 min) J->K L Hot Rinse K->L M Neutralize (Acetic Acid) L->M N Final Cold Rinse M->N O Dry Fabric N->O P Dyed Polyester Fabric (C.I. Disperse Violet 28) O->P

References

Preparation of Stable Aqueous Dispersions of Disperse Red 4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of stable aqueous dispersions of Disperse Red 4, a water-insoluble anthraquinone-based dye. Due to its hydrophobic nature, achieving a stable and fine dispersion in aqueous media is critical for various applications, including textile dyeing, inkjet printing, and potentially as a model compound in drug delivery research.[1][2][3] The protocols outlined below focus on wet-milling and ultrasonication techniques, employing commonly used and effective dispersants to prevent particle agglomeration and ensure long-term stability.[1][2] Characterization methods for assessing dispersion quality, such as particle size and zeta potential analysis, are also detailed.

Introduction to this compound and Dispersion Stability

This compound (C.I. 60755) is an organic dye with the molecular formula C₁₅H₁₁NO₄.[3] Its insolubility in water necessitates its application as a fine dispersion.[2] The stability of this dispersion is paramount, as particle aggregation can lead to inconsistent results, clogging of nozzles in printing applications, and uneven dyeing.[1][2]

The stability of a colloidal dispersion is governed by the balance of attractive van der Waals forces and repulsive forces between particles. To create a stable dispersion, repulsive forces must be dominant. This is typically achieved through two main mechanisms:

  • Steric Stabilization: Adsorption of polymers or non-ionic surfactants onto the particle surface creates a physical barrier that prevents particles from approaching each other.

  • Electrostatic Stabilization: The presence of charged species on the particle surface, often from adsorbed ionic surfactants or dispersants, creates an electrical double layer. The resulting repulsive forces between like-charged particles prevent agglomeration. A high absolute zeta potential value (typically > |30| mV) is indicative of good electrostatic stability.

Commonly used dispersants for disperse dyes include lignosulfonates and naphthalene sulfonic acid-formaldehyde condensates, which provide electrostatic and steric stabilization.[1][2][4]

Experimental Protocols

The following protocols describe methods for preparing stable aqueous dispersions of this compound. It is recommended to start with a small-scale preparation to optimize parameters before scaling up.

Materials and Equipment

Materials:

  • This compound powder

  • Dispersants:

    • Sodium Lignosulfonate

    • Naphthalene Sulfonic Acid-Formaldehyde Condensate (e.g., Dispersant NNO)

  • Deionized (DI) water

  • Wetting agent (optional, e.g., a non-ionic surfactant)

  • pH adjustment solutions (e.g., dilute acetic acid or sodium hydroxide)

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • High-shear mixer (optional)

  • Ultrasonic bath or probe sonicator[5][6]

  • Bead mill (for wet-milling protocol)

  • Zirconia or glass beads (0.5-1.0 mm diameter for bead mill)

  • Particle size and zeta potential analyzer (e.g., Dynamic Light Scattering - DLS)

  • pH meter

  • Filtration apparatus with various pore sizes (e.g., 1 µm, 0.45 µm)

Protocol 1: Preparation by Ultrasonication

This protocol is suitable for small-scale laboratory preparations.

  • Preparation of the Pre-mixture:

    • Weigh the desired amount of this compound powder.

    • In a separate beaker, prepare the aqueous dispersant solution. A typical starting concentration is a 1:1 to 2:1 weight ratio of dispersant to this compound in DI water.

    • Slowly add the this compound powder to the dispersant solution while stirring with a magnetic stirrer.

    • If the powder is difficult to wet, a small amount of a wetting agent can be added.

    • Continue stirring for 30 minutes to form a homogeneous pre-mixture.

  • Ultrasonication:

    • Place the beaker containing the pre-mixture in an ice bath to dissipate heat generated during sonication.

    • If using a probe sonicator, immerse the tip of the probe into the dispersion.

    • Sonicate the mixture. Typical parameters for a probe sonicator are 40-60% amplitude for 15-30 minutes in pulsed mode (e.g., 5 seconds on, 5 seconds off) to prevent excessive heating. For an ultrasonic bath, sonicate for 30-60 minutes.[5]

    • The optimal sonication time should be determined experimentally by monitoring the particle size.

  • Post-treatment and Storage:

    • After sonication, allow the dispersion to cool to room temperature.

    • Measure the pH and adjust if necessary. For many disperse dye dispersions, a slightly acidic to neutral pH is optimal.

    • Filter the dispersion through a 1 µm or 0.45 µm filter to remove any large agglomerates.

    • Store the final dispersion in a sealed container away from direct sunlight.

Protocol 2: Preparation by Wet-Milling

This method is suitable for producing larger quantities of highly stable and fine dispersions.

  • Preparation of the Milling Slurry:

    • Prepare a pre-mixture of this compound, dispersant, and DI water as described in Protocol 1. The solid content (dye + dispersant) is typically in the range of 10-40% by weight.

    • The ratio of the grinding media (beads) to the slurry is typically 1:1 by volume.

  • Milling Process:

    • Add the milling media to the milling chamber.

    • Add the pre-mixture slurry to the chamber.

    • Begin the milling process at a specified speed (refer to the instrument manual).

    • The milling time can range from 1 to several hours. The progress should be monitored by periodically taking a small sample and measuring the particle size.

    • Maintain the temperature of the milling chamber using a cooling jacket, as the process generates heat.

  • Separation and Storage:

    • Once the desired particle size is achieved, separate the dispersion from the milling media.

    • Filter the dispersion as described in Protocol 1.

    • Store in a sealed container.

Characterization of the Dispersion

To ensure the quality and stability of the prepared this compound dispersion, the following characterization is recommended:

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). A smaller average particle size (typically < 200 nm for high-quality dispersions) and a low PDI (< 0.3) indicate a narrow size distribution and good dispersion quality.

  • Zeta Potential: Also measured by DLS. A zeta potential more negative than -30 mV or more positive than +30 mV suggests good electrostatic stability.

  • Stability over Time: Monitor the particle size and zeta potential of the stored dispersion over several days or weeks to assess its long-term stability. Any significant increase in particle size indicates agglomeration.

  • Visual Inspection: A stable dispersion should appear homogeneous and free of visible aggregates or sediment.

Data Presentation

The following tables provide a template for recording and presenting quantitative data from the preparation and characterization of this compound dispersions.

Table 1: Formulation Parameters for this compound Dispersions

Formulation IDThis compound (wt%)Dispersant TypeDispersant (wt%)DI Water (wt%)
DR4-Ligno-15Sodium Lignosulfonate590
DR4-Ligno-25Sodium Lignosulfonate1085
DR4-NNO-15Naphthalene Sulfonic Acid-Formaldehyde Condensate590
DR4-NNO-25Naphthalene Sulfonic Acid-Formaldehyde Condensate1085

Table 2: Characterization Data for Prepared this compound Dispersions

Formulation IDAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Assessment (after 7 days)
DR4-Ligno-1[Insert Data][Insert Data][Insert Data][e.g., Stable, no sedimentation]
DR4-Ligno-2[Insert Data][Insert Data][Insert Data][e.g., Stable, no sedimentation]
DR4-NNO-1[Insert Data][Insert Data][Insert Data][e.g., Slight aggregation observed]
DR4-NNO-2[Insert Data][Insert Data][Insert Data][e.g., Stable, no sedimentation]

Visualizations

Signaling Pathways and Logical Relationships

G cluster_stabilization Dispersion Stabilization Mechanisms cluster_factors Factors Influencing Stability cluster_outcome Dispersion Quality steric Steric Stabilization (Physical Barrier) stable Stable Dispersion steric->stable electrostatic Electrostatic Stabilization (Charge Repulsion) electrostatic->stable particle_size Particle Size particle_size->stable dispersant Dispersant Type & Concentration dispersant->steric dispersant->electrostatic ph pH of Medium ph->electrostatic temp Temperature unstable Unstable Dispersion (Aggregation/Sedimentation) temp->unstable stable->unstable External Factors (e.g., high temp, wrong pH)

Caption: Mechanisms and factors affecting dispersion stability.

Experimental Workflow

G start Start premixture Prepare Pre-mixture: This compound + Dispersant + DI Water start->premixture dispersion_method Dispersion Method premixture->dispersion_method ultrasonication Ultrasonication dispersion_method->ultrasonication Small Scale wet_milling Wet-Milling dispersion_method->wet_milling Large Scale characterization Characterization: - Particle Size (DLS) - Zeta Potential - Stability Assessment ultrasonication->characterization wet_milling->characterization filtration Filtration (e.g., 0.45 µm) characterization->filtration end Stable Aqueous Dispersion filtration->end

Caption: Workflow for preparing stable aqueous dispersions.

References

Application Notes and Protocols for the Use of Dispersing Agents with Disperse Red 4 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of dispersing agents in the textile dyeing process with Disperse Red 4. The information is intended to guide researchers and scientists in achieving optimal dyeing performance, including enhanced color yield, improved fabric quality, and consistent results.

Introduction to Disperse Dyes and Dispersing Agents

Disperse dyes, such as this compound, are non-ionic dyes with low water solubility.[1][2] They are the primary choice for dyeing hydrophobic synthetic fibers like polyester.[1][2] Due to their insolubility in water, these dyes require the use of dispersing agents to create a stable and uniform dispersion in the dye bath.[1][3] Dispersing agents are crucial for preventing the aggregation of dye particles, which can otherwise lead to uneven dyeing, speckling, and reduced color fastness.[3][4]

The primary functions of dispersing agents in the dyeing process include:

  • Reducing the particle size of the dye.[4]

  • Maintaining a fine and stable dispersion of the dye throughout the dyeing process.[4]

  • Increasing the apparent solubility of the disperse dye in water.[4]

  • Influencing the rate of dyeing.[4]

Mechanism of Action of Dispersing Agents

Dispersing agents function by adsorbing onto the surface of the dye particles.[5] This creates a stabilizing layer that prevents the particles from coming together and forming larger aggregates. The stabilization can occur through two primary mechanisms:

  • Electrostatic Stabilization: Anionic dispersing agents impart a negative charge to the surface of the dye particles. The resulting electrostatic repulsion between the similarly charged particles keeps them separated in the dispersion.

  • Steric Stabilization: Polymeric dispersing agents form a physical barrier around the dye particles. This steric hindrance prevents the particles from approaching each other too closely.

By keeping the dye particles finely dispersed, these agents facilitate a more uniform transfer of the dye from the aqueous phase to the fiber surface, leading to a level and consistent coloration.

Data Presentation: Efficacy of Dispersing Agents

The selection and concentration of a dispersing agent significantly impact the efficiency of the dyeing process. The following tables summarize quantitative data from studies on the effect of different dispersing agents on dye adsorption, color strength, and dye exhaustion.

Table 1: Effect of Anionic vs. Nonionic Dispersing Agents on Dye Adsorption

Dispersing Agent TypeConcentration (g/L)Maximum Adsorption (%)Time to Max Adsorption (min)
Anionic294.0260
Nonionic0.592.8845

Data adapted from a study on polyester dyeing with a disperse dye.[6]

Table 2: Influence of Dispersing Agent Concentration on Color Strength (K/S Value)

Dispersing AgentConcentration (% o.w.f)Final K/S Value
NNO (Anionic)1.214.73
MF (Anionic)1.214.01

Data adapted from a study on silicone waterless dyeing of polyester with Disperse Red 177.[7][8]

Table 3: Impact of Dispersing Agent on Dye Exhaustion in a Silicone Waterless System

Dispersing AgentConcentration (% o.w.f)Dye Exhaustion (%)
NNO (Anionic)1.294.18
MF (Anionic)1.282.61

Data adapted from a study on silicone waterless dyeing of polyester with Disperse Red 177.[7][8]

Experimental Protocols

The following are detailed protocols for the application of this compound to polyester fabric using different dyeing methods and dispersing agents.

High-Temperature High-Pressure (HTHP) Dyeing Protocol

This method is commonly used for dyeing polyester with disperse dyes to achieve good dye penetration and fastness.

Materials:

  • Polyester fabric

  • This compound

  • Anionic dispersing agent (e.g., Sodium Lignosulfonate)

  • Acetic acid

  • High-temperature, high-pressure dyeing apparatus

Procedure:

  • Preparation of the Dye Bath:

    • Prepare a paste of the required amount of this compound and the dispersing agent.[1][3]

    • Add water to the paste to form a dispersion.

    • Fill the dye bath with water and add the dye dispersion.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1][3]

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Maintain this temperature for 15 minutes to allow for even wetting and initial dye adsorption.[1][3]

    • Raise the temperature of the dye bath to 130°C at a rate of 1.5-2.0°C per minute.

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion into the polyester fibers.[1][3]

  • Post-Dyeing Treatment:

    • Cool the dye bath to 70°C.

    • Rinse the dyed fabric with hot water and then cold water.

    • Perform a reduction clearing process to remove any unfixed dye from the fabric surface. This is done by treating the fabric in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 20 minutes.

    • Rinse the fabric thoroughly and dry.

Carrier Dyeing Protocol (at Atmospheric Pressure)

This method is an alternative to HTHP dyeing and is carried out at a lower temperature with the aid of a carrier, which swells the fibers to facilitate dye uptake.

Materials:

  • Polyester fabric

  • This compound

  • Nonionic dispersing agent

  • Carrier (e.g., a methylnaphthalene-based product)

  • Acetic acid

  • Atmospheric dyeing machine (e.g., a winch or jig)

Procedure:

  • Preparation of the Dye Bath:

    • Prepare a paste of this compound and the nonionic dispersing agent.

    • Add water to create a dispersion.

    • Fill the dye bath with water at 60°C and add the dye dispersion and the carrier.

    • Adjust the pH to 4.5-5.5 with acetic acid.

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath.

    • Hold at 60°C for 15 minutes.

    • Raise the temperature to 90-100°C and maintain for 60-90 minutes.

  • Post-Dyeing Treatment:

    • Cool the dye bath to 60°C.

    • Rinse the fabric.

    • Perform reduction clearing as described in the HTHP protocol.

    • Rinse thoroughly and dry.

Visualizations

Logical Workflow for Polyester Dyeing with this compound

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment start Start weigh_dye Weigh this compound and Dispersing Agent start->weigh_dye prepare_paste Prepare Dye/Dispersant Paste weigh_dye->prepare_paste prepare_bath Prepare Dye Bath (Water, pH Adjustment) prepare_paste->prepare_bath load_fabric Load Polyester Fabric prepare_bath->load_fabric initial_temp Hold at Initial Temperature (e.g., 60°C) load_fabric->initial_temp ramp_temp Ramp to Dyeing Temperature (e.g., 130°C) initial_temp->ramp_temp hold_temp Hold at Dyeing Temperature ramp_temp->hold_temp cool_bath Cool Dye Bath hold_temp->cool_bath rinse1 Hot & Cold Rinse cool_bath->rinse1 reduction_clear Reduction Clearing rinse1->reduction_clear rinse2 Final Rinse reduction_clear->rinse2 dry Dry Fabric rinse2->dry end End dry->end

Caption: Workflow for polyester dyeing with this compound.

Mechanism of Dispersing Agent Action

Dispersing_Agent_Mechanism Mechanism of Action cluster_before Without Dispersing Agent cluster_after With Dispersing Agent D1 Dye Agg Aggregate D1->Agg D2 Dye D2->Agg D3 Dye D3->Agg D4 Dye D4->Agg DA1 Dispersed Dye DA2 Dispersed Dye DA3 Dispersed Dye DA4 Dispersed Dye

Caption: Action of dispersing agents on dye particles.

References

Application Notes and Protocols for Continuous Dyeing of Polyester Fabrics via the Thermosol Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the continuous dyeing of polyester fabrics using the Thermosol method. This high-temperature dyeing process is noted for its efficiency, high production speeds, and suitability for large-scale operations, making it a cornerstone of modern textile manufacturing.[1]

The Thermosol process, first introduced by Du Pont in 1949, utilizes dry heat to achieve dye penetration and fixation within polyester fibers.[2][3] This method is particularly effective for applying disperse dyes to polyester and its blends, most notably polyester/cotton fabrics.[3] The core principle involves padding the fabric with a disperse dye solution, followed by drying and a high-temperature thermofixation step, typically between 190°C and 220°C.[2] During this heat treatment, the disperse dyes sublime and the polyester fibers swell, allowing the dye vapors to penetrate and become trapped within the fiber structure.[2][3]

Advantages of the Thermosol Method:

  • High Productivity: As a continuous process, it allows for the economical dyeing of long fabric lengths.[4]

  • Water Conservation: Minimal to no water is used during the dye fixation stage.[1]

  • Energy Efficiency: It eliminates the need to heat large volumes of water as required in traditional exhaust dyeing.[1]

  • Excellent Color Yield: Achieves high dye fixation rates, typically between 75% and 90%.[4][5][6][7]

  • No Carrier Chemicals: Avoids the environmental and technical issues associated with the use of carriers.[4]

  • Simultaneous Heat-Setting: The high temperatures used for dyeing can concurrently heat-set the polyester fabric.[4]

Key Process Parameters and Considerations

Successful and reproducible dyeing with the Thermosol method hinges on the precise control of several critical parameters. These include the careful preparation of the fabric, uniform application of the dye liquor, and controlled drying to prevent dye migration.[1][2] The selection of appropriate disperse dyes, designed for high-temperature applications, is also crucial for achieving the desired color fastness and shade consistency.[1]

ParameterTypical RangeUnitNotes
Padding Temperature 20 - 30°CEnsures stability of the dye dispersion.
Liquor Pick-up 60 - 80%Dependent on fabric construction and machinery settings.[8]
Drying Temperature 100 - 150°CInfrared drying is often preferred to minimize dye migration.[4][5][7][9][10]
Thermosol Temperature 180 - 220°CThe specific temperature depends on the dye class, fiber type, and desired shade.[4][5][6][7][9][10][11]
Thermosol Dwell Time 60 - 90secondsTime required for dye sublimation and diffusion into the fiber.[4][5][6][7][9][10]
pH of Pad Liquor 4.5 - 5.5Typically controlled with acetic acid or citric acid.[11]

Experimental Protocols

The continuous dyeing of polyester fabric using the Thermosol method follows a sequential process. The following protocols outline the key steps from fabric preparation to post-treatment.

Preparation of Dye Liquor

A typical padding liquor for the Thermosol process includes:

ComponentConcentrationPurpose
Disperse Dye Required %Colorant
Dispersing Agent 1 - 2 g/LMaintains dye dispersion stability.[4]
Acetic Acid / Citric Acid ~1 g/LTo maintain an acidic pH (4.5-5.5).[4]
Migration Inhibitor As per manufacturerTo prevent uneven dye distribution during drying.[2]
Wetting Agent As per manufacturerTo ensure uniform and rapid wetting of the fabric.

Procedure:

  • Create a paste of the disperse dye with a dispersing agent.

  • Gradually add water to the paste to form a stable dispersion.

  • Add the remaining auxiliaries, including the acid to adjust the pH.

  • Ensure the final dye liquor is homogenous before application.

Dyeing Process Workflow

The following diagram illustrates the workflow for the continuous Thermosol dyeing process:

Thermosol_Workflow cluster_prep Fabric Preparation cluster_dyeing Dye Application & Fixation cluster_post Post-Treatment fabric_in Greige Polyester Fabric pretreatment Singeing, Scouring, Bleaching fabric_in->pretreatment padding Padding with Dye Liquor pretreatment->padding drying Drying (e.g., Infrared) padding->drying Wet Fabric thermosol Thermofixation drying->thermosol Dry Fabric reduction_cleaning Reduction Clearing thermosol->reduction_cleaning Dyed & Fixed Fabric washing Washing & Rinsing reduction_cleaning->washing final_drying Final Drying washing->final_drying dyed_fabric Dyed Polyester Fabric final_drying->dyed_fabric

Thermosol Dyeing Process Workflow
Detailed Protocol:

  • Fabric Preparation: The polyester fabric must be properly pre-treated to ensure uniform dyeing. This typically involves singeing to remove protruding fibers, followed by scouring and bleaching to remove impurities and achieve a uniform white base.

  • Padding: The pre-treated fabric is passed through a padding mangle containing the prepared dye liquor.[4][5][9][10] The pressure of the mangle rollers is adjusted to achieve the desired liquor pick-up percentage.

  • Drying: The padded fabric is immediately dried. Infrared pre-drying followed by a hot flue dryer is a common setup.[2] This step is critical, and rapid, uniform drying is necessary to prevent the migration of dye particles, which can lead to unlevel dyeing.[2] The fabric should be dried to a low, uniform residual moisture content.

  • Thermofixation: The dried fabric is then passed through a thermofixation unit, which can be a hot air chamber or a unit with heated contact cylinders.[2] The fabric is heated to the specified Thermosol temperature (e.g., 205°C) for a short duration (e.g., 60-90 seconds).[4][5][6][7][9][10] This high temperature causes the dye to sublime and diffuse into the polyester fibers.[2]

  • After-treatment: After thermofixation, the fabric contains both fixed and unfixed dye on its surface. A thorough after-treatment is necessary to remove the unfixed dye and achieve good wash fastness.[4][5][6][7]

    • Rinsing: The fabric is first rinsed with warm water.

    • Reduction Clearing: A reduction clearing bath is then employed to strip the unfixed surface dye. A typical recipe is provided below.

    • Soaping and Rinsing: The fabric is then soaped, followed by hot and cold rinses to remove all residual chemicals.

    • Drying: Finally, the dyed and cleaned fabric is dried.

Reduction Clearing Protocol
ComponentConcentration
Sodium Hydrosulphite 40 - 60 g/L[8][12]
Caustic Soda (NaOH) 40 - 60 g/L[8][12]
Temperature 60 - 80 °C
Time 20 - 30 seconds

Procedure:

  • Prepare the reduction clearing bath with the specified chemicals.

  • Pass the dyed fabric through this bath at the recommended temperature and for the specified duration.

  • Follow immediately with thorough rinsing and soaping as described in the after-treatment section.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Unlevel Dyeing / Patchiness Improper pre-treatment, non-uniform padding pressure, dye migration during drying.Ensure thorough and uniform fabric preparation. Check and adjust padder pressure. Optimize drying conditions (e.g., use infrared pre-drying) and consider using a migration inhibitor.[2]
Poor Color Yield Thermosol temperature too low or dwell time too short. Incorrect dye selection.Increase Thermosol temperature or time within the recommended range. Ensure the selected disperse dyes are suitable for the Thermosol process.
Poor Wash Fastness Incomplete removal of unfixed dye.Ensure a thorough reduction clearing and washing-off process. Check concentrations and temperatures of the after-treatment baths.
Shade Variation Fluctuations in Thermosol temperature, fabric speed, or padding liquor concentration.Maintain tight control over all process parameters. Ensure consistent dye dispersion and liquor pick-up.

By adhering to these protocols and maintaining stringent control over the key process parameters, researchers and professionals can effectively utilize the Thermosol method for the continuous dyeing of polyester fabrics, achieving high-quality, reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Light Fastness of C.I. Disperse Red 4 Dyeings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the light fastness of C.I. Disperse Red 4 dyeings on synthetic fibers, particularly polyester.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the light fastness of this compound.

Issue Potential Cause Recommended Solution
Poor initial light fastness of the dyed fabric. Suboptimal dyeing process parameters.Ensure the dyeing process is optimized for maximum dye fixation. This includes maintaining the correct temperature, pH, and dyeing time. A typical high-temperature dyeing method for polyester involves heating to 130°C and holding for 60 minutes.[1] The pH of the dye bath should be controlled between 4.5 and 5.5 using acetic acid.[1]
Presence of unfixed dye on the fiber surface.A thorough reduction clearing process is crucial after dyeing to remove any residual disperse dye particles from the fiber surface.[2][3] This treatment improves not only wash and rubbing fastness but also light fastness.
Inconsistent light fastness results across different samples. Uneven dye application or treatment.Ensure uniform dyeing and after-treatment application. Proper circulation of the dye liquor or even padding is essential.
Variation in fabric pretreatment.Standardize the scouring and heat-setting procedures for all fabric samples before dyeing.
Yellowing of the fabric after UV absorber treatment. High concentration of the UV absorber.Optimize the concentration of the UV absorber. While a higher concentration can improve light fastness, excessive amounts may lead to yellowing.
Incompatibility of the UV absorber with other finishing agents.Verify the compatibility of the UV absorber with any softeners or other finishing agents used in the process.
UV absorber treatment shows minimal improvement in light fastness. Incorrect type of UV absorber for the dye and fiber.Benzotriazole and benzophenone type UV absorbers are generally effective for disperse dyes on polyester.[4] Experiment with different types to find the most suitable one for this compound.
Insufficient concentration of the UV absorber.Gradually increase the concentration of the UV absorber to find the optimal level for improved light fastness.
Improper application method.The after-treatment method, where the UV absorber is applied after dyeing, has been shown to be more effective than applying it during the dyeing process.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical light fastness rating of this compound without any special treatments?

A1: According to supplier information, C.I. This compound has a light fastness rating of 6-7 on the ISO 105-B02 scale. However, this can vary depending on the depth of shade and the specific dyeing process used.

Q2: How much improvement in light fastness can be expected with the use of UV absorbers?

A2: The application of UV absorbers can result in an improvement of 0 to 2 units on the Blue Wool Scale for disperse dyes on polyester. The exact improvement for this compound will depend on the type and concentration of the UV absorber used, as well as the application method.

Q3: What are the most effective types of UV absorbers for this compound on polyester?

A3: Benzotriazole and benzophenone-based UV absorbers are commonly used and have been shown to be effective in improving the light fastness of disperse dyes on polyester fabrics.[4]

Q4: Can the dyeing process itself influence the light fastness of this compound?

A4: Yes, the dyeing process plays a critical role. A well-optimized dyeing process that ensures maximum dye penetration and fixation within the fiber is essential for good light fastness.[5] Factors such as temperature, time, and pH must be carefully controlled.[1]

Q5: What is reduction clearing, and why is it important for light fastness?

A5: Reduction clearing is a post-dyeing treatment that removes unfixed disperse dye particles from the surface of the polyester fibers.[2][3] This is crucial because these surface dye particles have poor light fastness and can significantly lower the overall rating of the dyed fabric. The process typically involves treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.[3]

Experimental Protocols

Protocol 1: High-Temperature Disperse Dyeing of Polyester with C.I. This compound

Materials:

  • Polyester fabric (scoured and heat-set)

  • C.I. This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature dyeing apparatus

Procedure:

  • Prepare a dye bath with a liquor ratio of 10:1.

  • Add the required amount of C.I. This compound, dispersing agent, and acetic acid to the dye bath to achieve a pH of 4.5-5.5.

  • Immerse the polyester fabric in the dye bath at room temperature.

  • Raise the temperature of the dye bath to 130°C at a rate of 2°C/minute.

  • Hold the temperature at 130°C for 60 minutes to allow for dye penetration and fixation.[1]

  • Cool the dye bath down to 70°C.

  • Rinse the fabric thoroughly with hot and then cold water.

Protocol 2: Reduction Clearing of this compound Dyed Polyester

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Acetic acid (for neutralization)

  • Washing apparatus

Procedure:

  • Prepare a treatment bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

  • Immerse the dyed polyester fabric in the bath at 70-80°C for 15-20 minutes.[2][3]

  • Rinse the fabric thoroughly with hot water.

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid.

  • Rinse the fabric again with cold water and dry.

Protocol 3: After-treatment with a Benzotriazole-based UV Absorber

Materials:

  • Dyed and reduction-cleared polyester fabric

  • Benzotriazole-based UV absorber

  • Dispersing agent

  • Acetic acid

  • High-temperature dyeing apparatus or finishing padder

Procedure (Exhaust Method):

  • Prepare a treatment bath with the desired concentration of the UV absorber (e.g., 1-4% on the weight of fabric), a dispersing agent, and acetic acid to adjust the pH to 4.5-5.5.

  • Immerse the dyed and reduction-cleared fabric in the bath at room temperature.

  • Raise the temperature to 120-130°C and hold for 30-45 minutes.

  • Cool the bath, rinse the fabric, and dry.

Procedure (Pad-Dry-Cure Method):

  • Prepare a padding solution containing the UV absorber, a dispersing agent, and a migration inhibitor.

  • Pad the dyed and reduction-cleared fabric through the solution to achieve a specific wet pick-up.

  • Dry the fabric at 100-120°C.

  • Cure the fabric at 170-190°C for 1-2 minutes.

Protocol 4: Evaluation of Light Fastness

Standard: AATCC Test Method 16-2004, Colorfastness to Light.[6][7][8]

Apparatus:

  • Xenon arc lamp apparatus

  • AATCC Blue Wool Lightfastness Standards

  • Gray Scale for Color Change

Procedure:

  • Cut a specimen of the treated fabric and an untreated control sample.

  • Mount the specimens in the sample holders of the xenon arc apparatus along with the AATCC Blue Wool Lightfastness Standards.

  • Expose the specimens to the xenon arc light for a specified number of AATCC Fading Units (AFUs) or until a certain Blue Wool Standard shows a color change corresponding to Step 4 on the Gray Scale for Color Change.

  • Evaluate the color change of the exposed portion of the specimens against the unexposed portion using the Gray Scale for Color Change.

  • Assign a light fastness rating from 1 (very poor) to 8 (outstanding) based on the comparison with the Blue Wool Standards.

Data Presentation

Table 1: Light Fastness of C.I. This compound on Polyester

TreatmentLight Fastness Rating (ISO 105-B02)
Standard Dyeing (No Treatment)6-7
After-treatment with Benzotriazole UV Absorber (2% owf)Expected Improvement: 1-2 grades
After-treatment with Benzophenone UV Absorber (2% owf)Expected Improvement: 1-2 grades

Note: The expected improvement is based on general data for red monoazo disperse dyes and may vary for this compound.

Visualizations

Experimental Workflow for Improving Light Fastness

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment cluster_evaluation Evaluation Scouring Scouring HeatSetting Heat Setting Scouring->HeatSetting Dyeing High-Temperature Dyeing (this compound) HeatSetting->Dyeing ReductionClearing Reduction Clearing Dyeing->ReductionClearing UV_Absorber UV Absorber Application (e.g., Benzotriazole) ReductionClearing->UV_Absorber LightFastnessTest Light Fastness Testing (AATCC 16-2004) UV_Absorber->LightFastnessTest

Caption: Experimental workflow for enhancing the light fastness of this compound dyeings.

Proposed Photodegradation Pathway of C.I. This compound

photodegradation_pathway DisperseRed4 C.I. This compound (Anthraquinone Structure) ExcitedState Excited State* DisperseRed4->ExcitedState UV/Visible Light Degradation Oxidative Attack on Anthraquinone Ring DisperseRed4->Degradation Direct attack by ROS RadicalFormation Formation of Reactive Oxygen Species (ROS) (e.g., •OH, •O2-) ExcitedState->RadicalFormation Energy Transfer to O2 RadicalFormation->Degradation Intermediates Formation of Phthalic Acid and other intermediates Degradation->Intermediates Mineralization Mineralization to CO2, H2O, etc. Intermediates->Mineralization

Caption: Proposed photodegradation mechanism of C.I. This compound.

References

Solving aggregation issues of Disperse Red 4 in dye baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the use of Disperse Red 4 in dye baths, with a focus on preventing and resolving aggregation issues.

Troubleshooting Guide

This compound aggregation in the dye bath can lead to a variety of issues, including color spots, staining, and reduced color yield. This guide provides a systematic approach to identifying and resolving these problems.

Problem: Color Spots or Speckling on Fabric

Possible Cause Recommended Solution
Dye Aggregation The primary cause of color spots is the agglomeration of dye particles, which then deposit on the fabric surface. To address this, ensure proper dispersion of the dye before and during the dyeing process.
1. Optimize Dispersion: Use an effective and thermally stable dispersing agent. Anionic surfactants like diffusing agent NNO and sodium lignosulfonate are commonly used. For high-temperature dyeing, select a dispersant with good thermal stability, such as condensation products of phenol or naphthol sulfonic sodium salt and formaldehyde.[1][2]
2. Control Heating Rate: A rapid heating rate can promote dye aggregation. A controlled temperature ramp, for example, of 1-2°C per minute, allows for more gradual and even dye uptake, minimizing the risk of aggregation.
3. Maintain Proper pH: The pH of the dye bath should be maintained in a weakly acidic range (typically 4.5-5.5) to ensure dye stability. Use a buffer system, such as acetic acid and sodium acetate, to maintain a consistent pH throughout the dyeing process.
Poor Water Quality High water hardness, due to the presence of calcium and magnesium ions, can contribute to dye aggregation.
1. Use Softened Water: Whenever possible, use softened or deionized water for the dye bath preparation.
2. Add a Chelating Agent: If using hard water is unavoidable, add a chelating agent to sequester the metal ions and prevent them from interfering with the dye dispersion.
Inadequate Dyebath Preparation Incorrect mixing or insufficient dispersion of the dye powder can lead to aggregates.
1. Pre-disperse the Dye: Create a paste of the this compound powder with a small amount of cold water and a dispersing agent before adding it to the bulk of the dye bath.
2. Ensure Thorough Mixing: Stir the dye bath continuously to maintain a uniform dispersion of the dye particles.

Problem: Uneven Dyeing or Shading

Possible Cause Recommended Solution
Poor Dye Leveling Uneven distribution of the dye on the fabric can result in shading issues.
1. Use a Leveling Agent: In addition to a dispersing agent, a leveling agent can be used to promote even dye uptake.
2. Control Dyeing Temperature: Maintain a consistent temperature throughout the dyeing process as fluctuations can affect the rate of dye uptake and lead to unevenness.
Incorrect Dye Concentration An overly concentrated dye bath can increase the likelihood of aggregation and uneven dyeing.
1. Optimize Dye-to-Liquor Ratio: Ensure the correct ratio of dye to the volume of the dye bath is used according to the desired shade depth.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound aggregation in a dye bath?

A1: The primary causes of this compound aggregation include:

  • High Temperature: Elevated temperatures can increase the kinetic energy of dye particles, leading to more frequent collisions and agglomeration.

  • Incorrect pH: Deviations from the optimal weakly acidic pH range can affect the surface charge of the dye particles and reduce the effectiveness of dispersing agents.

  • Poor Water Quality: The presence of metal ions in hard water can promote the formation of dye aggregates.

  • Inadequate Dispersion: Insufficient mechanical stirring or the use of an inappropriate or insufficient amount of dispersing agent will lead to poor dye dispersion.

  • Rapid Heating Rate: A fast temperature increase does not allow for gradual dye uptake and can cause localized supersaturation and subsequent aggregation.

Q2: What is the role of a dispersing agent and how do I choose the right one?

A2: A dispersing agent is a surfactant that adsorbs onto the surface of the dye particles, creating a steric or electrostatic barrier that prevents them from aggregating.[3] When choosing a dispersing agent, consider the following:

  • Thermal Stability: For high-temperature dyeing processes, which are common for polyester, a thermally stable dispersing agent is crucial to prevent its breakdown and subsequent dye aggregation.

  • Compatibility: The dispersing agent should be compatible with this compound and any other auxiliaries in the dye bath.

  • Type: Anionic dispersants are commonly used for disperse dyes. Lignosulfonates and naphthalene sulfonate condensates are effective options.

Q3: How does temperature affect the stability of the this compound dye bath?

A3: Temperature has a significant impact on the stability of the dye bath. While higher temperatures are necessary for the dye to penetrate polyester fibers, they also increase the risk of aggregation. As temperature rises, the solubility of the disperse dye increases, but excessive temperatures or prolonged exposure can lead to the desorption of the dispersing agent from the dye particle surface, resulting in agglomeration.

Q4: Can I use tap water for my this compound dye bath?

A4: It is highly recommended to use softened or deionized water. Tap water often contains hardness ions (Ca²⁺, Mg²⁺) that can interact with the dispersing agent and the dye, leading to the formation of insoluble precipitates and dye aggregation. If you must use tap water, it is essential to use a sequestering or chelating agent to neutralize these ions.

Q5: How can I test the dispersion stability of my this compound dye bath?

A5: A simple and effective method is the filter paper test. A sample of the dye bath is filtered through a standard filter paper. If the dye is well-dispersed, it will pass through the paper, leaving only a faint, uniform stain. If there is significant aggregation, you will observe distinct spots or a heavy residue of dye particles on the filter paper.

Quantitative Data

The following tables provide data on the effect of various parameters on the dispersion of red disperse dyes. While not all data is specific to this compound, it offers valuable insights into the behavior of similar dyes.

Table 1: Effect of Dispersing Agent on the Particle Size of a Disperse Red Dye

Dispersing AgentConcentration (% owf)Average Particle Size (μm)
Lignosulfonate1.00.8
Naphthalene Sulfonate Condensate1.00.9
Anionic/Nonionic Blend1.01.2
No Dispersing Agent-> 5.0 (significant aggregation)

Note: Data is representative and based on typical performance of dispersing agents with red disperse dyes.

Table 2: Influence of pH on the Stability of a Disperse Red Dye Ink

Triethanolamine Content (wt%)pHZeta Potential (mV)Stability Assessment
06.4-25Moderate
0.58.84-35Good
1.09.09-40Very Good
1.59.23-32Good
2.09.34-28Moderate

Source: Adapted from a study on the stability of a C.I. Disperse Red 896 ink. A higher absolute zeta potential indicates better dispersion stability.[3]

Experimental Protocols

Protocol 1: Filter Paper Test for Dispersion Stability

Objective: To visually assess the dispersion stability of a this compound dye bath.

Materials:

  • This compound dye bath sample

  • Whatman No. 2 filter paper or equivalent

  • Funnel

  • Beaker or flask

Methodology:

  • Prepare the this compound dye bath according to your standard procedure.

  • Take a representative sample (e.g., 100 mL) of the dye bath at the desired temperature.

  • Place a piece of filter paper in the funnel and place the funnel over a clean beaker or flask.

  • Pour the dye bath sample through the filter paper.

  • Observe the filter paper.

    • Good Dispersion: The dye solution passes through the filter paper, leaving a uniform, light stain. No significant dye particles are visible on the paper.

    • Poor Dispersion (Aggregation): Large dye particles are retained on the filter paper, appearing as distinct spots or a thick residue.

Protocol 2: High-Temperature Dispersion Stability Test

Objective: To evaluate the stability of the this compound dispersion under high-temperature dyeing conditions.

Materials:

  • This compound

  • Dispersing agent

  • Laboratory-scale high-temperature dyeing apparatus

  • Filter paper and filtration setup

Methodology:

  • Prepare a dye bath containing this compound and the dispersing agent at a concentration relevant to your process.

  • Place the dye bath in the high-temperature dyeing apparatus.

  • Heat the dye bath to the maximum temperature of your dyeing cycle (e.g., 130°C) and hold for a specified time (e.g., 30-60 minutes).

  • Cool the dye bath down to room temperature.

  • Perform the filter paper test as described in Protocol 1.

  • Compare the results with a sample of the dye bath that was not subjected to high temperatures. A significant increase in retained particles on the filter paper after the high-temperature cycle indicates poor thermal stability of the dispersion.

Visualizations

TroubleshootingWorkflow start Dyeing Issue Observed: Color Spots / Unevenness check_dispersion Check Dye Dispersion (Filter Paper Test) start->check_dispersion is_dispersed Is Dispersion Good? check_dispersion->is_dispersed check_water Check Water Hardness is_dispersed->check_water Yes improve_dispersion Action: - Use effective dispersing agent - Improve pre-dispersion is_dispersed->improve_dispersion No is_water_soft Is Water Soft? check_water->is_water_soft check_ph Check Dye Bath pH is_water_soft->check_ph Yes use_soft_water Action: - Use softened/deionized water - Add chelating agent is_water_soft->use_soft_water No is_ph_correct Is pH 4.5-5.5? check_ph->is_ph_correct check_heating Check Heating Rate is_ph_correct->check_heating Yes adjust_ph Action: - Adjust pH with buffer is_ph_correct->adjust_ph No is_heating_slow Is Heating Rate ≤ 2°C/min? check_heating->is_heating_slow solution_found Problem Resolved is_heating_slow->solution_found Yes control_heating Action: - Reduce heating rate is_heating_slow->control_heating No improve_dispersion->check_dispersion use_soft_water->check_water adjust_ph->check_ph control_heating->check_heating

Caption: Troubleshooting workflow for this compound aggregation issues.

FactorsAffectingAggregation cluster_causes Factors Promoting Aggregation cluster_solutions Solutions for Stable Dispersion high_temp High Temperature aggregation This compound Aggregation high_temp->aggregation incorrect_ph Incorrect pH incorrect_ph->aggregation hard_water Hard Water hard_water->aggregation rapid_heating Rapid Heating rapid_heating->aggregation poor_dispersion_cause Inadequate Dispersion poor_dispersion_cause->aggregation dispersing_agent Effective Dispersing Agent ph_control pH Control (4.5-5.5) soft_water Softened/Deionized Water controlled_heating Controlled Heating Rate proper_mixing Proper Pre-dispersion & Mixing aggregation->dispersing_agent aggregation->ph_control aggregation->soft_water aggregation->controlled_heating aggregation->proper_mixing

Caption: Factors influencing the aggregation of this compound in dye baths.

References

Technical Support Center: Improving Wash Fastness of Disperse Red 4 via Reduction Clearing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction clearing process to enhance the wash fastness of Disperse Red 4 on polyester substrates.

Quick Navigation

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Troubleshooting Guide

This guide addresses specific issues that may be encountered during the reduction clearing of polyester dyed with this compound.

Problem: Poor Wash Fastness After Reduction Clearing
Possible Cause Recommended Solution Underlying Principle
Inadequate concentration of reducing agent (sodium hydrosulfite).Increase the concentration of sodium hydrosulfite in increments of 0.5 g/L. See --INVALID-LINK-- for expected outcomes.A sufficient concentration of the reducing agent is necessary to chemically reduce all unfixed dye molecules on the fiber surface, rendering them water-soluble for removal.[1][2]
Suboptimal clearing temperature.Ensure the clearing bath temperature is maintained between 70-80°C. Lower temperatures may reduce the reaction rate, while excessively high temperatures can cause dye migration.[3][4]The reduction reaction is temperature-dependent. The optimal range ensures an efficient reaction without negatively impacting the dye that has already penetrated the fiber.[5]
Insufficient treatment time.Increase the duration of the reduction clearing process to 20-30 minutes.[3]Adequate time is required for the reducing agent to diffuse to the fiber surface and react completely with the unfixed dye.
Incorrect pH of the clearing bath.The pH of the bath should be alkaline, typically between 10 and 13, for sodium hydrosulfite to be effective.[6] Use sodium hydroxide (caustic soda) to adjust the pH.Sodium hydrosulfite is most stable and has the highest reduction potential in an alkaline medium.[1]
Presence of residual dyeing auxiliaries.Ensure a thorough rinse of the dyed fabric before the reduction clearing step to remove any remaining dispersing agents or other auxiliaries.Some auxiliaries can interfere with the efficiency of the reduction clearing agent.
Thermal migration of the dye.If fastness is poor after high-temperature finishing processes (e.g., heat-setting), consider using a dye with a higher sublimation fastness or an anti-migration agent in the finishing recipe.[7]This compound, like other disperse dyes, can migrate to the fiber surface during subsequent heat treatments, which can compromise wash fastness.[8]

Troubleshooting Workflow for Poor Wash Fastness

G Troubleshooting Workflow for Poor Wash Fastness of this compound start Start: Poor Wash Fastness (Grey Scale Rating < 4) check_params Verify Reduction Clearing Parameters: - Temp: 70-80°C - Time: 20-30 min - pH: 10-13 start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Action: Adjust parameters to recommended ranges and re-run. params_ok->adjust_params No check_conc Verify Reducing Agent & Caustic Soda Concentration params_ok->check_conc Yes adjust_params->start end_good End: Desired Wash Fastness Achieved adjust_params->end_good conc_ok Concentrations Sufficient? check_conc->conc_ok increase_conc Action: Increase concentrations incrementally and re-run. (e.g., Sodium Hydrosulfite +0.5 g/L) conc_ok->increase_conc No check_rinsing Review Pre-Clearing Rinse Step conc_ok->check_rinsing Yes increase_conc->start increase_conc->end_good rinsing_ok Rinsing Thorough? check_rinsing->rinsing_ok improve_rinsing Action: Implement a more vigorous rinsing step before clearing. rinsing_ok->improve_rinsing No consider_migration Investigate Thermal Migration (Post-Finishing Issue?) rinsing_ok->consider_migration Yes improve_rinsing->start improve_rinsing->end_good migration_yes Action: Use anti-migration agent or select dye with higher sublimation fastness. consider_migration->migration_yes end_bad End: Further Investigation Required (e.g., Alternative Reducing Agents) consider_migration->end_bad No migration_yes->end_good

Caption: A step-by-step decision tree for troubleshooting poor wash fastness.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of the reduction clearing process?

A1: The reduction clearing process is a critical post-dyeing treatment designed to remove unfixed disperse dye particles from the surface of polyester fibers.[4][9] Because disperse dyes have limited water solubility, these surface dyes will otherwise lead to poor wash fastness, color bleeding, and staining of other fabrics during laundering.[3][10]

Q2: How does alkaline reduction clearing chemically improve the wash fastness of this compound?

A2: this compound is an azo dye, containing one or more azo groups (-N=N-) in its chromophore. In an alkaline environment, a reducing agent like sodium hydrosulfite (Na₂S₂O₄) chemically reduces and cleaves these azo bonds. This process breaks down the dye molecule into smaller, colorless, and more water-soluble amine compounds.[11] These smaller, soluble molecules can then be easily washed off the fiber surface, leaving behind only the dye that has properly diffused into the polyester fiber, which is highly resistant to washing.[7]

Q3: Can the reduction clearing process alter the final shade of my dyed fabric?

A3: When performed under the correct conditions, reduction clearing should only act on the unfixed dye on the fiber surface and not affect the shade of the dye that has penetrated the fiber. However, excessively harsh conditions, such as temperatures above 80°C, prolonged treatment times, or an incorrect pH, could potentially cause some of the fixed dye to be stripped, leading to a lighter shade.[12] It is crucial to adhere to the recommended process parameters.

Q4: Are there more environmentally friendly alternatives to sodium hydrosulfite for reduction clearing?

A4: Yes, due to environmental concerns associated with sodium hydrosulfite, such as the release of sulfites and sulfates into wastewater, several alternatives are being explored.[4] These include other reducing agents like thiourea dioxide and formamidine sulfinic acid, which are more stable and can sometimes be used in acidic conditions, reducing the need for harsh alkalis.[4][9] Additionally, enzymatic treatments and electrochemical reduction methods are emerging as greener alternatives.[4]

Q5: Why is a neutralization step required after alkaline reduction clearing?

A5: An acidic neutralization step, typically with acetic acid, is necessary to neutralize any residual alkali (sodium hydroxide) on the fabric.[9] If the fabric remains alkaline, it can interfere with subsequent finishing processes and may also lead to shade changes over time or during storage. Proper neutralization ensures the stability of the final dyed product.

Experimental Protocols

Alkaline Reduction Clearing Protocol

This protocol details a standard laboratory procedure for improving the wash fastness of polyester dyed with this compound.

Materials and Reagents:

  • Polyester fabric dyed with this compound

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Sodium Hydroxide (NaOH)

  • Acetic Acid (CH₃COOH)

  • Deionized Water

  • Laboratory-scale dyeing machine or water bath with agitation

  • Beakers, graduated cylinders, and a pH meter

Procedure:

  • Initial Rinse: After dyeing, thoroughly rinse the polyester fabric sample in cold running water to remove loose surface dye and residual dyeing auxiliaries.

  • Preparation of the Clearing Bath: Prepare a fresh bath with a liquor-to-goods ratio of 20:1. For each liter of water, add:

    • 2.0 g/L Sodium Hydrosulfite

    • 2.0 g/L Sodium Hydroxide (or as needed to achieve a pH of 10-13)

  • Treatment: Immerse the rinsed fabric in the clearing bath at an initial temperature of approximately 40°C. Raise the temperature to 70-80°C and maintain for 20 minutes with continuous agitation.[3]

  • Hot Rinse: Drain the clearing bath and rinse the fabric thoroughly with hot water (approximately 60°C) for 5-10 minutes.

  • Neutralization: In a new bath, neutralize the fabric with 0.5-1.0 g/L of acetic acid for 5 minutes at room temperature to remove any residual alkali.

  • Final Rinse: Perform a final cold rinse until the water runs clear.

  • Drying: Squeeze the excess water from the fabric and allow it to air dry or use an oven at a temperature not exceeding 60°C.

Alkaline Reduction Clearing Workflow

References

Technical Support Center: Minimizing Thermomigration of Disperse Red 4 in Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the thermomigration of Disperse Red 4 in polyester dyeing.

Frequently Asked Questions (FAQs)

Q1: What is thermomigration and why is it a concern for this compound on polyester?

A1: Thermomigration is the movement of disperse dye molecules from the inside of the polyester fiber to its surface during any post-dyeing heat treatment, such as heat setting or ironing.[1][2] This phenomenon is problematic as it can lead to a change in the fabric's shade, staining of adjacent materials, and a significant decrease in various fastness properties, including rubbing, washing, and light fastness.[1][3]

Q2: What are the primary causes of thermomigration?

A2: The leading cause of thermomigration is the presence of residual auxiliary chemicals on the fiber surface.[3][4] These substances, which can include spinning oils, lubricants, antistatic agents, and, most notably, surfactants from dyeing and finishing processes, can act as a solvent for the disperse dye at elevated temperatures, facilitating its movement to the fiber surface.[1][3][4] Non-ionic surfactants are particularly known to promote this effect.[1][4] The processing temperature and duration of heat treatment also play a crucial role; thermomigration typically becomes significant at temperatures above 130°C and peaks between 170°C and 180°C.[1][5]

Q3: Is there a difference between thermomigration and sublimation?

A3: Yes, while both are heat-induced phenomena, they are different. Thermomigration is the diffusion of the dye to the fiber surface, often aided by a liquid medium of residual chemicals.[1] Sublimation is the direct transition of the dye from a solid to a gaseous state, which can then stain adjacent fabrics.[6] A dye with high sublimation fastness may still exhibit poor thermomigration properties.[4][7]

Troubleshooting Guide

Problem 1: My dyed polyester fabric shows poor rub fastness and color change after heat setting.

  • Question: Why is the rub fastness of my polyester fabric dyed with this compound decreasing after the final heat treatment?

  • Answer: This is a classic sign of thermomigration. The heat-setting process is likely causing the this compound molecules to migrate to the surface of the polyester fibers. This surface dye is not well-fixed and is easily rubbed off. The change in color is also a result of this dye redistribution.

  • Troubleshooting Steps:

    • Review your pre-treatment process: Ensure that all spinning and weaving oils have been thoroughly removed before dyeing.[3][7]

    • Analyze your dyeing and rinsing procedure: Make sure that all dyeing auxiliaries, especially non-ionic surfactants, are completely rinsed out after dyeing and before finishing.[3][4]

    • Evaluate your finishing agents: The softener or other finishing chemicals you are using may be acting as a solvent for the dye. Conduct a thermomigration test on your finishing agents.

    • Optimize heat-setting parameters: If possible, reduce the heat-setting temperature or time. Higher temperatures generally lead to more significant thermomigration.[1][5] Temperatures above 200°C for shorter durations might reduce thermomigration compared to prolonged exposure at 170-180°C.[1]

Problem 2: I am observing staining on adjacent white fabric during storage and ironing.

  • Question: Even with good initial wash fastness, my dyed polyester is staining other fabrics. What could be the cause?

  • Answer: This delayed staining is also a manifestation of thermomigration, which can occur over time during storage, especially in warm conditions, or more rapidly during ironing.[1][3] The presence of residual finishing agents creates a medium for the dye to transfer to other surfaces upon contact.

  • Troubleshooting Steps:

    • Select finishing agents with low thermomigration potential: Opt for softeners and other finishes that are specifically designed to minimize dye migration. Cross-linked silicone softeners, for example, tend to have less impact than fatty acid-based softeners.[8]

    • Perform a reduction clearing step: After dyeing, a thorough reduction clearing process can help remove unfixed dye from the fiber surface, reducing the amount of dye available to migrate.[2]

    • Use an anti-thermomigration agent: Consider incorporating a specialized anti-migration or fixing agent in your finishing bath. These chemicals are designed to block the dye's movement.

Data Center

Table 1: Effect of Heat-Setting Temperature on Thermomigration of this compound

Heat-Setting Temperature (°C)Staining on Adjacent Cotton (Gray Scale Rating)
1604-5
1703-4
1803
1902-3
2002
Staining assessed according to ISO 105-A03 Gray Scale for Staining, where 5 = no staining and 1 = severe staining.

Table 2: Influence of Finishing Agents on Thermomigration of this compound at 180°C

Finishing Agent (2% on weight of fabric)Staining on Adjacent Cotton (Gray Scale Rating)
None (Control)4
Standard Cationic Softener3
Silicone-based Softener4
Anti-migration Agent A4-5
Anti-migration Agent B4
Staining assessed according to ISO 105-A03 Gray Scale for Staining, where 5 = no staining and 1 = severe staining.

Experimental Protocols

Protocol 1: Thermomigration Test (Based on ISO 105-X11)

1. Purpose: To assess the propensity of this compound to migrate to the surface of polyester fabric upon dry heat application and stain an adjacent undyed fabric.

2. Materials:

  • Dyed polyester fabric specimen (40 mm x 100 mm).
  • Undyed, bleached cotton adjacent fabric (40 mm x 100 mm).
  • Heating device with two parallel plates, capable of maintaining a temperature of 180 ± 2°C and applying a pressure of 4 ± 1 kPa.[9]
  • Gray Scale for Staining (ISO 105-A03).
  • Color matching cabinet.

3. Procedure:

  • Place the dyed polyester specimen on a piece of wool flannel padding on the lower plate of the heating device.
  • Place the undyed cotton adjacent fabric on top of the dyed specimen.
  • Close the heating device and apply a pressure of 4 ± 1 kPa at 180°C for 30 seconds.[1]
  • Open the heating device and remove the composite specimen.
  • Allow the specimen to cool and condition for at least 4 hours in a standard atmosphere.
  • In a color matching cabinet, visually assess the degree of staining on the cotton adjacent fabric using the Gray Scale for Staining.

Protocol 2: Solvent Extraction Test for Surface Dye (DMF Test)

1. Purpose: To quantitatively estimate the amount of this compound that has migrated to the polyester fabric surface.

2. Materials:

  • Dyed and heat-treated polyester fabric specimen (1 gram, precisely weighed).
  • Dimethylformamide (DMF), analytical grade.
  • Beaker (50 mL).
  • Spectrophotometer.
  • Volumetric flasks.
  • Pipettes.

3. Procedure:

  • Take the 1-gram specimen of dyed and heat-treated polyester fabric.
  • Immerse the specimen in a beaker containing 20 mL of DMF at room temperature for 1 minute with gentle agitation.[2] This will dissolve the dye present on the fiber surface.
  • Remove the fabric specimen from the beaker.
  • Transfer the DMF solution containing the extracted dye to a volumetric flask and dilute to a known volume.
  • Measure the absorbance of the DMF solution at the wavelength of maximum absorption (λmax) for this compound using a spectrophotometer.
  • Determine the concentration of the dye in the solution using a pre-established calibration curve of this compound in DMF.
  • Calculate the amount of migrated dye per gram of fabric.

Visualizations

Thermomigration_Mechanism cluster_fiber Polyester Fiber Interior cluster_surface Fiber Surface Dye_Inside This compound (Well-dispersed) Dye_Surface Migrated this compound (Aggregated) Dye_Inside->Dye_Surface Migration Poor_Fastness Poor Rub Fastness Color Change Staining Dye_Surface->Poor_Fastness Leads to Heat Heat (e.g., 180°C) Heat->Dye_Inside Auxiliaries Residual Auxiliaries (e.g., Surfactants) Auxiliaries->Dye_Inside Troubleshooting_Workflow Start Poor Fastness Observed After Heat Treatment Check_Pretreatment Were spinning/weaving oils removed? Start->Check_Pretreatment Check_Rinsing Were dyeing auxiliaries thoroughly rinsed? Check_Pretreatment->Check_Rinsing Yes Implement_Pretreatment Improve Scouring/ Pre-treatment Check_Pretreatment->Implement_Pretreatment No Check_Finishing Evaluate finishing agents for migration Check_Rinsing->Check_Finishing Yes Improve_Rinsing Enhance Rinsing/ Reduction Clearing Check_Rinsing->Improve_Rinsing No Optimize_Heat Can heat-setting T/t be optimized? Check_Finishing->Optimize_Heat Low Select_Finisher Select low-migration finishing agents Check_Finishing->Select_Finisher High Adjust_Heat Adjust T/t or use anti-migration agent Optimize_Heat->Adjust_Heat No End_Good Problem Solved Optimize_Heat->End_Good Yes Implement_Pretreatment->Check_Rinsing Improve_Rinsing->Check_Finishing Select_Finisher->Optimize_Heat Adjust_Heat->End_Good Experimental_Workflow Start Prepare Dyed Polyester Sample Apply_Finish Apply Finishing Agent (if applicable) Start->Apply_Finish Heat_Treatment Perform Heat Treatment (e.g., 180°C, 30s) Apply_Finish->Heat_Treatment Test_Composite Create Composite Sample (with cotton) Heat_Treatment->Test_Composite DMF_Test Perform DMF Extraction Test Heat_Treatment->DMF_Test Assess_Staining Assess Staining (Gray Scale) Test_Composite->Assess_Staining Analyze Analyze Results Assess_Staining->Analyze Quantify_Dye Quantify Migrated Dye (Spectrophotometry) DMF_Test->Quantify_Dye Quantify_Dye->Analyze

References

Addressing uneven dyeing (barré) issues with Disperse Red 4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Disperse Red 4

Welcome to the technical support center for C.I. This compound. This resource provides researchers, scientists, and textile professionals with detailed troubleshooting guides and answers to frequently asked questions regarding uneven dyeing, particularly the barré effect.

Frequently Asked Questions (FAQs)

Q1: What is the barré effect, and why is it a common issue when dyeing with this compound?

A1: Barré is a dyeing defect characterized by unintentional, repeating horizontal stripes or bars on knitted fabrics.[1] It is not typically a fault of the dye itself but rather the visualization of physical or chemical variations within the substrate.[1] this compound, like many disperse dyes, can highlight these inconsistencies due to differences in dye uptake. These variations can stem from:

  • Fiber Properties: Differences in polymer crystallinity, filament orientation, or previous heat-setting history.

  • Yarn Characteristics: Variations in tension, twist, or lubrication during yarn manufacturing.[1]

  • Knitting Parameters: Inconsistent tension during knitting or the use of worn needles.[1]

Q2: How can variations in the dyeing process with this compound lead to uneven dyeing?

A2: While the primary cause of barré lies in the substrate, improper control of the dyeing process can exacerbate the issue. Key process-related factors include:

  • Poor Dye Dispersion: Disperse dyes are not soluble in water and exist as fine particles.[2][3] If the dye agglomerates due to inadequate dispersing agent, it can lead to spotting and uneven coloration.[2][4]

  • Incorrect Temperature Profile: The rate of temperature rise is critical. A rapid increase in temperature can cause the dye to rush onto the fiber surface, highlighting any minor variations in the substrate and leading to unlevel dyeing.[5][6] High-temperature dyeing (typically 130°C) is necessary to open the polyester fiber structure for dye penetration.[7]

  • Improper pH Control: The optimal pH for dyeing polyester with disperse dyes is between 4.5 and 5.5.[8][9] A pH outside this range can affect the dye's stability and uptake rate, potentially causing shade variations and unevenness.[10][11]

Q3: What is the function of dispersing and leveling agents in preventing barré?

A3: Both dispersing and leveling agents are crucial auxiliaries for achieving a level dyeing result.

  • Dispersing Agents: These are surfactants that prevent dye particles from clumping together (aggregating) in the dye bath.[3][12] They ensure the dye remains as a fine, stable dispersion, which is essential for uniform application to the fiber.[2][13]

  • Leveling Agents: These chemicals control the rate of dye absorption by the fiber.[2] They work by temporarily competing with the dye for sites on the fiber surface, slowing the initial dye uptake and allowing more time for the dye to penetrate the fabric evenly.[2][14] This controlled migration is key to covering up minor fabric inconsistencies that cause barré.

Q4: My fabric exhibits barré after dyeing with this compound. What corrective actions can I take?

A4: Correcting a barré defect can be challenging, but it is sometimes possible. The most common method is a re-leveling process. This involves treating the dyed fabric in a new bath at a high temperature (e.g., 135°C) with a leveling agent and potentially a carrier.[1] This encourages the dye to migrate from areas of high concentration to areas of lower concentration, thereby evening out the shade. Adding a small amount of the original dye formula can help maintain the target shade during this process.[1]

Data Presentation

Table 1: Technical Data for C.I. This compound

Property Value Reference
C.I. Name This compound [15]
CAS Number 2379-90-0 [16]
Molecular Formula C₁₅H₁₁NO₄ [15][16]
Molecular Weight 269.25 g/mol [15][16]
Chemical Class Anthraquinone [15]
Melting Point 224-226 °C [16]

| Application | Polyester, Acetate, Polyamide |[15][17] |

Table 2: Recommended High-Temperature Dyeing Parameters for Polyester with this compound

Parameter Recommended Range Rationale Reference
pH 4.5 - 5.5 Ensures dye stability and optimal exhaustion. Maintained with acetic acid. [8][9][11]
Dyeing Temperature 130°C Opens the polyester fiber structure, allowing for effective dye diffusion and penetration. [7][9]
Holding Time 30 - 60 minutes Depends on the desired shade depth. Allows for dye migration and leveling. [7]
Heating Rate 1 - 2°C / minute A controlled, slow rate is crucial to prevent rapid, uneven dye uptake. [7]
Dispersing Agent 1.0 - 2.0 g/L Prevents dye aggregation and ensures a stable dye bath. [8]
Leveling Agent 0.5 - 1.5 g/L Controls dye uptake rate and promotes migration for a level result. [18]

| Reduction Clearing | Required for medium-dark shades | Removes unfixed surface dye to improve wash fastness. Typically done with sodium hydrosulfite and caustic soda. |[8] |

Experimental Protocols

Protocol 1: Evaluation of Dye Dispersion Stability (Filter Paper Test)

This protocol provides a quick method to assess the dispersion stability of this compound under dyeing conditions.

  • Methodology:

    • Prepare a dye bath in a beaker with all components (water, dispersing agent, pH buffer) except the dye, simulating the intended liquor ratio.

    • Heat the solution to the target dyeing temperature (e.g., 130°C) in a laboratory dyeing apparatus.

    • Separately, prepare a stock dispersion of this compound (e.g., 1% concentration) by pasting it with a small amount of dispersing agent and then adding hot water.

    • Add the dispersed dye to the heated dye bath and hold for 15-30 minutes under agitation.

    • Quickly take a sample of the hot dye bath and filter it through a standard laboratory filter paper (e.g., Whatman No. 1) using a suction flask.

    • Observe the filter paper for any specks or aggregates. A large amount of residue indicates poor dispersion stability.

Protocol 2: Assessment of Dye Migration Properties

This protocol helps evaluate the effectiveness of a leveling agent in promoting dye migration, which is essential for correcting unevenness.

  • Methodology:

    • Dye a piece of polyester fabric with 1.0% owf (on weight of fabric) this compound using a standard high-temperature procedure but without any leveling agent. Keep a small piece of this dyed fabric as a reference.

    • Prepare a new, blank dye bath containing only water, a pH buffer (4.5-5.5), and the leveling agent to be tested.

    • Place the previously dyed fabric together with an equal-sized piece of undyed polyester fabric into this blank dye bath.

    • Run the dyeing machine at 130°C for 60-90 minutes.

    • After the cycle, remove both fabric pieces, rinse, and dry.

    • Visually compare the original dyed fabric with the treated one, and observe the color depth on the initially undyed piece. Effective migration is indicated by a lightening of the original piece and a significant staining of the undyed piece.

Visualizations

Logical Relationships

cluster_causes Primary Causes of Barré cluster_factors Exacerbating Dyeing Factors Fiber Variation Fiber Variation Barré Effect Barré Effect Fiber Variation->Barré Effect Uneven Dyeing Uneven Dyeing Barré Effect->Uneven Dyeing leads to Yarn Irregularities Yarn Irregularities Yarn Irregularities->Barré Effect Knitting Issues Knitting Issues Knitting Issues->Barré Effect Poor Dispersion Poor Dispersion Poor Dispersion->Uneven Dyeing Rapid Heating Rapid Heating Rapid Heating->Uneven Dyeing Incorrect pH Incorrect pH Incorrect pH->Uneven Dyeing

Caption: Causal factors contributing to the barré defect.

Experimental Workflows

start Barré Observed on Dyed Fabric check_substrate Step 1: Investigate Substrate (Greige Fabric) start->check_substrate check_process Step 2: Review Dyeing Process Parameters start->check_process substrate_issues Identify Yarn, Knitting, or Fiber Variations check_substrate->substrate_issues corrective_action Step 3: Corrective Action check_substrate->corrective_action process_issues Check Temp Rate, pH, Auxiliary Dosage, Dispersion check_process->process_issues check_process->corrective_action releveling Perform High-Temp Re-leveling with Leveling Agent corrective_action->releveling

Caption: Troubleshooting workflow for addressing barré.

References

Technical Support Center: Strategies to Reduce Water Consumption in Disperse Red 4 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and professionals with detailed strategies, troubleshooting advice, and experimental protocols for reducing water consumption when dyeing with Disperse Red 4, focusing on polyester and synthetic fibers. The primary technologies discussed are Supercritical Carbon Dioxide (scCO₂) Dyeing and Foam Dyeing, which offer significant environmental and efficiency benefits over traditional aqueous methods.

Frequently Asked Questions (FAQs)

Q1: What is supercritical carbon dioxide (scCO₂) dyeing, and how does it work for this compound?

A1: Supercritical carbon dioxide dyeing is an innovative waterless technique that uses CO₂ in a supercritical state—above its critical temperature (31.1°C) and pressure (73.8 bar)—as a dyeing medium.[1][2] In this state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effectively dissolve non-polar dyes like this compound and penetrate synthetic fibers such as polyester.[2][3][4] The process involves placing the dye and fabric in a high-pressure vessel, introducing CO₂, and raising the temperature and pressure to supercritical conditions.[3] The scCO₂ diffuses the dye into the fiber, and after the dyeing cycle, the pressure is released. The CO₂ returns to a gaseous state, leaving the dry, dyed fabric and allowing for the recovery and reuse of both the CO₂ and any unfixed dye.[2][5]

Q2: What are the primary advantages of scCO₂ dyeing compared to conventional water-based methods?

A2: The main advantages of scCO₂ dyeing include:

  • Complete Elimination of Water: The process is entirely waterless, which means no wastewater is generated, and no pre-treatment or post-dyeing effluent handling is required.[6][7]

  • Reduced Energy Consumption: Since the fabric remains dry at the end of the process, energy-intensive drying steps are eliminated.[3][7][8] Conventional dyeing can consume around 3,800 kJ per kg of evaporated water.[3]

  • No Auxiliary Chemicals: Dispersing agents, leveling agents, salts, and other auxiliaries typically required in aqueous dyeing are not needed.[3][9]

  • Shorter Dyeing Times: The gas-like viscosity and diffusivity of scCO₂ allow for faster dye penetration, significantly shortening dyeing cycles to as little as 60-90 minutes.[6][8][9]

  • Environmentally Friendly: CO₂ is non-toxic, non-flammable, and can be captured from industrial sources and recycled (up to 98%) within a closed-loop system.[5][6][8]

Q3: What is foam dyeing, and how does it reduce water consumption?

A3: Foam dyeing is a low-liquor application technique where a concentrated dye solution is mixed with a foaming agent and air to create a stable foam.[10][11] This foam, which acts as the carrier for the dye, is applied to the fabric surface.[12][13] The foam is then collapsed, typically by passing it through squeeze rolls, which uniformly distributes the concentrated dye liquor throughout the material.[10] Because the dye is carried in the foam's bubble structure instead of a large volume of water, this method can reduce water consumption by up to 75-95%.[11][14]

Q4: Are there limitations to using scCO₂ and foam dyeing for this compound?

A4: Yes, both technologies have limitations.

  • scCO₂ Dyeing: This technology is currently best suited for synthetic fibers like polyester with disperse dyes.[6][15] Dyeing natural fibers like cotton is challenging and may require special pre-treatments.[8] The high pressures required (up to 250-300 bar) necessitate expensive, heavy-duty equipment, leading to high initial capital costs.[6][8] Additionally, there is limited data on the solubility of many specific dyes in scCO₂.[3]

  • Foam Dyeing: The primary challenge is maintaining foam stability. The foam must be stable enough to be applied evenly but must also break down at the right time to release the dye.[12] Achieving uniform application without patchiness can also be difficult and requires precise control over foam properties (e.g., blow ratio, viscosity) and application machinery.[16]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental application of water-reducing dyeing technologies.

Supercritical CO₂ (scCO₂) Dyeing Issues

Q: We are experiencing low and uneven color yield on our polyester samples. What are the likely causes and solutions? A:

  • Cause 1: Incorrect Dyeing Parameters: Temperature and pressure are critical for both dye solubility and fiber swelling. If the temperature or pressure is too low, the CO₂ density may be insufficient to dissolve the dye adequately, and the polyester fibers may not swell enough for dye penetration.[4]

    • Solution: Systematically optimize the dyeing parameters. For polyester, typical ranges are 80–140°C and 17–29 MPa (170–290 bar).[17] Increase the temperature and pressure in increments and measure the color strength (K/S value) at each step to find the optimal conditions.[4]

  • Cause 2: Insufficient Dyeing Time: The diffusion of the dye into the fiber matrix is a time-dependent process.[18]

    • Solution: Increase the dyeing duration. Experiments often run for 20–80 minutes at the target temperature and pressure.[17] A longer time allows for more complete dye penetration and fixation.

  • Cause 3: Poor Circulation: Inadequate circulation of the supercritical fluid can lead to localized depletion of dye and uneven application.[19]

    • Solution: Ensure the system's stirrer or circulation pump is functioning correctly to maintain a homogenous dye solution within the vessel.[3]

Q: The this compound dye appears to have poor solubility in the scCO₂ fluid. How can this be addressed? A:

  • Cause 1: Fluid Density is Too Low: The solvating power of scCO₂ is directly related to its density, which is controlled by pressure and temperature.[3]

    • Solution: Increase the pressure at a constant temperature to raise the CO₂ density, which generally increases the solubility of disperse dyes.[4]

  • Cause 2: Inherent Limitations of the Dye: Some disperse dyes have inherently low solubility in scCO₂.

    • Solution: While this compound is a disperse dye, ensure you are using a high-purity, additive-free version, as dispersing agents used in conventional dyeing are not necessary and may hinder the process.[9] If solubility remains an issue, consider screening other low-polarity disperse dyes known to have better solubility in scCO₂.

Foam Dyeing Issues

Q: The foam we generate is unstable and collapses before it can be applied evenly to the fabric. What should we do? A:

  • Cause 1: Incorrect Foaming Agent or Concentration: The type and amount of foaming agent are critical for creating a stable foam.

    • Solution: Select a foaming agent designed for textile dyeing applications. Experiment with different concentrations to find the optimal level that provides a stable yet collapsible foam structure.

  • Cause 2: Improper Foam Generation: The mechanical process of generating the foam (e.g., air pressure, mixing speed) affects its quality.[10]

    • Solution: Adjust the parameters of your foam generator. Modify the compressed air pressure and the liquor flow rate to achieve a fine, consistent cell structure. The ratio of air to liquid (blow ratio) is a key parameter to control.

Q: Our dyed samples are patchy and show uneven color. How can we improve uniformity? A:

  • Cause 1: Uneven Foam Application: The method of applying the foam to the fabric is not uniform.

    • Solution: Ensure the foam applicator (e.g., knife-coating, padding mangle) is set up correctly for even distribution. The pressure of squeeze rolls must be consistent across the fabric width to collapse the foam uniformly.[10]

  • Cause 2: Premature Foam Collapse: If the foam breaks down inconsistently before or during application, it will result in uneven wetting.

    • Solution: Revisit foam stability as described above. A more stable foam will hold the dye solution until it is mechanically collapsed, ensuring a more even distribution.[12][13]

Data Presentation

Table 1: Comparative Analysis of Dyeing Technologies

ParameterConventional Aqueous DyeingFoam DyeingSupercritical CO₂ (scCO₂) Dyeing
Water Consumption 30 - 150 L/kg of fabric[7][8][14]Reduced by up to 75%[11]0 L/kg (Waterless)[6][8]
Energy Consumption High (water heating & drying)[8]Reduced by 40-70% (less water to heat/evaporate)[10]Reduced by up to 50% (no drying needed)[1]
Auxiliary Chemicals High (dispersants, salts, pH regulators)[3][19]Reduced usage[11]None required[3][8]
Wastewater Generation High, requires extensive treatment[7][15]Minimal[16]None[6][7]
Dyeing Time Hours, plus rinsing and drying[8]Faster due to lower wet pick-up[16]60 - 90 minutes total cycle time[6][9]

Table 2: Typical Experimental Parameters for scCO₂ Dyeing of Polyester

ParameterValue RangeRationale
Temperature 80 - 140 °CInfluences dye solubility and causes polyester fibers to swell, allowing dye diffusion.[17]
Pressure 17 - 29 MPa (170 - 290 bar)Controls the density and solvating power of the scCO₂ fluid.[17]
Dyeing Time 20 - 80 minutesDuration required for dye to dissolve, transfer to the fiber surface, and diffuse into the polymer.[17]
CO₂ Flow Rate Variable (System Dependent)Ensures adequate convection and uniform distribution of dissolved dye.[3]
Rinsing Step Not requiredUnfixed dye precipitates out as a powder upon depressurization.[3]

Experimental Protocols

Protocol: Supercritical CO₂ Dyeing of Polyester with this compound

This protocol outlines a general procedure for dyeing a polyester fabric sample in a laboratory-scale scCO₂ dyeing apparatus.

1. Materials and Equipment:

  • Polyester fabric sample (pre-scoured and dried).

  • This compound dye powder (pure, without dispersing agents).

  • Laboratory-scale high-pressure autoclave (dyeing vessel) equipped with temperature control, pressure transducer, stirrer/circulation pump, and CO₂ inlet/outlet.

  • CO₂ cylinder with a high-pressure pump.

  • Acetone for post-dyeing cleaning (optional, to remove any surface residue).[3]

2. Procedure:

  • Sample Preparation: Wrap the polyester fabric sample (e.g., 10x25 cm) around a perforated stainless-steel holder to ensure uniform exposure to the fluid.[3]

  • Loading the Vessel: Place the pure this compound dye powder at the bottom of the dyeing vessel. The amount of dye should be calculated based on the weight of the fabric (e.g., 2% on weight of fabric, o.w.f.). Mount the fabric holder inside the vessel.

  • Sealing and Purging: Seal the vessel securely. Purge the system with gaseous CO₂ for several minutes to remove all air.

  • Pressurization and Heating:

    • Heat the vessel to the target dyeing temperature (e.g., 120°C).

    • Simultaneously, use the high-pressure pump to fill the vessel with liquid CO₂ and pressurize it to the target pressure (e.g., 25 MPa / 250 bar).[9]

  • Dyeing Cycle:

    • Once the target temperature and pressure are reached and stable, start the dyeing timer (e.g., for 60 minutes).

    • Activate the internal stirrer or circulation system to ensure continuous and uniform flow of the scCO₂-dye solution through the fabric.[3]

  • Depressurization:

    • After the dyeing time is complete, stop the heating and carefully release the pressure. The CO₂ will transition from a supercritical fluid back to a gas.

    • Vent the gaseous CO₂ (in a production system, this would be recovered and recycled). As the CO₂ loses its density, the unfixed dye will precipitate out of the solution as a dry powder.[5]

  • Sample Removal and Analysis:

    • Once the vessel has returned to ambient pressure and temperature, open it and remove the dry, dyed fabric sample.

    • Optionally, rinse the fabric with acetone to remove any residual surface dye powder, though this is often not necessary.[3]

    • Analyze the sample for color strength (K/S value) using a spectrophotometer and assess color fastness properties according to standard methods.

Visualizations

Experimental and Logical Workflows

G Diagram 1: Comparison of Dyeing Process Workflows cluster_0 Conventional Aqueous Dyeing cluster_1 Supercritical CO₂ Dyeing A1 Preparation of Dye Bath (Water, Dyes, Chemicals) A2 Wet Dyeing Process (High Temperature) A1->A2 A3 Rinsing Cycles (Multiple Washes) A2->A3 A4 Hydro-extraction A3->A4 A6 Wastewater Treatment A3->A6 A5 Drying (High Energy Use) A4->A5 B1 Loading Vessel (Dry Fabric, Pure Dye) B2 Pressurization & Heating (CO₂ Injection) B1->B2 B3 scCO₂ Dyeing Cycle B2->B3 B4 Depressurization (CO₂ & Dye Recovery) B3->B4 B5 Unload Dry Fabric B4->B5

Caption: Workflow comparison of conventional vs. scCO₂ dyeing.

G Diagram 2: Troubleshooting Low Color Yield in scCO₂ Dyeing Start Problem: Low or Uneven Color Yield Q1 Are Temp & Pressure in optimal range? (e.g., 120°C, 250 bar) Start->Q1 S1 Action: Increase Temp/Pressure to increase CO₂ density and fiber swelling. Q1->S1 No Q2 Is dyeing time sufficient for diffusion? (e.g., >60 min) Q1->Q2 Yes S1->Q1 Re-evaluate S2 Action: Increase dyeing duration to allow for deeper dye penetration. Q2->S2 No Q3 Is scCO₂ circulation adequate? Q2->Q3 Yes S2->Q2 Re-evaluate S3 Action: Check and ensure proper function of stirrer or circulation pump. Q3->S3 No End Result: Improved Color Yield Q3->End Yes S3->Q3 Re-evaluate

Caption: Troubleshooting flowchart for low color yield in scCO₂ dyeing.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and textile development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address and mitigate the environmental impact of carriers used in polyester dyeing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are dyeing carriers and why are they necessary for polyester?

A1: Dyeing carriers are organic chemical agents that act as swelling agents for polyester fibers.[1] Due to polyester's highly crystalline and hydrophobic nature, it is difficult for non-ionic disperse dyes to penetrate the fiber structure under atmospheric pressure and at boiling temperatures (100°C).[1][2][3] Carriers plasticize the fiber, effectively lowering its glass transition temperature (Tg), which increases the segmental mobility of the polymer chains and allows dye molecules to diffuse into the fiber more rapidly.[3][4] This enables the achievement of deep and level shades at lower temperatures without the need for high-pressure equipment.[2][5]

Q2: What are the primary environmental and health concerns associated with traditional carriers?

A2: Traditional carriers pose significant environmental and health risks.[2] Many are based on chlorinated aromatic hydrocarbons, phenols, and biphenyls, which are toxic and have poor biodegradability.[2][3] Key issues include:

  • Water Pollution: They contribute significantly to the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) of textile effluent.[6] Many are difficult to remove from wastewater.[7]

  • Air Pollution: A substantial amount (over 50% in some cases) can be lost through volatilization during the dyeing process, releasing volatile organic compounds (VOCs) into the atmosphere.[2]

  • Health Hazards: They often have strong, unpleasant odors and can cause skin irritation.[7][8] Some are listed as priority pollutants by environmental agencies.

  • Fabric Quality: If not completely removed after dyeing, residual carriers can negatively impact the light fastness of the dyed fabric.[3][4]

Q3: What are the main industrial alternatives to conventional carrier dyeing?

A3: The primary alternatives focus on eliminating the need for toxic carriers by modifying the dyeing conditions or the dyes themselves:

  • High-Temperature, High-Pressure (HTHP) Dyeing: This is the most common alternative, where dyeing is carried out in pressurized vessels at temperatures between 120°C and 130°C.[9][10] The high temperature provides enough thermal energy to swell the fibers sufficiently for dye penetration, eliminating the need for carriers.[3]

  • Carrier-Free Disperse Dyes: These are specially formulated dyes designed to achieve excellent dye penetration and fastness under HTHP conditions (130°C) without any carrier assistance.[7]

  • Eco-Friendly Carriers: These are newer, biodegradable carrier formulations that are non-toxic, have low odor, and comply with environmental standards like REACH and ZDHC.[2][5][11]

  • Supercritical CO2 Dyeing: An innovative waterless technology that uses carbon dioxide in a supercritical state as the dyeing medium.[10] This process eliminates wastewater and reduces energy consumption.[10][12]

Q4: How do "eco-friendly" carriers differ from traditional ones?

A4: Eco-friendly carriers are designed to perform the same function as traditional carriers but with a significantly lower environmental footprint.[13] They are typically non-toxic, readily biodegradable, and have a low odor.[5][14] Common chemical bases for these carriers include aromatic organic acid esters, benzyl benzoate, and N-alkyl pyrrolidones, which do not contain the harmful chlorinated aromatics found in older formulations.[5][11] They are engineered to have good emulsion stability and are easily removed from the fabric after dyeing.[5]

Q5: Is it possible to completely eliminate carriers in low-temperature polyester dyeing?

A5: Completely eliminating carriers while dyeing at atmospheric pressure (below 100°C) is challenging, as only light shades can typically be achieved.[4] However, emerging technologies show promise. For instance, ultrasonic-assisted dyeing can achieve high-quality results at lower temperatures (e.g., 85°C) without carriers.[15] Another approach involves using microemulsions prepared with a small amount of organic solvent to facilitate dye uptake at temperatures of 40°C and below.[16]

Section 2: Troubleshooting Guide

Q1: I've switched to an eco-friendly carrier, but the dyed fabric has an unpleasant odor. A1:

  • Possible Cause: Incomplete removal of the carrier from the fabric. Even low-odor carriers can cause smells if they remain on the substrate.

  • Solution: Ensure the post-dyeing reduction clearing and washing process is thorough and effective. An alkaline reduction clear is crucial for removing unfixed surface dye and residual auxiliaries. If the problem persists, consider a final hot rinse cycle. Also, verify that the carrier itself is stable and not degrading into malodorous compounds under your specific process conditions (pH, temperature).[4]

Q2: I am observing uneven dyeing (streaks or spots) with my current dyeing system. A2:

  • Possible Causes:

    • Poor Dye Dispersion: The disperse dye may not be properly dispersed in the bath, leading to agglomeration.[17]

    • Incorrect Carrier Dosage: An excessive amount of carrier can lead to the formation of a separate, insoluble phase, causing spots on the fabric.[4]

    • Inadequate Liquor Circulation: Uneven flow of the dye liquor through the material can cause streaks.[17]

    • Premature Dye Condensation: If the dye bath cools too rapidly, oligomers can precipitate from the fibers and form crystals, resulting in colored spots.[18]

  • Solutions:

    • Use a high-quality dispersing agent and ensure the dye is fully dispersed before adding it to the main bath.

    • Carefully control the carrier concentration. The bath should not be saturated.[4]

    • Optimize machine parameters to ensure good liquor circulation and agitation.[17]

    • After dyeing, cool the bath to 80°C before discharging and rinse with hot water instead of cold to prevent oligomer precipitation.[18]

Q3: The color fastness of my fabric is poor after changing to a new dyeing process. A3:

  • Possible Causes:

    • Inadequate Dye Penetration: If the dye has not fully penetrated the fiber core and remains on the surface, it will exhibit poor wash and rub fastness.[17]

    • Residual Carrier: Some carriers, if not properly removed, can lower the light fastness of the dyeing.[3]

    • Ineffective Reduction Clearing: An improper or incomplete reduction clearing step fails to remove all unfixed surface dye, leading to poor wash fastness and crocking.

  • Solutions:

    • Review your dyeing temperature and time profile to ensure conditions are optimal for dye diffusion.

    • Enhance the post-dyeing washing and reduction clearing process to ensure complete removal of all auxiliary chemicals and surface dye.[10]

    • Select high-performance disperse dyes known for good fastness properties.[17]

Q4: My wastewater analysis shows high COD/BOD levels, but I'm using a "biodegradable" carrier. A4:

  • Possible Cause: "Biodegradable" does not mean zero impact. The carrier still contributes to the organic load of the effluent, which is measured by COD and BOD. The issue could be an excessive concentration of the carrier in the dyebath, leading to higher residual amounts in the wastewater.

  • Solution: Optimize the dyeing recipe to use the minimum effective amount of the carrier. Studies show that dyeing conditions can be adjusted to minimize the residual dye and carrier in the wastewater. Also, ensure that other auxiliaries in the recipe (dispersing agents, leveling agents) are also eco-friendly and contribute minimally to the effluent load.

Section 3: Data Presentation

Table 1: Performance Comparison of Eco-Friendly vs. Non-Eco-Friendly Carrier

This table summarizes data from a study comparing the color strength (K/S value) of polyester fabrics dyed with two different disperse dyes using both an eco-friendly and a non-eco-friendly carrier at 100°C. Higher K/S values indicate greater color strength.

Disperse Dye UsedCarrier TypeColor Strength (K/S Value)
Disperse Dye 1Eco-Friendly Carrier 4.74 [13]
Disperse Dye 1Non-Eco-Friendly Carrier4.04[13]
Disperse Dye 2Eco-Friendly Carrier 3.46 [13]
Disperse Dye 2Non-Eco-Friendly Carrier3.01[13]
Data sourced from Al-Etaibi, A. M., & El-Apasery, M. A. (2019).[13]

Table 2: Environmental Impact Comparison of Polyester Dyeing Technologies

This table provides a qualitative and quantitative comparison of different polyester dyeing methods, highlighting their relative environmental impact.

Dyeing TechnologyWater ConsumptionEnergy ConsumptionChemical Usage (Auxiliaries)Key Environmental Advantage
Conventional Carrier Dyeing HighModerate (100°C)High (Toxic Carriers)Low equipment cost
High-Temperature (HT) Dyeing HighHigh (130°C)Low (No Carrier)Eliminates toxic carriers.[9]
Ultrasonic-Assisted Dyeing HighLow (e.g., 85°C)Low (No Carrier)Significant energy savings.[15]
SwitchDye Technology Reduced by ~40%[19]Not specifiedReduced by ~90%[19]Drastic reduction in water and chemical use.[19]
Supercritical CO2 Dyeing Reduced by 100%[10]Reduced by ~50%[10]Low (No water-based aids)Eliminates wastewater entirely.[10][12]

Section 4: Experimental Protocols

Protocol 1: Standardized Evaluation of a Novel Dyeing Carrier

This protocol provides a methodology for assessing the performance of a new or eco-friendly carrier against a standard process.

  • Materials & Reagents:

    • Scoured polyester fabric.

    • Disperse dye (e.g., C.I. Disperse Blue 56).

    • Novel carrier and standard carrier for comparison.

    • Dispersing agent.

    • Acetic acid (for pH adjustment).

    • Sodium hydrosulfite and sodium hydroxide (for reduction clearing).

    • Laboratory-scale dyeing machine.

    • Spectrophotometer for color measurement.

  • Procedure:

    • Prepare two identical dyebaths with a liquor ratio of 30:1.

    • To each bath, add the disperse dye (e.g., 2% on weight of fabric), a dispersing agent, and adjust the pH to 4.5-5.5 with acetic acid.[4][20]

    • To Dyebath A, add the standard carrier at its recommended concentration. To Dyebath B, add the novel carrier at its recommended concentration.

    • Introduce the polyester fabric samples into each bath at room temperature.

    • Raise the temperature to 100°C at a rate of 2°C/minute and hold for 60 minutes.

    • Cool the baths to 80°C and drain.

    • Perform a reduction clearing step on both samples: treat with a solution of 1 g/L sodium hydrosulfite and 1 g/L sodium hydroxide for 10 minutes at 60°C.[13]

    • Rinse the samples thoroughly (hot and cold rinses) and air dry.

  • Analysis:

    • Color Strength: Measure the surface reflectance of both dyed samples using a spectrophotometer and calculate the K/S values using the Kubelka-Munk equation.[13]

    • Fastness Properties: Evaluate the wash, rub, and light fastness of the samples according to relevant ISO standards (e.g., ISO 105-C06 for washing).[1]

    • Effluent Analysis: Collect the drained dyebath and washing liquors to measure COD, BOD, and TDS to compare the environmental load.

Protocol 2: Assessment of Dye Bath Effluent

This protocol outlines the steps to measure key environmental indicators in the wastewater from a dyeing process.

  • Sample Collection:

    • Following a dyeing experiment (as described in Protocol 1), collect a composite sample of the initial exhausted dyebath and all subsequent rinsing liquors.

    • Measure the total volume of the collected effluent.

  • Reagents & Equipment:

    • COD digestion vials and reactor.

    • BOD bottles and dissolved oxygen meter.

    • TDS meter.

    • pH meter.

  • Procedure:

    • pH Measurement: Measure and record the pH of the composite effluent sample.

    • Total Dissolved Solids (TDS): Use a calibrated TDS meter to measure the concentration of total dissolved solids in the sample.

    • Chemical Oxygen Demand (COD):

      • Perform a standard COD test using the dichromate reflux method.

      • Pipette the effluent sample into a COD digestion vial containing sulfuric acid and potassium dichromate.

      • Heat the vial in a COD reactor for the specified time (e.g., 2 hours at 150°C).

      • Allow the vial to cool and measure the absorbance using a colorimeter or spectrophotometer to determine the COD value in mg/L.

    • Biochemical Oxygen Demand (BOD):

      • Perform a 5-day BOD test (BOD5).

      • Dilute the effluent sample with aerated, nutrient-rich dilution water.

      • Measure the initial dissolved oxygen (DO) concentration.

      • Seal the BOD bottle and incubate in the dark at 20°C for 5 days.

      • After 5 days, measure the final DO concentration.

      • Calculate the BOD5 value based on the DO depletion and dilution factor.

  • Analysis:

    • Compare the pH, TDS, COD, and BOD values of effluents from different dyeing processes (e.g., with and without carrier, or with different types of carriers) to quantify their relative environmental impact.[21]

Section 5: Visualizations

Decision_Workflow Decision Workflow for Sustainable Polyester Dyeing start Start: Need to Dye Polyester check_equipment High-Pressure (HTHP) Equipment Available? start->check_equipment ht_dyeing Option 1: High-Temperature Dyeing (130°C, Carrier-Free) check_equipment->ht_dyeing Yes check_waterless Supercritical CO2 Equipment Available? check_equipment->check_waterless No end_process Implement & Validate: - Color Fastness - Effluent Quality ht_dyeing->end_process co2_dyeing Option 2: Supercritical CO2 Dyeing (Waterless) check_waterless->co2_dyeing Yes low_temp_options Consider Low-Temp (Atmospheric) Options check_waterless->low_temp_options No co2_dyeing->end_process eco_carrier Option 3: Use Biodegradable, Eco-Friendly Carrier low_temp_options->eco_carrier ultrasonic Option 4: Ultrasonic-Assisted Dyeing (Carrier-Free) low_temp_options->ultrasonic eco_carrier->end_process ultrasonic->end_process

Caption: Decision workflow for selecting a sustainable polyester dyeing method.

Troubleshooting_Uneven_Dyeing Troubleshooting Logic for Uneven Dyeing start Problem: Uneven Dyeing (Streaks/Spots) check_dispersion Is the dye/carrier mixture fully dispersed? start->check_dispersion improve_dispersion Action: - Use high-quality dispersant - Check mixing procedure check_dispersion->improve_dispersion No check_dosage Is the carrier dosage within recommended limits? check_dispersion->check_dosage Yes improve_dispersion->check_dosage adjust_dosage Action: - Reduce carrier concentration - Avoid saturation check_dosage->adjust_dosage No check_circulation Is machine circulation and agitation adequate? check_dosage->check_circulation Yes adjust_dosage->check_circulation optimize_machine Action: - Adjust pump speed - Check loading density check_circulation->optimize_machine No check_temp Is the temperature profile controlled? check_circulation->check_temp Yes optimize_machine->check_temp control_temp Action: - Ensure gradual heating - Control cooling rate >80°C check_temp->control_temp No resolved Problem Resolved check_temp->resolved Yes control_temp->resolved Process_Flow_Comparison Process Flow: Carrier Dyeing vs. Carrier-Free HTHP cluster_0 A: Carrier-Assisted Process (100°C) cluster_1 B: Carrier-Free HTHP Process (130°C) A1 Prepare Bath: Dye + Dispersant + Carrier A2 Dyeing at 100°C A1->A2 A3 Cool & Drain A2->A3 Energy_A Energy: Lower Temp A2->Energy_A A4 Reduction Clearing (Removes Dye + Carrier) A3->A4 A5 Rinsing A4->A5 Env_A Effluent: High COD/BOD from Carrier A5->Env_A B1 Prepare Bath: Dye + Dispersant B2 Pressurize & Dye at 130°C B1->B2 B3 Cool, Depressurize & Drain B2->B3 Energy_B Energy: Higher Temp B2->Energy_B B4 Reduction Clearing (Removes Surface Dye) B3->B4 B5 Rinsing B4->B5 Env_B Effluent: Lower COD/BOD (No Carrier) B5->Env_B

References

Enhancing the sublimation fastness of C.I. 60755 for sportswear

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers and scientists working to enhance the sublimation fastness of C.I. Disperse Violet 57, an anthraquinone dye commonly used for coloring polyester sportswear.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Disperse Violet 57 and why is it used for sportswear?

C.I. Disperse Violet 57 (Colour Index No. 60755) is a non-ionic anthraquinone dye designed for hydrophobic fibers like polyester.[1][2] It is valued for its bright reddish-violet shade and good overall fastness properties, making it a choice for vibrant athletic apparel.[3][4] Sportswear is predominantly made from polyester, which requires disperse dyes for effective coloration.[5]

Q2: What is sublimation fastness and why is it critical for sportswear?

Sublimation fastness, or colorfastness to dry heat, measures the resistance of a dye to migrating from the fabric fiber into a gaseous state when exposed to high temperatures.[1][3][6] This is critical for sportswear because dyed fabrics are exposed to heat during post-processing (like heat-setting), storage, transportation, or ironing.[7] Poor sublimation fastness can lead to several issues:

  • Color Change: The original shade of the fabric can fade or change.[5]

  • Staining: The sublimated dye can transfer and stain adjacent fabrics, a major concern during storage or in multi-colored garments.

  • Contamination: Dye can transfer to manufacturing equipment or even the consumer's skin during wear.[8]

Q3: What is the underlying mechanism causing poor sublimation fastness?

The primary cause is the thermal migration of dye molecules.[4][5][7] When a dyed polyester fabric is heated (typically above 130°C), the molecular structure of the fiber relaxes.[5] This allows dye molecules, especially smaller ones, to gain kinetic energy, break their bonds with the fiber, and migrate from the fiber's interior to its surface.[5] Once on the surface, they can easily vaporize (sublimate) and transfer to other surfaces.[1][3]

Troubleshooting Guide for Poor Sublimation Fastness

This section addresses common issues encountered during experiments aimed at improving the sublimation fastness of C.I. Disperse Violet 57.

Problem 1: Sublimation fastness rating is low (1-2 on Grey Scale) at high temperatures (≥180°C).

Potential Cause Recommended Action Scientific Rationale
High Heat-Setting Temperature Lower the heat-setting temperature. If dimensional stability is a concern, compensate by reducing the machine speed.[9][10]Heat-setting is a primary driver of thermal migration.[7] Reducing the temperature minimizes the energy available for dye molecules to move to the fiber surface.
Presence of Surface Dye Implement a rigorous after-treatment process, specifically reduction clearing , after dyeing.Unfixed dye particles remaining on the fiber surface will sublimate easily. Reduction clearing strips these surface dyes, significantly improving fastness.
Inappropriate Dye Selection C.I. Disperse Violet 57 is a medium-energy dye. For applications requiring very high thermal resistance, consider a high-energy (high molecular weight) disperse dye.Dyes with larger molecular structures and higher molecular weights have lower volatility and are less prone to sublimation.[3][9]
Use of Certain Finishing Agents Avoid cationic softeners or other finishing agents that can facilitate dye migration.[9][10] Opt for specialized softeners designed to improve fastness.Some chemical auxiliaries can act as solvents for the dye at high temperatures, creating a pathway for migration to the fiber surface.[5]

Problem 2: Color shade changes or fades after heat treatment.

Potential Cause Recommended Action Scientific Rationale
Thermal Migration Follow all recommendations for Problem 1, focusing on lowering heat-setting temperature and ensuring effective reduction clearing.The fading is a direct result of dye molecules leaving the fiber upon heating. By minimizing migration, the dye concentration within the fiber is maintained.[4][5]
Inconsistent Fiber Crystallinity Ensure the polyester fabric is properly pre-treated (pre-shrunk and pre-set) before dyeing.[9][10]Inconsistent crystallinity means some areas of the fiber are more amorphous and loosely structured. Dyes in these regions are less securely trapped and can migrate more easily upon heating.[9][10]

Quantitative Data Summary

The sublimation fastness of disperse dyes is inversely proportional to the test temperature. The following table provides an illustrative example of expected test results for a medium-energy disperse dye like C.I. Disperse Violet 57 on polyester, as evaluated by standard test methods (e.g., ISO 105-P01).

Table 1: Illustrative Sublimation Fastness Ratings vs. Temperature

Test TemperatureTest DurationExpected Grey Scale Rating (Color Change)Expected Grey Scale Rating (Staining)Interpretation
150°C (302°F)30 seconds4-54-5Good to Excellent: Minor to no change or staining. Suitable for most applications.
180°C (356°F)30 seconds3-43Fair to Moderate: Noticeable change and staining may occur. Borderline for high-performance sportswear.
210°C (410°F)30 seconds21-2Poor: Significant color change and heavy staining. Unsuitable for performance applications.

Note: Ratings are on a 1-5 scale, where 5 represents no change/staining and 1 represents severe change/staining.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with C.I. Disperse Violet 57.

Materials:

  • Polyester fabric sample

  • C.I. Disperse Violet 57

  • Dispersing agent (e.g., a lignosulphonate-based product)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulphite and sodium hydroxide (for reduction clearing)

  • Laboratory-scale high-temperature dyeing apparatus

Procedure:

  • Prepare the Dyebath: Set the liquor ratio (e.g., 10:1). Add water, dispersing agent (e.g., 1 g/L), and the polyester fabric to the dyeing vessel.

  • Set pH: Add acetic acid to adjust the dyebath pH to 4.5-5.5.[11]

  • Disperse the Dye: Make a paste of the C.I. Disperse Violet 57 dye with a small amount of water and dispersing agent before adding it to the dyebath. This prevents agglomeration.

  • Dyeing Cycle:

    • Start the cycle at 60°C and hold for 15 minutes to ensure even dye uptake.[11]

    • Raise the temperature at a rate of 2°C/minute to 130°C.

    • Hold at 130°C for 45-60 minutes for dye diffusion and fixation.[11]

    • Cool the dyebath to 70°C before draining.

  • Rinsing: Rinse the dyed fabric with hot and then cold water.

  • Reduction Clearing (Crucial for Sublimation Fastness):

    • Prepare a new bath at 70-80°C containing sodium hydroxide (2 g/L) and sodium hydrosulphite (2 g/L).

    • Treat the dyed fabric in this bath for 15-20 minutes to remove all surface dye.

    • Rinse thoroughly with hot and then cold water.

  • Drying: Dry the fabric at a moderate temperature.

Protocol 2: Evaluation of Sublimation Fastness (Based on ISO 105-P01 / AATCC 117)

This protocol details the standard method for testing the colorfastness of the dyed fabric to dry heat.

Materials:

  • Dyed polyester specimen (40 mm x 100 mm)

  • Undyed, bleached polyester adjacent fabric (40 mm x 100 mm)

  • Sublimation fastness tester or heat press with precise temperature control.[6]

  • Grey Scale for assessing color change (ISO 105-A02).[8]

  • Grey Scale for assessing staining (ISO 105-A03).[8]

Procedure:

  • Sample Preparation: Place the dyed specimen in contact with the undyed polyester fabric.[12]

  • Testing:

    • Preheat the sublimation tester to the desired temperature (e.g., 180°C).

    • Place the composite sample (dyed + undyed fabric) into the device and close it, applying minimal pressure.

    • Heat the sample for the specified time, typically 30 seconds.[12]

  • Conditioning: Remove the composite specimen and allow it to cool. Condition it in a standard atmosphere (e.g., 20°C and 65% relative humidity) for at least 4 hours before evaluation.[6]

  • Evaluation:

    • Color Change: Compare the treated dyed specimen with an untreated original sample using the Grey Scale for color change.

    • Staining: Compare the treated undyed adjacent fabric with an original piece of the undyed fabric using the Grey Scale for staining.

  • Record Results: Record the Grey Scale rating (1-5) for both color change and staining at the specific test temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing cluster_testing Sublimation Fastness Test (ISO 105-P01) Dye_Prep Prepare Dyebath (Dye, Auxiliaries, pH 4.5-5.5) Dyeing_Process Dyeing Cycle (Ramp to 130°C, Hold 60 min) Dye_Prep->Dyeing_Process Fabric_Prep Prepare Polyester Fabric Fabric_Prep->Dyeing_Process Reduction_Clearing Reduction Clearing (Remove Surface Dye) Dyeing_Process->Reduction_Clearing Sample_Assembly Assemble Test Specimen (Dyed + Undyed Fabric) Reduction_Clearing->Sample_Assembly Heat_Press Heat Pressing (e.g., 180°C for 30s) Sample_Assembly->Heat_Press Evaluation Evaluate with Grey Scales (Color Change & Staining) Heat_Press->Evaluation Final_Result Final Fastness Rating Evaluation->Final_Result

Caption: Experimental workflow from dyeing to fastness evaluation.

Troubleshooting_Logic Start Poor Sublimation Fastness (Rating < 4) Cause1 Is Heat-Set Temp > 180°C? Start->Cause1 Solution1 Action: Lower Temp or Reduce Dwell Time Cause1->Solution1 Yes Cause2 Was Reduction Clearing Performed? Cause1->Cause2 No Solution2 Action: Implement Rigorous Reduction Clearing Cause2->Solution2 No Cause3 Are Cationic Softeners Used? Cause2->Cause3 Yes Solution3 Action: Use Non-ionic or Specialized Softeners Cause3->Solution3 Yes End Review Dye Selection (Consider High-Energy Dye) Cause3->End No

Caption: Troubleshooting decision tree for poor sublimation fastness.

Caption: Mechanism of thermal migration leading to sublimation.

References

Troubleshooting poor reproducibility in lab-to-bulk dyeing with Disperse Red 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor lab-to-bulk reproducibility when dyeing with Disperse Red 4. The information is tailored for researchers, textile scientists, and dyeing professionals to help diagnose and resolve common issues.

Troubleshooting Guide

This guide addresses specific problems encountered when scaling up the this compound dyeing process from a laboratory to a bulk production environment.

Q1: Why is the bulk-dyed shade significantly lighter or darker than the lab dip?

This is a common issue often related to discrepancies in process parameters between the lab and bulk environments. Key factors include:

  • Liquor Ratio (M:L): Laboratory dyeing machines often use a higher liquor ratio (e.g., 1:10 or 1:20) than bulk production machines (e.g., 1:5 to 1:8). A lower liquor ratio in bulk production can lead to a higher concentration of dye and chemicals, potentially resulting in a darker shade.[1][2] It is crucial to calculate and adjust the recipe based on the specific machine's liquor ratio.

  • Weighing and Dosing Accuracy: Small weighing errors in the lab for dyes and auxiliaries can lead to significant variations when scaled up for bulk production. Automated or semi-automated dosing systems in bulk production can also differ from manual pipetting in the lab, affecting the real concentration of auxiliaries.

  • Dye Strength Inconsistencies: Variations in the strength of different dye lots can lead to unpredictable color depths.[3] It is recommended to calibrate the dye strength through lab matching before every bulk run.[3]

Q2: The bulk dyeing appears uneven, patchy, or streaky. What is the cause?

Uneven dyeing, or poor levelness, can stem from several chemical and mechanical factors that are more pronounced in bulk production.

  • Inadequate Dye Dispersion: Disperse dyes are sparingly soluble in water and must be kept evenly distributed in the dye bath.[4][5] If the dispersing agent is insufficient or ineffective at high temperatures, dye particles can aggregate, leading to spots and uneven coloration.[6][7]

  • Poor Circulation: Unbalanced liquor flow or improper loading of the fabric in the dyeing machine can create side-to-center or head-to-tail shade differences.[3]

  • Incorrect Temperature Profile: A rapid rate of temperature rise can cause the dye to rush onto the fiber surface too quickly, leading to poor penetration and unevenness.[8] Polyester dyeing is highly sensitive to temperature, with significant dye uptake occurring above the glass transition temperature (approx. 80°C).[9][10]

  • Improper Fabric Preparation: Residual oils, sizes, or other impurities on the fabric can interfere with uniform dye absorption.[3] Thorough scouring and preparation are essential.

Q3: Why does the bulk-dyed fabric exhibit poor wash or rub fastness compared to the lab sample?

Poor fastness properties are typically due to unfixed dye remaining on the fiber surface.

  • Insufficient Reduction Clearing: After dyeing, a reduction clearing process is essential to remove any disperse dye particles loosely adhering to the polyester fiber surface. Inadequate clearing leaves surface dye that will be removed during washing or rubbing, leading to poor fastness and potential staining of other fabrics.

  • Oligomer Issues: During high-temperature dyeing, low molecular weight polymers called oligomers can migrate from the polyester fiber to the surface.[11][12] These oligomers can trap dye particles, forming a powdery deposit that negatively affects rub fastness and can cause filtration issues in package dyeing.[12][13] Draining the dye bath at a high temperature (e.g., 110-130°C) can help minimize oligomer crystallization on the fabric.[12]

Q4: We are observing a white, powdery substance on the dyed fabric and inside the machine. What is it and how can we prevent it?

This is a classic sign of problems with polyester oligomers.

  • Cause: Polyester fiber contains a small percentage (up to 4%) of cyclic oligomers.[13] During high-temperature dyeing (above 120°C), these oligomers migrate to the fiber surface and can crystallize upon cooling, creating a white dust.[11][14] This issue is often more severe with high-speed spun yarns or recycled polyester.[11]

  • Prevention and Remedies:

    • Machine Cleaning: Regular and thorough machine cleaning is necessary to prevent the buildup of oligomer deposits.[12]

    • Optimized Dyeing Cycle: Using the shortest possible dyeing time at the lowest effective temperature (e.g., 120-130°C) can reduce oligomer migration.[15]

    • Anti-Oligomer Auxiliaries: Specific dispersing or sequestering agents can be used to keep oligomers dispersed in the dye bath and prevent their redeposition on the fabric and machine.[14]

    • High-Temperature Draining: Draining the dye bath at a high temperature prevents the oligomers from crystallizing as the temperature drops.[12]

Frequently Asked Questions (FAQs)

Q1: What are the ideal dyeing parameters for this compound on polyester?

While parameters must be optimized for specific machinery and fabric types, a typical starting point for high-temperature exhaust dyeing of polyester is outlined in the table below.

Q2: What is the function of a dispersing agent in the dyeing process?

Dispersing agents are crucial for dyeing with disperse dyes.[4] Since these dyes are not soluble in water, they exist as fine particles. Dispersing agents surround these particles, preventing them from clumping together (aggregating) in the dye bath, especially at high temperatures.[5][16] This ensures the dye remains as a stable, fine dispersion, which is essential for achieving an even and level dyeing.[6][17]

Q3: How critical is pH control when dyeing with this compound?

Maintaining the correct pH is critical. The dye bath for disperse dyes on polyester should be acidic, typically controlled to a pH of 4.5-5.5 using an acetic acid/acetate buffer system.[3][9] An incorrect pH can affect the stability of the dye dispersion and, for some disperse dyes, can even lead to hydrolysis (chemical decomposition) of the dye molecule at high temperatures, resulting in shade changes and poor reproducibility.

Q4: What is reduction clearing and why is it necessary?

Reduction clearing is a post-dyeing washing process, usually performed with caustic soda and sodium hydrosulfite at 70-80°C.[18] Its purpose is to strip and remove any unfixed dye particles from the surface of the polyester fibers. This step is vital for achieving good wet and rub fastness properties and preventing the staining of other materials during laundering.[7]

Data Presentation

Table 1: Key Dyeing Parameters for this compound (Lab vs. Bulk Recommendations)

ParameterLaboratory (Typical)Bulk Production (Recommended)Key Consideration
Dyeing Temperature 130°C130°C - 135°CTemperature must be precisely controlled. Fluctuations can cause significant shade variation.[3][9]
Holding Time 30 - 45 minutes30 - 60 minutesDepends on shade depth and dye migration properties.
pH 4.5 - 5.5 (Acetic Acid)4.5 - 5.5 (Buffer System)A stable buffer is crucial in bulk to avoid pH drift during the long process.[3]
Liquor Ratio (M:L) 1:10 to 1:201:5 to 1:10Recipe calculations must be adjusted for the specific M:L ratio of the bulk machine.[1]
Dispersing Agent 1.0 - 2.0 g/L1.0 - 2.0 g/LMust be stable at high temperatures.
Rate of Temp. Rise 1.5 - 2.0 °C/min1.0 - 1.5 °C/minSlower rise in bulk helps ensure even dye uptake and better penetration.[8]
Reduction Clearing 80°C for 15 min70 - 80°C for 15-20 minEssential for good fastness properties.

Table 2: Common Lab-to-Bulk Discrepancies and Corrective Actions

DiscrepancyPotential CauseCorrective Action
Bulk is Darker Lower liquor ratio in bulk; Weighing errors.Adjust recipe calculations for bulk liquor ratio; Standardize weighing procedures.[1]
Bulk is Lighter Higher liquor ratio in bulk; Inefficient heating.Adjust recipe for bulk liquor ratio; Calibrate machine temperature controllers.[1]
Shade Inconsistency Water hardness/source difference; pH drift.Use the same water source for lab and bulk; Use a pH buffer in bulk.[19]
Poor Fastness Incomplete reduction clearing; Oligomer deposits.Optimize reduction clearing process; Use anti-oligomer agents and drain at high temp.[12]
Specks or Spots Dye aggregation; Poor fabric prep.Use a high-quality, high-temperature stable dispersing agent; Ensure thorough scouring.[3][4]

Experimental Protocols

Protocol 1: Standard High-Temperature Laboratory Dyeing Procedure for Polyester

  • Preparation: Weigh a 5-gram sample of pre-scoured polyester fabric. Prepare a stock solution of this compound.

  • Dye Bath Setup: Prepare the dye bath in a laboratory dyeing beaker. Set the liquor ratio to 1:10 (50 mL total volume).

  • Add Auxiliaries: Add the required amounts of dispersing agent (e.g., 2 g/L) and acetic acid to adjust the pH to 4.5-5.5.

  • Add Dye: Add the calculated amount of the this compound stock solution to the dye bath.

  • Dyeing Process:

    • Place the polyester sample in the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 45 minutes.

    • Cool the bath to 70°C at a rate of 2°C/minute.

  • Rinsing: Remove the sample and rinse thoroughly with warm and then cold water.

Protocol 2: Post-Dyeing Reduction Clearing Process

  • Bath Setup: Prepare a fresh bath at a 1:10 liquor ratio.

  • Add Chemicals: Add Caustic Soda (NaOH) at 2 g/L and Sodium Hydrosulfite (Na₂S₂O₄) at 2 g/L.

  • Treatment: Place the rinsed, dyed fabric into the bath at 60°C. Raise the temperature to 80°C and hold for 15 minutes.[20]

  • Rinsing: Drain the bath and rinse the fabric thoroughly with hot water.

  • Neutralization: Rinse with a weak solution of acetic acid (0.5-1.0 g/L) at 50°C for 5 minutes to neutralize any residual alkali.

  • Final Rinse: Perform a final cold rinse and then dry the fabric.

Visualizations

Troubleshooting_Workflow start Lab-to-Bulk Reproducibility Issue shade_mismatch 1. Shade Mismatch (Depth or Hue) start->shade_mismatch fastness_issue 2. Poor Fastness (Wash/Rub) start->fastness_issue deposits_issue 3. Surface Deposits (White Powder) start->deposits_issue unevenness_issue 4. Uneven Dyeing (Patches/Streaks) start->unevenness_issue depth_diff Depth Difference (Lighter/Darker) shade_mismatch->depth_diff hue_diff Hue Difference shade_mismatch->hue_diff cause_rc Review Reduction Clearing Process fastness_issue->cause_rc cause_oligomer_fastness Investigate Oligomers fastness_issue->cause_oligomer_fastness cause_oligomer_deposits Oligomer Migration is likely cause deposits_issue->cause_oligomer_deposits cause_dispersion Check Dye Dispersion unevenness_issue->cause_dispersion cause_circulation Evaluate Machine Circulation/Loading unevenness_issue->cause_circulation cause_temp Analyze Temp Ramp Rate unevenness_issue->cause_temp cause_prep Verify Fabric Prep unevenness_issue->cause_prep cause_lr Check Liquor Ratio depth_diff->cause_lr cause_weigh Verify Weighing Accuracy depth_diff->cause_weigh cause_ph Check pH Control hue_diff->cause_ph cause_water Verify Water Source hue_diff->cause_water sol_drain Drain at High Temp cause_oligomer_deposits->sol_drain sol_aux Use Anti-Oligomer Agent cause_oligomer_deposits->sol_aux

Caption: Troubleshooting workflow for lab-to-bulk dyeing issues.

Dyeing_Factors center Dyeing Reproducibility params Process Parameters center->params materials Materials center->materials machine Machinery center->machine temp Temperature Profile params->temp ph pH Control params->ph lr Liquor Ratio params->lr time Dwell Time params->time aux Auxiliaries Dosing params->aux dye Dyestuff (Batch, Strength) materials->dye fabric Substrate (Preparation, Source) materials->fabric water Water Quality (Hardness) materials->water lab_machine Lab Equipment (Calibration) machine->lab_machine bulk_machine Bulk Equipment (Circulation, Heating) machine->bulk_machine

Caption: Key factors influencing dyeing reproducibility.

References

Validation & Comparative

A Comparative Guide to Disperse Red 4 and Disperse Red 1 for Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polyester dyeing performance of two common disperse dyes: Disperse Red 4 and Disperse Red 1. The information is compiled from available technical data and scientific literature to assist in the selection of the appropriate dye for specific research and development applications. While a direct head-to-head experimental study under identical conditions was not found in the available literature, this guide presents a comparative analysis based on their chemical nature and published performance data.

Chemical and Physical Properties

A fundamental understanding of the chemical structure of these dyes is crucial as it dictates their properties and performance. Disperse Red 1 is a monoazo dye, characterized by the presence of an azo bond (-N=N-) linking aromatic rings. In contrast, this compound belongs to the anthraquinone class of dyes, which is based on the 9,10-anthraquinone scaffold. This structural difference significantly influences their color, fastness, and application properties.

PropertyThis compoundDisperse Red 1
Chemical Structure AnthraquinoneMonoazo
C.I. Name This compound, C.I. 60755Disperse Red 1, C.I. 11110
CAS Number 2379-90-0[1]2872-52-8
Molecular Formula C₁₅H₁₁NO₄[1]C₁₆H₁₈N₄O₃
Molecular Weight 269.25 g/mol [1]314.34 g/mol
Appearance Bright pink/Red powder[1]Dark red powder
Solubility Insoluble in waterInsoluble in water, soluble in ethanol, acetone, and benzene

Polyester Dyeing Performance: A Comparative Analysis

The performance of a disperse dye on polyester is evaluated based on its color yield (build-up), and the fastness of the dyed fabric to various external agents like washing, light, and heat (sublimation).

Color Yield and Shade
  • This compound typically produces a bright, pinkish-red shade on polyester.[1]

  • Disperse Red 1 yields a more scarlet or rubine red shade.

Quantitative data for color yield, often expressed as K/S values (a measure of the light absorption and scattering of the dyed fabric), is highly dependent on the specific dyeing conditions (temperature, time, dye concentration, etc.) and the substrate used. Without a direct comparative study, it is challenging to provide definitive K/S values. However, the perceived brightness of anthraquinone dyes like this compound is often a desirable characteristic.

Fastness Properties

Fastness properties are critical for the end-use performance of dyed textiles. The following tables summarize the reported fastness ratings for this compound and Disperse Red 1 on polyester. The ratings are typically on a scale of 1 to 5 (for wash and perspiration fastness, with 5 being the best) or 1 to 8 (for lightfastness, with 8 being the best).

Table 1: Fastness Properties of this compound on Polyester

Fastness TestISO RatingAATCC Rating
Washing (Staining) 45
Washing (Fading) 5-
Light 66-7
Perspiration (Staining) 45
Perspiration (Fading) 5-
Ironing 43

Source: Data compiled from available technical specifications.[1]

Table 2: Fastness Properties of Disperse Red 1 on Polyester

Fastness TestISO Rating
Washing (Staining) 5
Washing (Fading) 5
Light 4-5
Perspiration (Staining) 5
Perspiration (Fading) 5
Ironing 4

Source: Data compiled from available technical specifications.[2]

Comparative Insights:

  • Light Fastness: this compound, being an anthraquinone dye, generally exhibits superior lightfastness compared to Disperse Red 1, an azo dye.[3] The provided data supports this, with this compound having a lightfastness rating of 6-7, while Disperse Red 1 has a rating of 4-5. This is a significant advantage for applications where the material is exposed to prolonged sunlight.

  • Wash Fastness: Both dyes demonstrate good to excellent wash fastness.

  • Sublimation Fastness: While specific sublimation fastness ratings were not found in the comparative context, anthraquinone dyes often have better sublimation fastness than azo dyes of similar molecular weight due to their more rigid and planar structure.

Dyeing Kinetics and Application
  • Disperse Red 1 is described as having a medium dyeing rate with good leveling and lifting properties, and it is not overly sensitive to temperature changes.[4]

  • The dyeing kinetics of disperse dyes on polyester are complex and influenced by factors such as temperature, dye concentration, and the presence of carriers or dispersing agents. The process generally involves the diffusion of the dye from the aqueous phase to the fiber surface, followed by diffusion into the amorphous regions of the polyester fiber.

Experimental Protocols

The following are generalized experimental protocols for polyester dyeing and fastness testing based on standard industry practices.

High-Temperature Polyester Dyeing Protocol

This method is commonly used for achieving good dye penetration and fastness on polyester.

  • Scouring: The polyester fabric is first scoured in a solution containing a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 20-30 minutes to remove any impurities. The fabric is then rinsed thoroughly with hot and cold water.

  • Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio (e.g., 10:1 to 20:1). The pH of the bath is adjusted to 4.5-5.5 using acetic acid. A dispersing agent (e.g., 1 g/L) is added to ensure uniform dye dispersion.

  • Dyeing: The scoured polyester fabric is introduced into the dye bath at around 60°C. The temperature is then raised to 130°C at a rate of 1-2°C per minute. Dyeing is carried out at this temperature for 45-60 minutes.

  • Cooling and Rinsing: The dye bath is cooled down to 70°C, and the fabric is rinsed with hot and then cold water.

  • Reduction Clearing: To remove any unfixed surface dye and improve wash fastness, a reduction clearing process is performed. This involves treating the dyed fabric in a bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L) at 70-80°C for 15-20 minutes. The fabric is then rinsed thoroughly and neutralized with a mild acid if necessary, followed by a final rinse.

  • Drying: The fabric is dried at a suitable temperature.

Fastness Testing Protocols

The following standard methods are used to evaluate the fastness properties of the dyed polyester fabric:

  • Color Fastness to Washing: ISO 105-C06 or AATCC Test Method 61. A specimen of the dyed fabric, in contact with a multi-fiber test fabric, is laundered under specified conditions of temperature, time, and detergent concentration. The change in color of the specimen and the degree of staining on the multi-fiber fabric are assessed using standard grey scales.

  • Color Fastness to Light: ISO 105-B02 or AATCC Test Method 16. A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural sunlight. The change in color is assessed by comparing the exposed specimen with an unexposed sample against a standard blue wool scale.

  • Color Fastness to Perspiration: ISO 105-E04 or AATCC Test Method 15. A specimen of the dyed fabric, in contact with a multi-fiber test fabric, is immersed in simulated acidic and alkaline perspiration solutions. The specimens are then subjected to a fixed mechanical pressure and left in a heated chamber for a specific duration. The change in color of the specimen and the staining of the multi-fiber fabric are evaluated using grey scales.

  • Color Fastness to Sublimation (Ironing): ISO 105-X11 or AATCC Test Method 133. A specimen of the dyed fabric is heated under controlled conditions of temperature, pressure, and time, in contact with an undyed fabric. The change in color of the specimen and the staining of the undyed fabric are assessed.

Visualization

Logical Relationship of Dye Comparison

The following diagram illustrates the key parameters considered in the comparison of this compound and Disperse Red 1 for polyester dyeing performance.

DyeComparison cluster_dyes Disperse Dyes cluster_properties Chemical & Physical Properties cluster_performance Polyester Dyeing Performance cluster_fastness Fastness Aspects This compound This compound Structure Chemical Structure This compound->Structure Anthraquinone MW Molecular Weight This compound->MW Shade Color/Shade This compound->Shade Bright Pinkish-Red Disperse Red 1 Disperse Red 1 Disperse Red 1->Structure Azo Disperse Red 1->MW Disperse Red 1->Shade Scarlet/Rubine Red ColorYield Color Yield (K/S) Structure->ColorYield Fastness Fastness Properties Structure->Fastness Kinetics Dyeing Kinetics Structure->Kinetics Light Light Fastness->Light Wash Wash Fastness->Wash Sublimation Sublimation Fastness->Sublimation

Caption: Comparative framework for this compound and Disperse Red 1.

Conclusion

The choice between this compound and Disperse Red 1 for polyester dyeing will depend on the specific performance requirements of the final product.

  • This compound is the preferred choice for applications demanding high lightfastness and a bright, pinkish-red shade. Its anthraquinone structure contributes to its stability.

  • Disperse Red 1 offers good overall fastness properties and is a suitable option for a scarlet red shade where extreme lightfastness is not the primary concern. Its dyeing characteristics are well-established, with good leveling properties.

For critical applications, it is recommended to conduct in-house experimental evaluations on the specific polyester substrate to be used, following standardized testing protocols to confirm the performance of the selected dye.

References

A Comparative Analysis of Azo vs. Anthraquinone Disperse Red Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse dyes are the primary class of colorants used for dyeing hydrophobic synthetic fibers, most notably polyester. Within the extensive palette of disperse dyes, red shades are predominantly achieved using two distinct chemical structures: azo and anthraquinone dyes. While both are commercially significant, their synthesis, performance characteristics, and cost-effectiveness differ substantially. Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, constitute the largest and most versatile class of all synthetic dyes.[1][2] Anthraquinone dyes, based on the 9,10-anthraquinone skeleton, are the second most important class and are particularly valued for their bright shades and excellent light fastness.[3][4]

This guide provides an objective comparative analysis of azo and anthraquinone disperse red dyes, supported by experimental data and detailed testing protocols. It is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Chemical Structure and Synthesis Pathways

The fundamental difference between these dye classes lies in their chromophoric system, which dictates their color and performance properties.

  • Azo Dyes: The chromophore is the azo group (–N=N–) situated between two aromatic systems. They are synthesized through a versatile and economical two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component.[1][5] This modular synthesis allows for a wide variety of colors and properties to be achieved by modifying the diazo and coupling components.[6][7]

  • Anthraquinone Dyes: The chromophore is the anthraquinone structure. Color is generated by introducing electron-donating groups, such as amino (–NH₂) or hydroxyl (–OH) groups, at specific positions on the fused ring system.[3] Their synthesis is generally more complex and expensive than that of azo dyes, often starting from anthraquinone sulfonic acid or nitroanthraquinone precursors.[3][8]

G General Synthesis Pathways cluster_Azo Azo Dye Synthesis cluster_Anthraquinone Anthraquinone Dye Synthesis A1 Aromatic Amine (Diazo Component) A2 Diazonium Salt A1->A2 Diazotization (NaNO₂, HCl, 0-5°C) A4 Azo Disperse Dye A2->A4 A3 Coupling Component A3->A4 Azo Coupling B1 Anthraquinone (or derivative) B2 Substitution Reaction (e.g., Sulfonation, Nitration) B1->B2 B3 Nucleophilic Substitution (e.g., with Amines) B2->B3 B4 Anthraquinone Disperse Dye B3->B4

Caption: High-level overview of Azo and Anthraquinone dye synthesis.

Comparative Performance Analysis

The choice between azo and anthraquinone disperse red dyes often involves a trade-off between color strength, brightness, fastness properties, and cost.

Color Strength and Brightness Azo dyes generally exhibit significantly higher color strength (molar extinction coefficient) than anthraquinone dyes.[4] Their extinction coefficients can be three to four times greater, meaning a smaller quantity of azo dye is required to achieve a desired color depth, making them more economical.[4] However, anthraquinone dyes are renowned for their exceptional brightness and clarity of shade, which is often difficult to achieve with azo chemistry.[4][9]

Fastness Properties Fastness refers to the resistance of the color to various external agents.

  • Light Fastness: Anthraquinone dyes are generally characterized by very good to excellent light fastness, a key advantage for applications requiring high durability to sunlight exposure.[3] While many azo dyes can be engineered for good light fastness, it is a hallmark of the anthraquinone class.[4]

  • Sublimation Fastness: This property is crucial for dyeing polyester, as the process often involves high-temperature heat setting.[10][11] Poor sublimation fastness can lead to color change, staining of adjacent materials, and contamination of equipment.[12] Both classes contain dyes with a range of sublimation fastness ratings, from poor to excellent. Therefore, selection must be based on the specific dye's properties (often classified as low, medium, or high energy) rather than its chemical class alone.[11][13]

  • Wash Fastness: Both dye classes can provide good to excellent wash fastness. The final performance depends on the dye's molecular size, its affinity for the fiber, and the dyeing process.[1][7]

  • Gas Fading: A notable disadvantage of some anthraquinone dyes is their susceptibility to fading upon exposure to atmospheric oxides of nitrogen and sulfur.[9] This can be a significant issue in polluted industrial environments.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of azo and anthraquinone disperse red dyes. Ratings are based on standard textile industry scales (Grey Scale for staining/change: 1-5, with 5 being best; Blue Wool Scale for light fastness: 1-8, with 8 being best).

Performance ParameterAzo Disperse Red DyesAnthraquinone Disperse Red Dyes
Color Strength High to Very HighModerate to Low[4]
Brightness/Clarity Good to Very GoodExcellent[4][9]
Shade Gamut Full range of redsPrimarily bright, bluish-reds
Light Fastness Moderate to Good (typically 4-6)Very Good to Excellent (typically 5-7)[3]
Wash Fastness Good to Excellent (typically 4-5)Good to Excellent (typically 4-5)
Sublimation Fastness Wide range (Low to High Energy)Wide range (Low to High Energy)[13]
Gas Fading Resistance Good to ExcellentPoor to Moderate[9]
Manufacturing Cost LowerHigher[4]

Experimental Protocols

Accurate comparison of dye performance relies on standardized testing methodologies. Below are detailed protocols for key fastness evaluations.

Protocol 1: Color Fastness to Light

This test determines the resistance of the color to the action of an artificial light source that simulates natural daylight.

Methodology (Based on ISO 105-B02)

  • Specimen Preparation: Cut a specimen of the dyed textile to the required size. Prepare a set of Blue Wool Lightfastness Standards (rated 1 to 8).

  • Mounting: Mount the test specimen and the Blue Wool standards in sample holders. Cover a portion of each specimen and standard with an opaque mask to serve as the unexposed control.[14]

  • Exposure: Place the holders in a lightfastness tester equipped with a Xenon arc lamp under controlled conditions of temperature and humidity.[15]

  • Evaluation: Periodically inspect the specimens. The test ends when the contrast between the exposed and unexposed portions of the test specimen is equal to Grade 4 on the Grey Scale for Color Change.

  • Rating: Identify which of the Blue Wool standards shows a similar degree of fading to the test specimen. The light fastness rating of the specimen is the number of that Blue Wool standard.

G start Start prep Prepare Dyed Specimen & Blue Wool Standards start->prep mask Partially cover specimen and standards with opaque mask prep->mask expose Expose in Xenon Arc Tester (ISO 105-B02) mask->expose eval Visually compare fading of specimen to Grey Scale 4 expose->eval compare Identify Blue Wool standard with similar fading eval->compare Fading Reached report Report Blue Wool rating (1-8) compare->report end_node End report->end_node

Caption: Workflow for assessing color fastness to light.

Protocol 2: Color Fastness to Washing

This test evaluates the resistance of the color to domestic and commercial laundering.

Methodology (Based on ISO 105-C06)

  • Specimen Preparation: Cut a 40 mm x 100 mm specimen of the dyed textile.[16] Prepare a multi-fiber adjacent fabric of the same dimensions, containing strips of common fibers (e.g., polyester, cotton, wool).

  • Composite Specimen: Sew the dyed specimen and the multi-fiber fabric together along one of the shorter edges to form a composite specimen.[14]

  • Washing Procedure:

    • Prepare a wash solution using a standard reference detergent (e.g., 4 g/L ECE Phosphate detergent) and sodium perborate (1 g/L).[16]

    • Place the composite specimen, the wash solution, and a specified number of stainless-steel balls (to simulate mechanical action) into a stainless-steel container of a laundering machine (e.g., Launder-Ometer).[14]

    • Agitate the container for a specified time and temperature (e.g., 30 minutes at 60°C for test C1S).[17]

  • Rinsing and Drying: Remove the specimen, rinse it thoroughly with water, and dry it in warm air not exceeding 60°C.

  • Evaluation: Using a light booth, assess the color change of the dried specimen against the original fabric using the Grey Scale for Color Change. Assess the degree of staining on each strip of the multi-fiber fabric using the Grey Scale for Staining. Both scales are rated 1 (poor) to 5 (excellent).[16]

G start Start prep Prepare composite specimen (Dyed fabric + Multi-fiber strip) start->prep wash Wash in Launder-Ometer with detergent & steel balls (ISO 105-C06) prep->wash rinse Rinse and Dry (<60°C) wash->rinse eval_change Assess Color Change (Grey Scale 1-5) rinse->eval_change eval_stain Assess Staining on Multi-fiber Fabric (Grey Scale 1-5) rinse->eval_stain end_node End eval_change->end_node eval_stain->end_node

Caption: Workflow for assessing color fastness to washing.

Protocol 3: Color Fastness to Sublimation in Storage

This test assesses the tendency of the dye to transfer from one fabric to another during storage, often accelerated by heat.

Methodology (Based on ISO 105-P01)

  • Specimen Preparation: Prepare a dyed specimen and an adjacent undyed fabric (typically the same fiber type).

  • Test Procedure: Place the dyed specimen in contact with the undyed fabric between two glass plates in a testing device.

  • Heating: Place the device in a heating oven at a specified temperature and for a specified duration (e.g., 180°C for 30 seconds).[12]

  • Cooling & Evaluation: After the heat treatment, remove the composite specimen and allow it to cool. Assess the color change of the specimen and the staining of the adjacent white fabric using the Grey Scales.[14]

G start Start prep Place dyed specimen in contact with undyed fabric start->prep heat Heat in press or oven (e.g., 180°C, 30s) (ISO 105-P01) prep->heat cool Cool to room temperature heat->cool assess Assess color change and staining using Grey Scales cool->assess end_node End assess->end_node

Caption: Workflow for assessing color fastness to sublimation.

Protocol 4: Measurement of Relative Color Strength

This procedure uses spectrophotometry to quantify the amount of color on a fabric.

Methodology

  • Standard Preparation: Prepare a standard dyeing using a reference dye at a known concentration.

  • Sample Preparation: Prepare a sample dyeing using the test dye under identical conditions.

  • Spectrophotometer Measurement:

    • Calibrate a reflectance spectrophotometer.

    • Measure the reflectance (R) of both the standard and sample dyeings across the visible spectrum (400-700 nm). Take multiple measurements at different orientations and average them.[18]

  • K/S Calculation: For both sample and standard, calculate the Kubelka-Munk value (K/S) at the wavelength of maximum absorption (λ-max). The Kubelka-Munk equation is: K/S = (1 - R)² / 2R .[19]

    • 'K' is the absorption coefficient.

    • 'S' is the scattering coefficient.

  • Relative Color Strength Calculation: The relative color strength (RCS) is expressed as a percentage of the standard.

    • RCS (%) = ( (K/S)sample / (K/S)standard ) * 100

Conclusion

The selection between azo and anthraquinone disperse red dyes is a nuanced decision that hinges on the end-use requirements and economic considerations.

  • Azo disperse red dyes offer a significant economic advantage due to their high color strength and versatile, cost-effective synthesis.[4][20] They are the workhorses of the industry, providing a full range of shades with generally good all-around fastness properties.

  • Anthraquinone disperse red dyes are premium products, chosen for applications where exceptional brightness and superior light fastness are critical.[3][4] Their higher manufacturing cost and lower color value are justified by their brilliant shades and durability, although their potential susceptibility to gas fading must be considered.[9]

Ultimately, the optimal choice requires a thorough evaluation of the specific performance needs against the cost implications of each dye class.

References

Validating the Allergenic Potential of Disperse Red 4 on Skin Contact: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the allergenic potential of Disperse Red 4, a synthetic dye belonging to the anthraquinone class, upon skin contact. Due to a scarcity of direct experimental data on this compound, this document leverages available data from closely related anthraquinone and other disperse dyes, such as Disperse Red 1 and Disperse Red 17, to provide a scientifically grounded assessment. This guide summarizes key experimental findings, details relevant testing methodologies, and visualizes the underlying biological pathways and experimental workflows.

Comparative Analysis of Allergenic Potential

The sensitizing potential of disperse dyes can be evaluated through various in vivo and in vitro methods. Patch testing in human subjects provides clinical evidence of allergic contact dermatitis, while in vitro assays, such as the Loose-fit Coculture-based Sensitization Assay (LCSA), offer a means to categorize the sensitizing strength of chemicals without animal testing.

In vitro data from the LCSA categorizes Disperse Red 1 as an "extreme sensitizer".[5][6][7] Given that this compound is also an anthraquinone dye, it is plausible that it may exhibit similar sensitizing properties. The following tables summarize the available quantitative data for comparable disperse dyes.

Table 1: In Vitro Sensitization Potential of Selected Disperse Dyes (LCSA Data)

DyeChemical ClassEC50 (µmol/l)Sensitization CategoryIrritation Potential
Disperse Red 1Azo3.0ExtremeIrritative
Disperse Red 17AzoNot AvailableNot AvailableNot Available
Disperse Blue 1Anthraquinone/NoneWeak
Disperse Blue 124Azo0.25ExtremeIrritative
Disperse Yellow 3Azo0.5ExtremeIrritative
Disperse Orange 3Azo18.0StrongIrritative

Data sourced from a study utilizing the Loose-fit Coculture-based Sensitization Assay (LCSA). A lower EC50 value indicates a higher sensitizing potential.[5][6][7]

Table 2: Patch Test Results for a Textile Dye Mix (TDM) Containing Red Disperse Dyes

Study PopulationNumber of Patients TestedPercentage Positive to TDM
12 dermatology clinics in 9 countries2,9073.7%
7 dermatology clinics in Sweden2,1222.5% (TDM 6.6%) - 2.8% (TDM 8.0%)
209 patients with suspected textile dye allergy20925.8% (to TDM or an individual dye)

The Textile Dye Mix (TDM) in these studies included Disperse Red 1 and Disperse Red 17, among other disperse dyes.[1][3][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for two key assays used in assessing the allergenic potential of textile dyes.

Patch Test Protocol for Textile Dyes

The patch test is the primary diagnostic tool for allergic contact dermatitis.

  • Allergen Preparation : The disperse dye (e.g., this compound) is prepared in a suitable vehicle, typically petrolatum, at a standardized concentration (e.g., 1.0% w/w).

  • Application : A small amount of the prepared allergen is applied to a patch test chamber, which is then affixed to the upper back of the patient.

  • Occlusion : The patch is left in place for 48 hours, during which time the patient is advised to avoid activities that may lead to excessive sweating or dislodging the patch.

  • Reading : The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically conducted at 72 or 96 hours.

  • Scoring : The reaction is scored based on the visible signs of inflammation, such as erythema, edema, papules, and vesicles, according to the International Contact Dermatitis Research Group (ICDRG) guidelines.

Lymphocyte Transformation Test (LTT) Protocol

The LTT is an in vitro method to detect delayed-type hypersensitivity by measuring the proliferation of T-lymphocytes in response to an allergen.[9][10]

  • Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from a patient's heparinized blood sample using density gradient centrifugation.[11][12]

  • Cell Culture : The isolated PBMCs are cultured in a suitable medium.

  • Allergen Stimulation : The cells are exposed to various concentrations of the test allergen (e.g., this compound) and incubated for 5 to 7 days.[9][11]

  • Proliferation Measurement : Cell proliferation is quantified by adding a labeled nucleoside (e.g., 3H-thymidine or BrdU) to the culture. The incorporation of the label into newly synthesized DNA is measured.[11]

  • Stimulation Index (SI) : The proliferation in the presence of the allergen is compared to the proliferation in a non-stimulated control culture. The result is expressed as a Stimulation Index (SI). An SI value above a certain threshold (typically 2 or 3) is considered a positive result, indicating the presence of allergen-specific memory T-cells.[11]

Visualizing the Mechanisms and Methods

To further elucidate the processes involved in allergic contact dermatitis and its assessment, the following diagrams are provided.

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis/Dermis cluster_lymph Lymph Node Hapten This compound (Hapten) Protein Skin Protein Hapten->Protein Haptenation Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein Langerhans Langerhans Cell (APC) Hapten_Protein->Langerhans Uptake & Processing Keratinocytes Keratinocytes Keratinocytes->Langerhans Cytokine Release (e.g., IL-1β, TNF-α) T_Cell Naive T-Cell Langerhans->T_Cell Antigen Presentation Memory_T_Cell Memory T-Cell T_Cell->Memory_T_Cell Activation & Proliferation

Figure 1. Signaling pathway of allergic contact dermatitis sensitization phase.

Patch_Test_Workflow cluster_prep Preparation cluster_app Application & Occlusion cluster_read Reading & Scoring Prep Prepare Allergen (e.g., this compound in petrolatum) Apply Apply to Patch Test Chamber Prep->Apply Affix Affix to Patient's Back Apply->Affix Wait Occlusion for 48 hours Affix->Wait Remove Remove Patch Wait->Remove Read1 First Reading (48h) Remove->Read1 Read2 Second Reading (72-96h) Read1->Read2 Score Score Reaction (ICDRG) Read2->Score

Figure 2. Experimental workflow for patch testing.

LTT_Workflow cluster_iso Cell Isolation cluster_culture Cell Culture & Stimulation cluster_measure Measurement & Analysis Blood Collect Patient Blood Isolate Isolate PBMCs via Density Gradient Centrifugation Blood->Isolate Culture Culture PBMCs Isolate->Culture Stimulate Add this compound (5-7 day incubation) Culture->Stimulate Label Add Proliferation Marker (e.g., 3H-thymidine) Stimulate->Label Measure Measure Marker Incorporation Label->Measure Calculate Calculate Stimulation Index (SI) Measure->Calculate

Figure 3. Experimental workflow for the Lymphocyte Transformation Test.

Conclusion and Future Directions

The available evidence on related disperse dyes, particularly Disperse Red 1, strongly suggests that this compound possesses a significant allergenic potential on skin contact. Its classification as an anthraquinone dye, a group known to cause clothing dermatitis, further supports this assessment.[13] However, the lack of direct experimental data for this compound highlights a critical knowledge gap.

Future research should prioritize conducting standardized patch testing with this compound in relevant patient populations and performing in vitro sensitization assays like the LCSA to definitively categorize its allergenic potential. Such studies would provide the necessary quantitative data to inform risk assessments and guide the development of safer alternative dyes for the textile industry. For drug development professionals, understanding the sensitizing capacity of such haptens is crucial for evaluating potential cross-reactivity with pharmaceutical compounds and for the development of topical formulations that may come into contact with dyed textiles.

References

Performance Showdown: Disperse Red 4 vs. Reactive Dyes on Blended Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in textile and material science, the selection of appropriate dyes for blended fabrics is a critical decision impacting product quality, performance, and manufacturing efficiency. This guide provides an objective comparison of the performance of Disperse Red 4, a representative disperse dye for polyester, and a typical red reactive dye for cellulosic fibers on a standard 65/35 polyester/cotton blend. The information is supported by synthesized experimental data and established testing protocols.

The challenge in dyeing polyester/cotton blends arises from the fundamentally different chemical nature of the constituent fibers. Polyester, a synthetic hydrophobic fiber, is effectively colored using non-ionic disperse dyes that diffuse into the fiber structure at high temperatures.[1][2] In contrast, cotton, a natural cellulosic fiber, is dyed with anionic reactive dyes that form strong, covalent bonds with the fiber's hydroxyl groups.[2] This necessitates either a two-bath or a one-bath, two-step dyeing process to achieve a solid, consistent color.[3][4]

Executive Summary of Comparative Performance

The choice between this compound and a reactive dye is ultimately determined by the fiber they are intended to color within the blend. However, a comparative analysis of their performance on their respective fibers within the same fabric reveals key differences in color yield and fastness properties. Reactive dyes typically exhibit superior wash fastness due to the covalent bonds they form with the cotton fibers.[1][5] Disperse dyes, while demonstrating good overall fastness, can be susceptible to sublimation and their wash fastness is dependent on a thorough clearing process to remove surface dye.[1][5]

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance data for a representative red disperse dye (analogous to this compound) and a red reactive dye on a 65/35 polyester/cotton blend fabric.

Performance MetricRepresentative Red Disperse Dye (on Polyester)Representative Red Reactive Dye (on Cotton)Test Method
Color Yield (K/S Value) 21.7519.07Spectrophotometer
Washing Fastness (Color Change) 44-5ISO 105-C06
Washing Fastness (Staining) 3-44ISO 105-C06
Rubbing Fastness (Dry) 44-5ISO 105-X12
Rubbing Fastness (Wet) 33ISO 105-X12
Light Fastness 4-54ISO 105-B02

Note: The data presented is a synthesis of typical values found in textile research for red disperse and red reactive dyes on polyester-cotton blends.[6] Ratings are based on the standard grey scale where 5 is excellent and 1 is poor.

Dye-Fiber Interaction Mechanisms

The fundamental difference in performance between disperse and reactive dyes stems from their distinct mechanisms of interaction with textile fibers.

Dye_Fiber_Interaction cluster_disperse Disperse Dye Mechanism (Polyester) cluster_reactive Reactive Dye Mechanism (Cotton) Dye_Dispersion Disperse Dye (Fine Particles) Diffusion Diffusion & Adsorption Dye_Dispersion->Diffusion in water Polyester_Fiber Polyester Fiber (Hydrophobic) Polyester_Fiber->Diffusion Heat_Pressure High Temperature (>130°C) & Pressure Heat_Pressure->Diffusion opens fiber structure Entrapment Mechanical Entrapment Diffusion->Entrapment cooling traps dye Reactive_Dye Reactive Dye (Water Soluble) Exhaustion Exhaustion & Adsorption Reactive_Dye->Exhaustion in water Cotton_Fiber Cotton Fiber (Hydrophilic, -OH groups) Cotton_Fiber->Exhaustion Alkali_Salt Alkali (e.g., Soda Ash) & Salt Covalent_Bond Covalent Bond Formation (Dye-O-Fiber) Alkali_Salt->Covalent_Bond activates fiber & dye Exhaustion->Covalent_Bond

Diagram 1: Dye-Fiber Interaction Mechanisms

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate assessment of dye performance. The following outlines the methodologies for dyeing a 65/35 polyester/cotton blend using a two-bath exhaust process and the subsequent color fastness testing.

Two-Bath Exhaust Dyeing of Polyester/Cotton Blend

This protocol first dyes the polyester component with a disperse dye, followed by a reduction clearing, and then dyes the cotton component with a reactive dye.

Part 1: Dyeing the Polyester Component

  • Dye Bath Preparation: Prepare the dyebath with a material-to-liquor ratio of 1:10. Add a dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.5.

  • Dye Dispersion: Separately, make a paste of the this compound (2% on weight of fabric) with a small amount of water and then add it to the dyebath.

  • Dyeing Process:

    • Introduce the polyester/cotton fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 60 minutes.

    • Cool the dyebath to 70°C.

  • Rinsing: Rinse the fabric thoroughly with hot and then cold water.

  • Reduction Clearing: Treat the fabric in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70°C for 20 minutes to remove unfixed disperse dye from the surface.

  • Neutralization and Rinsing: Neutralize the fabric with acetic acid and rinse thoroughly with cold water.

Part 2: Dyeing the Cotton Component

  • Dye Bath Preparation: Prepare a new dyebath at a 1:10 liquor ratio. Add the reactive red dye (2% owf).

  • Dyeing Process:

    • Introduce the fabric into the dyebath at 40°C.

    • Add Glauber's salt (e.g., 60 g/L) portion-wise over 20 minutes.

    • Run for another 20 minutes.

    • Add soda ash (e.g., 20 g/L) to raise the pH and fix the dye.

    • Raise the temperature to 60°C and hold for 60 minutes.

  • After-treatment (Wash-off):

    • Drain the dyebath and rinse the fabric with cold water.

    • Neutralize with acetic acid.

    • Soap the fabric at the boil with a non-ionic detergent (e.g., 2 g/L) for 15 minutes.

    • Rinse with hot and cold water until the water runs clear.

  • Drying: Dry the fabric at a moderate temperature.

Experimental_Workflow cluster_polyester_dyeing Part 1: Polyester Dyeing cluster_cotton_dyeing Part 2: Cotton Dyeing cluster_testing Part 3: Performance Testing start Start: 65/35 P/C Fabric pd1 Prepare Disperse Dye Bath (pH 4.5-5.5) start->pd1 end End: Dyed & Tested Fabric pd2 Dye at 130°C pd1->pd2 pd3 Rinse pd2->pd3 pd4 Reduction Clearing pd3->pd4 pd5 Neutralize & Rinse pd4->pd5 cd1 Prepare Reactive Dye Bath pd5->cd1 cd2 Add Salt (Exhaustion) cd1->cd2 cd3 Add Alkali (Fixation) Dye at 60°C cd2->cd3 cd4 Wash-off (Soaping at boil) cd3->cd4 cd5 Final Rinse & Dry cd4->cd5 t1 Color Yield (Spectrophotometer) cd5->t1 t2 Wash Fastness (ISO 105-C06) cd5->t2 t3 Rubbing Fastness (ISO 105-X12) cd5->t3 t4 Light Fastness (ISO 105-B02) cd5->t4

References

A Comparative Analysis of Disperse Dye Cross-Staining on Polyester/Cotton Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-staining performance of various red disperse dyes on polyester/cotton blended fabrics. Due to the limited availability of published data specifically for Disperse Red 4, this document focuses on a comparative methodology, utilizing representative data for different classes of disperse dyes to illustrate the evaluation process. The experimental protocols and data presentation herein serve as a comprehensive framework for assessing the propensity of disperse dyes to stain the cotton component in blended textiles.

Introduction to Cross-Staining in Polyester/Cotton Blends

The dyeing of polyester/cotton (P/C) blends presents a significant challenge due to the different dyeing mechanisms of the constituent fibers. Polyester, a hydrophobic synthetic fiber, is effectively dyed with non-ionic disperse dyes. In contrast, cotton, a hydrophilic cellulosic fiber, has a very low affinity for disperse dyes.[1][2] During the high-temperature dyeing process required for polyester, disperse dyes can physically adhere to the surface of the cotton fibers, resulting in unwanted staining. This phenomenon, known as cross-staining, negatively impacts the fabric's final appearance and colorfastness. This guide outlines the experimental evaluation of this cross-staining.

Experimental Protocols

A detailed methodology is crucial for the accurate and reproducible assessment of cross-staining. The following protocols are based on established textile testing standards.

Materials and Equipment
  • Fabric: Scoured and bleached 65/35 polyester/cotton blended fabric.

  • Dyes:

    • Disperse Red A (Low Energy Type)

    • Disperse Red B (Medium Energy Type)

    • Disperse Red C (High Energy Type)

    • This compound (for contextual comparison)

  • Chemicals:

    • Dispersing agent (anionic)

    • Acetic acid (for pH control)

    • Sodium hydrosulfite (reducing agent for clearing)

    • Sodium hydroxide (for clearing)

    • Non-ionic soap

  • Equipment:

    • High-temperature laboratory dyeing machine

    • Spectrophotometer for color measurement

    • Launder-Ometer for wash fastness testing

    • Grey Scale for Staining (ISO 105-A03)

Dyeing Procedure
  • Dye Bath Preparation: A 2% on weight of fiber (o.w.f) dye solution was prepared in a laboratory dyeing machine with a liquor ratio of 20:1. The dye bath contained 1 g/L of a dispersing agent, and the pH was adjusted to 4.5-5.0 with acetic acid.[3]

  • Dyeing Cycle: The P/C fabric samples were introduced into the dye bath at 60°C. The temperature was raised to 130°C at a rate of 2°C/minute and held for 60 minutes.

  • Rinsing: After dyeing, the samples were rinsed thoroughly with cold water.

  • Reduction Clearing: A portion of each dyed sample was subjected to a reduction clearing process to remove surface-level disperse dye. This was carried out in a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic soap at 80°C for 20 minutes.

  • Final Wash: All samples were washed with a non-ionic soap solution and then rinsed until the water ran clear, followed by air-drying.

Evaluation of Cross-Staining

The extent of cotton staining was quantified using two primary methods:

  • Color Strength (K/S) Measurement: The color strength of the cotton portion of the dyed fabric was measured using a spectrophotometer. A higher K/S value indicates a greater degree of staining.

  • Colorfastness to Washing (Staining): The dyed samples were tested for colorfastness to washing according to the ISO 105-C06 standard. The staining on an adjacent undyed cotton fabric was assessed using the Grey Scale for Staining, where a rating of 5 indicates negligible staining and a rating of 1 indicates severe staining.

Comparative Data on Cross-Staining

The following tables summarize the hypothetical experimental data for the cross-staining of different red disperse dyes on a 65/35 polyester/cotton blend.

Table 1: Color Strength (K/S) of Stained Cotton

Disperse Dye TypeK/S Value (Before Reduction Clearing)K/S Value (After Reduction Clearing)
Disperse Red A (Low Energy)1.80.5
Disperse Red B (Medium Energy)1.20.3
Disperse Red C (High Energy)0.80.2
This compound (for context)1.5 (Hypothetical)0.4 (Hypothetical)

Table 2: Colorfastness to Washing (Staining of Cotton)

Disperse Dye TypeGrey Scale Rating for Staining
Disperse Red A (Low Energy)3
Disperse Red B (Medium Energy)3-4
Disperse Red C (High Energy)4
This compound (for context)3 (Hypothetical)

Signaling Pathways and Experimental Workflows

The logical flow of the experimental procedure for evaluating cross-staining can be visualized as follows:

experimental_workflow cluster_preparation Sample Preparation cluster_dyeing Dyeing Process cluster_evaluation Cross-Staining Evaluation cluster_results Results & Analysis start Start fabric P/C Blend Fabric start->fabric dyes Disperse Dyes start->dyes chemicals Dyeing Auxiliaries start->chemicals dye_bath Prepare Dye Bath fabric->dye_bath dyes->dye_bath chemicals->dye_bath dyeing_cycle High-Temp Dyeing dye_bath->dyeing_cycle rinsing Rinsing dyeing_cycle->rinsing reduction_clearing Reduction Clearing rinsing->reduction_clearing final_wash Final Wash & Dry reduction_clearing->final_wash ks_measurement Color Strength (K/S) Measurement final_wash->ks_measurement wash_fastness Wash Fastness Test (ISO 105-C06) final_wash->wash_fastness comparison Compare K/S Values & Staining Ratings ks_measurement->comparison staining_assessment Grey Scale Assessment wash_fastness->staining_assessment staining_assessment->comparison conclusion Draw Conclusions comparison->conclusion

Caption: Experimental workflow for cross-staining evaluation.

Discussion

The hypothetical data suggests a trend where higher energy disperse dyes exhibit lower cross-staining on the cotton component of polyester/cotton blends. This is likely due to their molecular structure and lower affinity for cellulosic fibers even at high temperatures. The reduction clearing process significantly reduces the amount of staining, as indicated by the decrease in K/S values, by removing the loosely adhered dye from the cotton surface.

The colorfastness to washing results align with the color strength measurements, showing that fabrics dyed with higher energy disperse dyes lead to less staining on adjacent cotton fabric.

Conclusion

The evaluation of cross-staining is a critical step in the selection of disperse dyes for polyester/cotton blends. A comprehensive assessment should include both instrumental measurement of color strength (K/S value) on the cotton component and a standardized wash fastness test to determine the degree of staining. While specific data for this compound is not widely published, the methodologies outlined in this guide provide a robust framework for its evaluation against other disperse dyes. For applications where minimal cotton staining is critical, high-energy disperse dyes are generally the preferred choice. Further research and direct comparative studies are encouraged to build a more comprehensive database of the cross-staining performance of individual disperse dyes.

References

A Comparative Performance Analysis of Disperse Red 4 and Disperse Red 60 for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of two widely used anthraquinone dyes, Disperse Red 4 and Disperse Red 60. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key performance indicators, outlines experimental protocols for evaluation, and presents a visual workflow for performance assessment.

Executive Summary

This compound and Disperse Red 60 are both anthraquinone-based dyes utilized for their coloring properties in various applications, including textiles and potentially as staining agents in research contexts. While both dyes belong to the same chemical class, their performance attributes, particularly their fastness properties, exhibit notable differences. This guide presents a side-by-side comparison of their performance based on available technical data, providing a quantitative basis for selecting the appropriate dye for specific applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for their application. Both are characterized by the anthraquinone core structure, contributing to their color and stability.

PropertyThis compoundDisperse Red 60
C.I. Name This compoundDisperse Red 60
C.I. Number 6075560756
CAS Number 2379-90-0[1]17418-58-5[2]
Molecular Formula C₁₅H₁₁NO₄[1]C₂₀H₁₃NO₄[2]
Molecular Weight 269.25 g/mol [1]331.32 g/mol [2]
Appearance Bright pink powder[1]Bright red, bluish-light powder[2]
Molecular Structure Anthraquinone[1]Anthraquinone[2]

Performance Comparison

The primary performance indicators for disperse dyes are their fastness properties, which describe their resistance to various environmental factors. The following table summarizes the fastness ratings for this compound and Disperse Red 60 based on standardized testing methods.

Performance MetricTest StandardThis compoundDisperse Red 60
Light Fastness ISO 105-B02 (Xenon Arc)6[1]6[3]
AATCC 166-7[1]-
Washing Fastness (Staining) ISO 105-C03/C064 (Polyester)[1]4-5 (Polyester)[3]
AATCC 615[1]-
Washing Fastness (Fading) ISO 105-C03/C065[1]-
AATCC 613[1]-
Sublimation Fastness ISO 105-P01 (180°C)-4[3]
Ironing Fastness (Fading) AATCC 1333[1]-
ISO 105-X114[1]-
Ironing Fastness (Staining) ISO 105-X112 (Polyester)[1]-
Perspiration Fastness (Fading) ISO 105-E045[1]-
AATCC 153[1]-
Perspiration Fastness (Staining) ISO 105-E044 (Polyester)[1]-
Rubbing Fastness (Dry) ISO 105-X12-4[3]
Rubbing Fastness (Wet) ISO 105-X12-4[3]

Note: Fastness ratings are typically on a scale of 1 to 5 (for washing, rubbing, perspiration, and ironing) or 1 to 8 (for light fastness), where a higher number indicates better performance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison table. These protocols are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Light Fastness Testing (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : Xenon arc fading lamp apparatus, conforming to ISO 105-B06.

  • Test Specimen : A representative sample of the dyed substrate.

  • Procedure :

    • The test specimen is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

    • Simultaneously, a set of blue wool references is exposed under the same conditions.

    • The light fastness is assessed by comparing the change in color of the test specimen with that of the blue wool references. The rating is based on the blue wool reference that shows a similar amount of fading.

Washing Fastness Testing (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus : A suitable mechanical laundering device (e.g., Launder-Ometer), stainless steel balls (6 mm diameter).

  • Reagents : Standard soap solution, sodium carbonate solution.

  • Test Specimen : A specimen of the dyed textile in contact with a multifibre adjacent fabric.

  • Procedure :

    • The composite specimen is subjected to washing in the laundering device with the soap/soda solution and stainless steel balls for a specified time and at a specified temperature (e.g., 60°C for 30 minutes).

    • After washing, the specimen is rinsed and dried.

    • The change in color of the specimen (fading) and the degree of staining on the adjacent multifibre fabric are assessed using the respective grey scales.

Sublimation Fastness Testing (ISO 105-P01)

This test evaluates the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.

  • Apparatus : A heating device capable of maintaining a specified temperature (e.g., 180°C ± 2°C).

  • Test Specimen : A specimen of the dyed textile in contact with a specified adjacent fabric.

  • Procedure :

    • The composite specimen is placed in the heating device for a specified time (e.g., 30 seconds).

    • The change in color of the specimen and the staining of the adjacent fabric are assessed using the grey scales.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the performance evaluation of disperse dyes.

G cluster_0 Dye Preparation and Application cluster_1 Performance Testing cluster_2 Data Analysis and Comparison Dye_Dispersion Dye Dispersion in Aqueous Medium Dyeing_Process Dyeing Process (Exhaust or Thermosol) Dye_Dispersion->Dyeing_Process Substrate_Prep Substrate Preparation (e.g., Polyester Fabric) Substrate_Prep->Dyeing_Process Light_Fastness Light Fastness (ISO 105-B02) Dyeing_Process->Light_Fastness Dyed Substrate Wash_Fastness Wash Fastness (ISO 105-C06) Dyeing_Process->Wash_Fastness Dyed Substrate Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Dyeing_Process->Sublimation_Fastness Dyed Substrate Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Dyeing_Process->Rubbing_Fastness Dyed Substrate Grey_Scale_Assessment Grey Scale Assessment (Fading and Staining) Light_Fastness->Grey_Scale_Assessment Test Results Wash_Fastness->Grey_Scale_Assessment Test Results Sublimation_Fastness->Grey_Scale_Assessment Test Results Rubbing_Fastness->Grey_Scale_Assessment Test Results Comparative_Analysis Comparative Analysis of This compound vs. Disperse Red 60 Grey_Scale_Assessment->Comparative_Analysis

Workflow for Performance Evaluation of Disperse Dyes

Toxicological and Metabolic Pathways

Specific, detailed signaling pathways for the metabolism and toxicology of this compound and Disperse Red 60 are not extensively documented in publicly available literature. As anthraquinone derivatives, their metabolism may involve phase I (e.g., hydroxylation, reduction) and phase II (e.g., glucuronidation, sulfation) reactions mediated by cytochrome P450 and other enzymes. Toxicological concerns for some anthraquinone dyes include potential mutagenicity and carcinogenicity, often related to their ability to intercalate with DNA or generate reactive oxygen species. However, without specific experimental data for these two dyes, a detailed signaling pathway diagram would be speculative and is therefore not provided. Researchers are advised to consult specialized toxicological databases and conduct targeted studies for detailed pathway analysis.

The following diagram illustrates a generalized workflow for toxicological assessment.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Mechanism of Action Ames_Test Mutagenicity Assay (Ames Test) Cell_Viability Cytotoxicity Assay (e.g., MTT) Animal_Model Animal Model Studies (e.g., Rodent) Cell_Viability->Animal_Model Histopathology Histopathological Analysis Animal_Model->Histopathology Metabolite_ID Metabolite Identification Animal_Model->Metabolite_ID Pathway_Analysis Signaling Pathway Analysis Metabolite_ID->Pathway_Analysis Dye_Compound Disperse Dye Compound Dye_Compound->Ames_Test Dye_Compound->Cell_Viability

Generalized Workflow for Toxicological Assessment of Dyes

References

A Comparative Guide to Disperse Red 4 and Natural Red Colorants for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic dye, Disperse Red 4, and common classes of natural red colorants—anthocyanins, betalains, and carotenoids. The information presented is intended to assist researchers in selecting the appropriate colorant for their specific experimental needs, with a focus on performance, stability, and biological implications.

Executive Summary

The selection of a red colorant for research applications, ranging from histological staining to in vitro assays, requires careful consideration of various factors beyond just the hue. Synthetic dyes like this compound offer high color intensity and stability but may present challenges related to biocompatibility and potential assay interference. In contrast, natural colorants derived from plant sources, such as anthocyanins, betalains, and carotenoids, are often favored for their biocompatibility and bioactive properties, though they can exhibit greater sensitivity to environmental conditions. This guide presents a data-driven comparison to inform the selection process.

Performance and Properties Comparison

The following tables summarize the key characteristics of this compound and the major classes of natural red colorants.

Table 1: General and Physicochemical Properties

PropertyThis compoundAnthocyaninsBetalainsCarotenoids
Chemical Class AnthraquinoneFlavonoidIndole derivativeTerpenoid
Color Bright Pink/RedRed, Purple, BlueRed-Violet, YellowRed, Orange, Yellow
Solubility Sparingly soluble in water; soluble in some organic solventsWater-solubleWater-solubleFat-soluble
Molecular Weight 269.25 g/mol [1][2]Varies (e.g., Cyanidin-3-glucoside: 449.38 g/mol )Varies (e.g., Betanin: 550.5 g/mol )Varies (e.g., Lycopene: 536.87 g/mol )
Commercial Availability Readily available as a synthetic dye[1][2]Widely available as extracts and purified compoundsAvailable as beetroot extracts and purified compoundsReadily available as extracts and purified compounds

Table 2: Stability Profile

Stability FactorThis compoundAnthocyaninsBetalainsCarotenoids
pH Stability Most stable in weakly acidic medium (pH 4.5-5.5); sensitive to alkali[3][4]Stable in acidic conditions (pH < 3); color changes with increasing pH[5][6]Stable over a broad pH range (3-7), optimal at pH 5-6[5][7][8]Generally stable over a wide pH range
Thermal Stability Generally good thermal stability, but can be affected by high temperatures in certain formulations[9]Degrade at elevated temperatures; acylated forms are more stable[5]Generally heat-sensitive, with degradation above 50°C[5]Relatively heat-stable
Light Stability (Photostability) Generally moderate to good lightfastness[2]Susceptible to degradation in the presence of light[10][11]Susceptible to light-induced degradation, which is oxygen-dependent[7]Susceptible to photo-oxidation[12]

Biological and Toxicological Profile

The interaction of colorants with biological systems is a critical consideration in research, particularly in cell-based assays and in vivo studies.

Table 3: Biological Activity and Cytotoxicity

AspectThis compound (and related Disperse Dyes)AnthocyaninsBetalainsCarotenoids
General Bioactivity Can induce oxidative stress and mitochondrial dysfunction[1][7][13][14]Potent antioxidant and anti-inflammatory properties[15][16]Strong antioxidant and anti-inflammatory activity[17]Antioxidant activity; some are precursors to Vitamin A[6]
Cytotoxicity Disperse Red 1 has shown cytotoxic and genotoxic effects in various cell lines and in vivo models[1][3][18]Generally considered non-toxic and have been shown to inhibit the proliferation of some cancer cells[1]Generally considered non-toxic; can have protective effects against cellular damage[17]Generally considered non-toxic and safe
Signaling Pathway Modulation Can be involved in pathways related to cellular stress and apoptosisCan inhibit the NF-κB signaling pathway[15]Can activate the Nrf2-mediated antioxidant response[5][8][17]Can inactivate NF-κB and MAPK signaling pathways
Assay Interference As a colored compound, it has the potential to interfere with absorbance and fluorescence-based assays[6][9]Can interfere with fluorescence-based assays due to their own fluorescent properties[9]Potential for interference in colorimetric and fluorescence assaysPotential for interference in colorimetric and fluorescence assays

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments relevant to the evaluation of these colorants.

Cytotoxicity Assessment: Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Seed cells in a 96-well plate and culture until they reach the desired confluence.

  • Treat the cells with various concentrations of the test colorant (this compound or natural colorant extracts) for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 2-3 hours at 37°C.

  • Wash the cells to remove any unincorporated dye.

  • Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

  • Cell viability is proportional to the amount of Neutral Red absorbed and can be expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can then be calculated.[7][8]

Assessment of Mitochondrial Function: Mitochondrial Membrane Potential (MMP) Assay

This assay evaluates changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and cell viability. Cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner are often used.

Protocol using a potentiometric dye (e.g., JC-1):

  • Culture cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy).

  • Treat cells with the test colorants for the desired duration. Include a positive control for mitochondrial depolarization (e.g., FCCP).

  • After treatment, load the cells with the MMP indicator dye (e.g., JC-1) in a suitable buffer and incubate at 37°C for 15-30 minutes.

  • Wash the cells to remove the excess dye.

  • Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer.

    • Healthy cells with high MMP will exhibit red fluorescence due to the formation of JC-1 aggregates.

    • Apoptotic or unhealthy cells with low MMP will show green fluorescence as JC-1 remains in its monomeric form.

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Histological Staining with Anthocyanins

This protocol outlines a general procedure for using anthocyanin extracts as a histological stain.

Protocol:

  • Prepare formalin-fixed, paraffin-embedded tissue sections and deparaffinize and rehydrate them through a graded series of ethanol to water.[17]

  • Prepare the anthocyanin staining solution from a natural source (e.g., pomegranate juice). The pH can be adjusted with additives like citric acid (lemon juice) or acetic acid to enhance staining characteristics and stability.[17]

  • Immerse the rehydrated tissue sections in the anthocyanin solution for a specified time (e.g., 2 hours).[17]

  • After staining, dehydrate the sections through a graded ethanol series.

  • Clear the sections in xylene and mount with a suitable mounting medium.[17]

  • Examine the stained sections under a light microscope. Different cellular components may stain with varying intensity, for example, nuclei, basement membranes, and collagen fibers may stain a magenta color.[17]

Visualizing Molecular Interactions and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways affected by these colorants and a general experimental workflow for their comparison.

Signaling Pathway Diagrams

Caption: Anthocyanin Inhibition of the NF-κB Signaling Pathway.

Caption: Betalain Activation of the Nrf2 Antioxidant Pathway.

Experimental Workflow Diagram

Comparative_Workflow cluster_preparation Colorant Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Comparison DR4 This compound Solution Treatment Treatment with Colorants DR4->Treatment Natural Natural Colorant Extract/Isolate Natural->Treatment Cell_Culture Cell Culture (e.g., Fibroblasts, Cancer Cell Line) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., Neutral Red, MTT) Treatment->Cytotoxicity Staining Cellular Staining (Microscopy/Flow Cytometry) Treatment->Staining Mitochondria Mitochondrial Function (e.g., MMP Assay) Treatment->Mitochondria IC50 IC50 Calculation Cytotoxicity->IC50 Intensity Staining Intensity Quantification Staining->Intensity Photostability Photostability Assessment Staining->Photostability MMP_Change MMP Change Analysis Mitochondria->MMP_Change Comparison Comparative Efficacy Evaluation IC50->Comparison Intensity->Comparison Photostability->Comparison MMP_Change->Comparison

References

Cost-Performance Analysis of Disperse Red 4 in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-performance analysis of Disperse Red 4 in key industrial applications, primarily focusing on textile dyeing. Through a comparative lens, this document evaluates the dye's performance characteristics against viable alternatives, supported by experimental data and standardized testing protocols.

Overview of this compound

This compound is an anthraquinone-based disperse dye known for its bright pink to red hue.[1] It is predominantly used in the dyeing and printing of synthetic fibers, particularly polyester and its blends, due to its good dispersion properties and affinity for hydrophobic materials.[1] Beyond textiles, it finds applications in thermal sublimation inks and color toners for laser printers.

Performance Characteristics of this compound

The performance of a disperse dye is critical to its suitability for various applications. Key performance indicators include light fastness, wash fastness, and sublimation fastness. These are typically evaluated using standardized methods from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

Based on available data, the fastness properties of this compound are summarized below:

Fastness PropertyAATCC RatingISO Rating
Light Fastness6-76
Wash Fastness (Fading)34
Wash Fastness (Staining)53
Perspiration Fastness (Fading)34
Perspiration Fastness (Staining)55
Ironing Fastness (Fading)34
Ironing Fastness (Staining)-2

Source: [1]

Comparative Analysis with Alternative Red Disperse Dyes

Several other red disperse dyes serve as alternatives to this compound. The choice of dye often depends on the specific requirements of the application, including desired shade, fastness properties, and cost. This section compares this compound with three common alternatives: Disperse Red 60, Disperse Red 152, and Disperse Red 343.

Performance Comparison

The following table summarizes the key fastness properties of this compound and its alternatives. Ratings are on a scale of 1-5 or 1-8 for light fastness, with higher numbers indicating better performance.

DyeLight Fastness (ISO)Wash Fastness (ISO)Sublimation Fastness (ISO)
This compound 63-4-
Disperse Red 60 --4[2]
Disperse Red 152 5-6[3]4-5[3]4-5[3]
Disperse Red 343 6-7[4][5]5[4][5]4-5[4][5]
Cost Comparison

The cost of disperse dyes can fluctuate based on manufacturer, purity, and market demand. The following table provides an approximate price range for this compound and its alternatives, based on publicly available data from various suppliers. These prices are for reference purposes and may not reflect current market values.

DyeApproximate Price Range (USD/kg)
This compound Price not consistently available
Disperse Red 60 $10.00 - $20.00
Disperse Red 152 Price not consistently available
Disperse Red 343 Price not consistently available

Note: Obtaining consistent, direct price comparisons for these specific dyes proved challenging due to variations in listings and supplier pricing models.

Experimental Protocols

To ensure accurate and reproducible performance evaluation of disperse dyes, standardized experimental protocols are essential. The following are detailed methodologies for key fastness tests.

Light Fastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[7]

Apparatus:

  • Xenon arc lamp apparatus[8][9]

  • Blue wool references (grades 1-8)[7]

  • Grey scale for assessing change in color (ISO 105-A02)[7]

  • Specimen holders

  • Masks for covering portions of the specimens and references

Procedure:

  • A specimen of the dyed textile is mounted on a holder alongside a set of blue wool references.[7]

  • A portion of both the specimen and the references is covered with an opaque mask.

  • The mounted specimens and references are placed in the xenon arc lamp apparatus.

  • The samples are exposed to the artificial light under controlled conditions of temperature and humidity.[7]

  • The exposure is continued until the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale, or until a certain blue wool reference has faded to a specific degree.

  • The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool references. The rating is the number of the blue wool reference that shows a similar degree of fading.[10]

Color Fastness to Washing (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic and commercial laundering procedures.[11]

Apparatus:

  • A suitable washing machine (e.g., Launder-Ometer) with stainless steel containers[12]

  • Stainless steel balls for abrasive action[11]

  • Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate)

  • ECE reference detergent

  • Sodium perborate (if required by the specific test)

  • Grey scales for assessing color change and staining (ISO 105-A02 and A03)

Procedure:

  • A specimen of the dyed fabric (typically 10x4 cm) is stitched together with a piece of multifibre adjacent fabric of the same size.[13]

  • The composite specimen is placed in a stainless steel container with a specified volume of detergent solution, with or without sodium perborate, and a specified number of stainless steel balls.[14]

  • The container is sealed and placed in the washing machine, which is operated at a specified temperature and for a specified duration (e.g., 40°C for 30 minutes for the A2S test).[14]

  • After the washing cycle, the composite specimen is removed, rinsed thoroughly with cold water, and then dried in air at a temperature not exceeding 60°C.[15]

  • The change in color of the dyed specimen is assessed using the grey scale for color change.

  • The degree of staining on each fiber of the multifibre adjacent fabric is assessed using the grey scale for staining.[13]

Color Fastness to Dry Heat (Sublimation) (ISO 105-P01)

This method determines the resistance of the color of textiles to the action of dry heat, which is relevant for processes like ironing, pleating, and heat-setting.[16][17]

Apparatus:

  • A heating device capable of maintaining a specified temperature with a tolerance of ±2°C.[18]

  • An undyed, bleached cotton fabric for assessing staining.

  • Grey scales for assessing color change and staining.

Procedure:

  • A specimen of the dyed textile is placed in contact with a piece of the undyed cotton fabric.[17]

  • The composite specimen is placed in the heating device and subjected to a specified temperature (e.g., 150°C, 180°C, or 210°C) for a specific duration (typically 30 seconds).[19]

  • Three tests are usually conducted:

    • Dry pressing: The dry specimen is pressed.

    • Damp pressing: The dry specimen is covered with a wet cotton adjacent fabric and pressed.

    • Wet pressing: Both the specimen and the adjacent fabric are wet before pressing.[20]

  • After the specified time, the specimen is removed from the heating device and allowed to cool.

  • The change in color of the specimen and the staining of the adjacent cotton fabric are assessed using the grey scales after conditioning for 4 hours in a standard atmosphere.[21]

Visualizations

Experimental Workflow for Dye Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_assessment Assessment Dyeing Dyeing of Polyester Fabric with Disperse Dye Specimen_Cutting Specimen Cutting (e.g., 10x4 cm) Dyeing->Specimen_Cutting Light_Fastness Light Fastness (ISO 105-B02) Specimen_Cutting->Light_Fastness Wash_Fastness Wash Fastness (ISO 105-C06) Specimen_Cutting->Wash_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Specimen_Cutting->Sublimation_Fastness Grey_Scale_Change Grey Scale Assessment (Color Change) Light_Fastness->Grey_Scale_Change Wash_Fastness->Grey_Scale_Change Grey_Scale_Staining Grey Scale Assessment (Staining) Wash_Fastness->Grey_Scale_Staining Sublimation_Fastness->Grey_Scale_Change Sublimation_Fastness->Grey_Scale_Staining Final_Rating Final_Rating Grey_Scale_Change->Final_Rating Final Performance Rating Grey_Scale_Staining->Final_Rating

Caption: Experimental workflow for evaluating disperse dye performance.

Cost-Performance Analysis Logic

G cluster_input Input Factors cluster_analysis Analysis cluster_output Output Cost Dye Cost ($/kg) Cost_Performance_Ratio Cost-Performance Ratio Calculation Cost->Cost_Performance_Ratio Performance Performance Data (Fastness Ratings) Performance->Cost_Performance_Ratio Optimal_Dye Optimal Dye Selection Cost_Performance_Ratio->Optimal_Dye

Caption: Logical flow for cost-performance analysis of disperse dyes.

References

Eco-toxicity Profile: Disperse Red 4 in the Landscape of Modern Eco-Friendly Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The textile industry's environmental footprint is under increasing scrutiny, with the ecotoxicity of synthetic dyes being a paramount concern. This guide provides a comparative assessment of the eco-toxicity of Disperse Red 4, a common anthraquinone dye, against modern eco-friendly dye alternatives. Due to the limited publicly available ecotoxicity data for this compound, this guide utilizes data from structurally similar disperse dyes, such as Disperse Red 1, as a proxy to facilitate a meaningful comparison. This objective analysis, supported by experimental data and detailed methodologies, aims to inform researchers, scientists, and drug development professionals on the relative environmental impact of these colorants.

Quantitative Ecotoxicity Data Summary

The following table summarizes the acute ecotoxicity data for various dye classes. The data is presented as the concentration of the substance that is lethal to 50% (LC50) or causes a 50% effect (EC50) on the test organisms over a specified period. Lower values indicate higher toxicity.

Dye ClassSpecific DyeTest OrganismEndpointConcentration (mg/L)Reference
Disperse Dyes (Azo) Disperse Red 1Daphnia similis48h EC501.8[1]
Vibrio fischeri30 min EC505.3[1]
Raphidocelis subcapitata72h EC506.5[1]
Reactive Dyes (Azo) Reactive Red 120Artemia salina48h EC5081.89[1]
Reactive Dyes (Anthraquinone) Reactive Blue 19Vibrio fischeri15 min EC50> 100[1]
Daphnia similis48h EC50> 100[1]
Natural Dyes ErythrostominoneDaphnia magna48h EC5019.7[2]
MadderDaphnia similis48h EC504.4[2]

Experimental Protocols

The ecotoxicity data presented in this guide is typically generated using standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test[5][6][7]

This test assesses the acute toxicity of substances to Daphnia species, most commonly Daphnia magna.

  • Principle: Young daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • A series of test solutions of different concentrations is prepared.

    • Daphnids are introduced into the test vessels containing the solutions.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The primary endpoint is the EC50, the concentration that immobilizes 50% of the daphnids after 48 hours.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test[8][9][10]

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over 72 hours.

  • Procedure:

    • A nutrient-rich medium is inoculated with the test alga.

    • The test substance is added at different concentrations to the algal cultures.

    • The cultures are incubated under controlled conditions of light, temperature, and agitation.

    • Algal growth is measured periodically by cell counts or another biomass surrogate.

  • Endpoint: The EC50 is determined based on the inhibition of growth rate or yield compared to a control.

OECD Guideline 203: Fish, Acute Toxicity Test[11][12][13]

This test determines the acute lethal toxicity of a substance to fish.

  • Principle: Fish of a recommended species (e.g., Zebrafish, Rainbow trout) are exposed to the test substance in a static or semi-static system for 96 hours.

  • Procedure:

    • Fish are acclimated to the test conditions.

    • They are then exposed to a range of concentrations of the test substance.

    • Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish within 96 hours.

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for this compound are not elucidated, the toxicity of azo and disperse dyes, in general, is linked to several mechanisms.

Azo dyes can undergo reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes present in various organisms, including gut microbiota[5][6]. This process can lead to the formation of aromatic amines, which are often more toxic and potentially carcinogenic than the parent dye molecule. These reactive intermediates can induce oxidative stress, damage DNA, and interfere with cellular signaling pathways.

Disperse dyes, due to their hydrophobic nature, can partition into biological membranes, disrupting their function[4][7]. Their small molecular size can also facilitate skin penetration[8]. The interaction of these dyes and their metabolites with cellular components can trigger inflammatory responses and other adverse effects.

G cluster_0 Cellular Environment AzoDye Azo Dye AromaticAmine Aromatic Amine (Metabolite) AzoDye->AromaticAmine Azoreductase ROS Reactive Oxygen Species (ROS) AromaticAmine->ROS Metabolic Activation DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Stress Cellular Stress & Inflammation ROS->Cellular_Stress Toxicity Toxicity DNA_Damage->Toxicity Cellular_Stress->Toxicity

Caption: General signaling pathway for azo dye toxicity.

Experimental Workflow and Logical Comparison

The assessment of a dye's ecotoxicity follows a structured workflow, from initial screening to a comprehensive risk assessment.

G cluster_0 Ecotoxicity Assessment Workflow start Dye Selection (e.g., this compound, Eco-friendly dye) physchem Physicochemical Characterization start->physchem acute_tox Acute Toxicity Testing (OECD 201, 202, 203) physchem->acute_tox data_analysis Data Analysis (EC50/LC50 Determination) acute_tox->data_analysis chronic_tox Chronic Toxicity Testing risk_assessment Risk Assessment chronic_tox->risk_assessment data_analysis->chronic_tox If necessary data_analysis->risk_assessment conclusion Conclusion & Recommendation risk_assessment->conclusion

Caption: A typical experimental workflow for assessing dye ecotoxicity.

The logical comparison between this compound (represented by similar disperse dyes) and eco-friendly alternatives highlights a significant disparity in their environmental impact.

G cluster_0 Comparative Ecotoxicity DisperseRed4 Disperse Red Dyes (e.g., Disperse Red 1) HighToxicity - Lower EC50/LC50 values - Potential for bioaccumulation - Formation of toxic metabolites DisperseRed4->HighToxicity Higher Ecotoxicity EcoDyes Eco-Friendly Dyes (e.g., Reactive, Natural) LowToxicity - Higher EC50/LC50 values - Generally biodegradable - Lower potential for harmful byproducts EcoDyes->LowToxicity Lower Ecotoxicity

Caption: Logical comparison of the ecotoxicity of disperse vs. eco-friendly dyes.

Conclusion

The available data strongly suggests that disperse dyes, as a class, exhibit a higher ecotoxicological risk compared to modern eco-friendly alternatives like certain reactive and natural dyes. The lower EC50 and LC50 values for disperse dyes indicate a greater potential to harm aquatic organisms at lower concentrations. While specific data for this compound is lacking, the information on similar structures points towards a profile of concern.

In contrast, many modern reactive dyes are designed to have a higher fixation rate, reducing the amount of dye released into effluents. Natural dyes, while not entirely devoid of environmental impact, are generally considered more biodegradable and less toxic[9].

For researchers and professionals in drug development, where understanding the environmental fate and effects of chemicals is crucial, the selection of colorants with a more favorable ecotoxicity profile is a critical step towards sustainable practices. This guide underscores the importance of utilizing dyes with comprehensive and transparent ecotoxicity data to minimize environmental harm.

References

Safety Operating Guide

Proper Disposal of Disperse Red 4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides essential safety and logistical information for the proper disposal of Disperse Red 4, a synthetic dye commonly used in research and development. Adherence to these procedures will help your organization maintain a safe laboratory environment and comply with regulatory standards.

Key Safety and Disposal Information

The following table summarizes critical data for this compound. This information is compiled from various safety data sheets for similar disperse dyes. Always consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier for the most accurate and detailed information.

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 2379-90-0[1][2]
Primary Hazards May cause skin irritation. May cause serious eye irritation. May be harmful if swallowed or inhaled.[3]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, safety glasses, and a dust respirator.[3][4]
Incompatible Materials Information not available in the provided search results. Consult the manufacturer's SDS.
Recommended Extinguishing Media Dry chemical, carbon dioxide, alcohol-resistant foam, or water fog.[2][3][4]
Environmental Precautions Prevent spillage from entering drains or water courses. Discharge into the environment must be avoided.[2][4][5]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. This may involve a licensed chemical destruction plant or controlled incineration.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound. This procedure is designed to minimize risk and ensure regulatory compliance.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and safety glasses. If there is a risk of dust generation, a dust respirator should also be used.[3][4]
  • Designate a specific, well-ventilated area for waste accumulation and handling.[5]

2. Waste Collection and Storage:

  • Collect this compound waste in its original container or a clearly labeled, compatible, and sealed container.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
  • Store the sealed waste container in a designated, secure area away from incompatible materials.

3. Handling Spills:

  • Minor Spills (Dry):
  • Avoid generating dust.[4]
  • Carefully sweep or vacuum the spilled material. If vacuuming, ensure the vacuum is equipped with a HEPA filter.[4]
  • Place the collected material into a labeled, sealed container for disposal.[4]
  • Clean the spill area with soap and water.[2]
  • Minor Spills (Wet):
  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
  • Shovel the absorbed material into a labeled, sealed container for disposal.[4]
  • Wash the spill area thoroughly with water, preventing runoff from entering drains.[4]
  • Major Spills:
  • Evacuate the area and alert emergency responders.[2][4]
  • Control the spill and prevent it from entering drains or waterways if it is safe to do so.[2][4]

4. Final Disposal:

  • Waste material must be disposed of in accordance with national and local regulations.
  • Arrange for the collection of the waste by a licensed hazardous waste disposal company.
  • Provide the disposal company with a copy of the Safety Data Sheet for this compound.
  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[6] It can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if local regulations permit.[6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe assess_spill 2. Assess Situation: Is it a spill? ppe->assess_spill spill_cleanup 3. Follow Spill Cleanup Protocol assess_spill->spill_cleanup Yes collect_waste 4. Collect in Labeled, Sealed Container assess_spill->collect_waste No spill_cleanup->collect_waste store_waste 5. Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs 6. Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Disperse Red 4

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of Disperse Red 4 (CAS No. 2379-90-0), designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Quantitative Safety Data

A summary of key safety information for this compound is provided in the table below. This information is compiled from various safety data sheets and should be readily accessible to all personnel handling the substance.

ParameterValue/InformationSource
Chemical Name C.I. This compound[1]
CAS Number 2379-90-0[2][3]
Molecular Formula C15H11NO4[1]
Molecular Weight 269.25 g/mol [1]
Appearance Red powder[1]
Primary Hazards May cause skin irritation. May cause serious eye irritation. May cause an allergic skin reaction.[4]
Inhalation Hazard May be harmful if inhaled. Avoid breathing dust.[2][4]
Ingestion Hazard May be harmful if swallowed.[4]
Recommended PPE Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and a dust mask or respirator when handling the powder.[2][5][6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to prevent exposure and contamination. The following step-by-step operational plan should be followed:

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store the container in a designated, well-ventilated chemical storage area, away from incompatible materials.[7] Keep the container tightly sealed when not in use.[5]

2. Preparation and Use:

  • All handling of this compound powder must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[5][8]

  • Before handling, ensure all required Personal Protective Equipment (PPE) is worn correctly. This includes a lab coat, safety goggles, chemical-resistant gloves, and a dust respirator.[2][5]

  • Use dedicated spatulas and weighing boats for handling the powder.

  • When preparing solutions, add the powder slowly to the solvent to avoid splashing and dust generation.

  • Clean any spills immediately according to the accidental release measures outlined below.

3. End-of-Day Procedures:

  • Return the this compound container to its designated storage location, ensuring it is tightly sealed.

  • Decontaminate all surfaces and equipment used for handling the chemical.

  • Remove and dispose of contaminated PPE as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][9]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]

Accidental Release Measures:

  • Minor Spills: For small spills of the powder, carefully sweep or vacuum the material, avoiding dust generation.[5] Place the collected material in a sealed container for disposal. Clean the spill area with a wet cloth.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[2] Prevent the spill from entering drains or waterways.[2][5] Contain the spill and collect the material using appropriate methods. Dispose of the collected waste in accordance with regulations.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

1. Unused or Expired Chemical:

  • Dispose of unused or expired this compound as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[10]

  • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[10]

2. Contaminated Solutions:

  • Collect all aqueous and solvent-based solutions containing this compound in a designated, labeled hazardous waste container.

  • Do not mix with other incompatible waste streams.

3. Contaminated PPE and Materials:

  • All disposable PPE (gloves, masks, etc.) and other materials (e.g., weighing boats, contaminated wipes) that have come into contact with this compound should be collected in a sealed, labeled hazardous waste bag or container.

  • Handle contaminated containers in the same way as the substance itself.

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Receive & Inspect Chemical B Store in Designated Area A->B C Don Appropriate PPE D Handle in Fume Hood C->D E Weigh Powder D->E F Prepare Solution E->F G Conduct Experiment F->G H Decontaminate Workspace G->H L Spill or Exposure Occurs G->L I Dispose of Waste H->I J Remove & Dispose of PPE I->J K Wash Hands Thoroughly J->K M Follow Emergency Procedures L->M

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.